Technical Documentation Center

N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide
  • CAS: 55808-53-2

Core Science & Biosynthesis

Foundational

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide

Executive Summary In the landscape of modern drug discovery and agrochemical development, the isoxazole ring serves as a privileged scaffold, frequently utilized to modulate physicochemical properties and target binding...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the isoxazole ring serves as a privileged scaffold, frequently utilized to modulate physicochemical properties and target binding affinity. The compound N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide represents a highly specific structural motif—a urea derivative bridging a saturated aliphatic heterocycle (piperidine) with an electron-deficient heteroaromatic ring (5-methylisoxazole). This structural class is notably relevant in the development of transient receptor potential vanilloid-1 (TRPV1) antagonists and immunomodulators [2].

This whitepaper provides an in-depth, self-validating analytical framework for the unambiguous structure elucidation of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a closed-loop methodology where every data point orthogonally validates the others [1].

Physicochemical Profiling & Structural Architecture

Before executing spectroscopic analysis, establishing the theoretical physicochemical boundaries of the analyte is critical. The molecular formula dictates the Degrees of Unsaturation (DoU), which serves as the foundational constraint for all subsequent structural hypotheses.

Table 1: Theoretical Physicochemical Properties

PropertyValueStructural Implication
IUPAC Name N-(5-methylisoxazol-3-yl)piperidine-1-carboxamideDefines connectivity
Molecular Formula C₁₀H₁₅N₃O₂Establishes elemental boundaries
Monoisotopic Mass 209.1164 DaTarget for HRMS validation
Degrees of Unsaturation 5Piperidine (1) + Isoxazole (3) + Carbonyl (1)
H-Bond Donors 1Corresponds to the urea N-H
H-Bond Acceptors 3Urea C=O, Isoxazole N, Isoxazole O

The Self-Validating Analytical Workflow

Structure elucidation is not a linear checklist; it is a system of interlocking proofs. The workflow below is designed so that no single technique operates in isolation. HRMS establishes the elemental composition and boundary conditions. FT-IR independently confirms the functional groups. Finally, 2D NMR maps the exact atomic connectivity [3]. If the NMR connectivity matrix proposes a structure that violates the HRMS exact mass or the FT-IR vibrational modes, the system flags an error, forcing a re-evaluation.

Workflow Start N-(5-methyl-3-isoxazolyl)- 1-piperidinecarboxamide Sample Preparation HRMS HRMS (ESI-TOF) Exact Mass & Fragmentation Start->HRMS NMR NMR (1D & 2D) Atom Connectivity Start->NMR IR FT-IR Spectroscopy Functional Groups Start->IR Data Orthogonal Data Synthesis & Structure Confirmation HRMS->Data Formula & DoU NMR->Data Topology IR->Data Functional Groups

Caption: Multi-modal analytical workflow for unambiguous, self-validating structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

Electrospray Ionization (ESI) in positive mode is strategically chosen because the basic nitrogen of the piperidine ring and the isoxazole nitrogen readily accept a proton to form the [M+H]+ pseudomolecular ion. A Time-of-Flight (TOF) analyzer is utilized to achieve sub-5 ppm mass accuracy, which is mathematically required to rule out isobaric interferences and confirm the C₁₀H₁₅N₃O₂ formula.

Step-by-Step Protocol: LC-HRMS
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency.

  • Instrument Calibration: Calibrate the TOF mass spectrometer using a sodium formate cluster solution to ensure mass accuracy is within < 2 ppm error.

  • Data Acquisition: Inject 2 µL into the LC-HRMS system. Operate the ESI source at 3.5 kV capillary voltage, 250 °C desolvation temperature. Acquire full scan MS data from m/z 50 to 1000.

  • MS/MS Fragmentation: Isolate the precursor ion (m/z 210.124) using the quadrupole and apply a collision energy of 20-30 eV using argon as the collision gas to induce diagnostic fragmentation.

Fragmentation M [M+H]+ m/z 210.124 Frag1 Piperidine-CO+ m/z 112.076 M->Frag1 Urea C-N cleavage Frag2 5-methylisoxazol-3-amine+ m/z 99.055 M->Frag2 Urea N-C cleavage Frag3 Piperidine+ m/z 84.081 Frag1->Frag3 Loss of CO

Caption: Proposed ESI-MS/MS diagnostic fragmentation pathways for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

Deuterated dimethyl sulfoxide (DMSO- d6​ ) is strictly selected as the solvent over Methanol- d4​ or D₂O. Why? The urea N-H proton is highly exchangeable. In protic deuterated solvents, this proton swaps with deuterium, causing the signal to disappear. In DMSO- d6​ , the N-H proton is locked via solvent hydrogen bonding, allowing us to observe its chemical shift (~9.20 ppm) and, crucially, its 2D HMBC correlations to the adjacent carbonyl and isoxazole carbons [4].

Step-by-Step Protocol: 1D & 2D NMR
  • Sample Preparation: Dissolve 15-20 mg of the highly purified compound in 0.6 mL of DMSO- d6​ (100% isotopic purity, containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to ¹H and ¹³C frequencies. Perform gradient shimming to achieve a lock signal with a line width at half-height of < 1.0 Hz.

  • 1D Acquisition:

    • ¹H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

    • ¹³C NMR: Acquire 1024 scans using power-gated broadband proton decoupling to isolate carbon chemical shifts.

  • 2D Acquisition (Connectivity Mapping): Acquire ¹H-¹H COSY (to map the continuous piperidine spin system), ¹H-¹³C HSQC (to assign direct C-H bonds), and ¹H-¹³C HMBC (to bridge the non-protonated urea carbonyl and isoxazole quaternary carbons to nearby protons).

Table 2: Orthogonal NMR Assignments (DMSO- d6​ , 400 MHz / 100 MHz)

Structural Motif¹H Shift (ppm), Multiplicity¹³C Shift (ppm)Diagnostic HMBC Correlations (¹H → ¹³C)
Piperidine C3, C5 1.45 - 1.55 (m, 4H)25.5C2, C4, C6
Piperidine C4 1.55 - 1.65 (m, 2H)24.0C3, C5
Piperidine C2, C6 3.35 - 3.45 (m, 4H)44.5C3, C4, Urea C=O
Urea C=O -154.0-
Urea N-H 9.20 (br s, 1H)-Urea C=O, Isoxazole C3
Isoxazole C3 -158.0-
Isoxazole C4 6.45 (s, 1H)95.0Isoxazole C3, C5, 5-CH₃
Isoxazole C5 -169.0-
Isoxazole 5-CH₃ 2.35 (s, 3H)12.0Isoxazole C4, C5

Note: The extreme upfield shift of the Isoxazole C4 carbon (~95.0 ppm) is a classic diagnostic marker of the magnetic anisotropy and electron distribution within the isoxazole ring [5].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Design

While NMR provides atomic connectivity, FT-IR acts as the ultimate arbiter for functional group validation, free from solvent-induced tautomeric shifts. Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet pressing to prevent moisture absorption (which obscures the N-H stretch region) and to analyze the compound in its native solid-state polymorphic form.

Step-by-Step Protocol: ATR-FTIR
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place 2-3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Spectral Acquisition: Acquire the sample spectrum (32 scans).

  • Diagnostic Validation:

    • Confirm the N-H stretch as a sharp band at ~3250–3350 cm⁻¹.

    • Confirm the Amide I (Urea C=O) stretch at ~1650–1670 cm⁻¹.

    • Confirm the Isoxazole C=N/C=C stretches at ~1600 cm⁻¹.

Conclusion

The structural elucidation of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide demonstrates the necessity of a multi-modal, self-validating analytical framework. The HRMS exact mass locks in the elemental composition and degrees of unsaturation. The FT-IR confirms the presence of the urea linkage without ambiguity. Finally, the 2D NMR HMBC correlations definitively bridge the piperidine ring and the 5-methylisoxazole ring to the central carbonyl carbon, satisfying all physicochemical constraints and proving the molecular architecture beyond a reasonable doubt.

References

  • Molecular Structure Characterisation and Structural Elucidation Source: Intertek URL:[Link]

  • Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues Source: MDPI (Magnetochemistry) URL:[Link]

  • Mass spectrometry-based metabolomics: a guide for annotation, quantification and best reporting practices Source: Nature Methods (PMC) URL:[Link]

  • Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study Source: PubMed (Magnetic Resonance in Chemistry) URL:[Link]

  • 1-Piperidinecarboxamide | C6H12N2O Source: PubChem URL:[Link]

Exploratory

Synthesis, Mechanism, and Optimization of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide: A Comprehensive Technical Guide

Executive Summary N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide (also known as N-(5-methylisoxazol-3-yl)piperidine-1-carboxamide) is a highly specialized urea derivative. Structurally, it features a piperidine ring l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide (also known as N-(5-methylisoxazol-3-yl)piperidine-1-carboxamide) is a highly specialized urea derivative. Structurally, it features a piperidine ring linked to a 5-methylisoxazole moiety via a central carboxamide (urea) bridge. Compounds bearing this specific pharmacophore are of significant interest in drug development and agrochemistry, frequently appearing as core scaffolds in kinase inhibitors and plant D1 protease inhibitors[1].

Synthesizing asymmetrical ureas containing a heteroaromatic amine presents unique chemical challenges. This whitepaper provides an in-depth analysis of the synthetic pathways, detailing the mechanistic causality behind reagent selection, and outlines a field-proven, self-validating protocol for the high-yield synthesis of this target molecule.

Retrosynthetic Analysis & Mechanistic Causality

The construction of an asymmetrical urea requires the controlled coupling of two distinct amines: 5-methylisoxazol-3-amine and piperidine . The fundamental challenge in this synthesis lies in the disparate nucleophilicities of these two precursors.

The Electronic Challenge of the Isoxazole Ring

Piperidine is a highly nucleophilic, secondary aliphatic amine. In contrast, 5-methylisoxazol-3-amine is a primary heteroaromatic amine. The adjacent oxygen and nitrogen atoms within the isoxazole ring exert a strong electron-withdrawing effect (inductive and resonance), significantly reducing the electron density on the exocyclic amine[2].

If one were to attempt a direct coupling using 1,1'-Carbonyldiimidazole (CDI)—a common phosgene-free reagent—the reaction often stalls[3]. While CDI efficiently activates aliphatic amines, the weakly nucleophilic isoxazole amine struggles to attack the resulting acylimidazole intermediate, leading to poor yields and complex purification profiles[4]. Similarly, the use of triphosgene to generate the isocyanate directly can be unreliable and hazardous[5].

The Phenyl Carbamate Strategy (The Optimal Pathway)

To overcome the electronic deactivation of the isoxazole amine, a two-stage phenyl carbamate activation strategy is employed[6].

  • Electrophilic Forcing: The isoxazole amine is reacted with phenyl chloroformate. The extreme electrophilicity of the chloroformate forces the weakly nucleophilic amine to react, forming a stable, isolable phenyl N-(5-methylisoxazol-3-yl)carbamate intermediate.

  • Nucleophilic Displacement: The highly nucleophilic piperidine is then introduced. It readily attacks the activated carbamate carbonyl, displacing phenol (an excellent leaving group with a pKa of ~10) to form the target urea[7].

Mechanism A 5-Methylisoxazol-3-amine C Phenyl N-(5-methylisoxazol-3-yl)carbamate (Activated Intermediate) A->C Pyridine, THF 0°C to RT B Phenyl Chloroformate B->C E Target Urea Product C->E DIPEA, Toluene Reflux F Phenol (Byproduct) C->F Displaced Leaving Group D Piperidine D->E

Mechanistic pathway of the phenyl carbamate-mediated urea synthesis.

Comparative Analysis of Synthetic Routes

To justify the selection of the phenyl carbamate route, the following table summarizes the quantitative data and operational metrics across the three most common urea synthesis methodologies[5][6][8].

Synthetic PathwayActivating AgentOverall YieldReaction TimeSafety ProfileScalability
Phenyl Carbamate Phenyl Chloroformate80–88% 4–6 hoursModerate (HCl byproduct)High (Preferred)
CDI Coupling 1,1'-Carbonyldiimidazole40–55%18–24 hoursHigh (CO2, imidazole)Moderate
Isocyanate Triphosgene70–80%2–4 hoursLow (Highly toxic gas)High (Industrial only)

Self-Validating Experimental Protocols

The following step-by-step methodology is adapted from validated patent literature for nitrogenous aromatic ring compounds[6][7]. This protocol is designed to be self-validating; the intermediate is isolated and verified before proceeding, ensuring high fidelity in the final coupling step.

Step 1: Synthesis of Phenyl N-(5-methylisoxazol-3-yl)carbamate

Objective: Convert the deactivated heteroaromatic amine into a highly reactive carbamate intermediate.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer, nitrogen inlet, and an ice bath.

  • Dissolution: Dissolve 3-amino-5-methylisoxazole (1.00 g, ~10.2 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL). Add Pyridine (1.5 mL) to act as an acid scavenger.

  • Activation: Cool the mixture to 0°C. Dropwise, add Phenyl chloroformate (1.4 mL, ~11.2 mmol) over 10 minutes. The reaction is highly exothermic; controlled addition prevents the formation of symmetrical urea byproducts.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 2:1); the starting amine spot should completely disappear.

  • Workup & Isolation: Quench the reaction with distilled water (20 mL). Extract the aqueous layer twice with Ethyl Acetate (30 mL each). Combine the organic layers, wash sequentially with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Evaporate the solvent under reduced pressure to yield the carbamate intermediate as a solid. This intermediate can be used directly in the next step without further column chromatography.

Step 2: Synthesis of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide

Objective: Nucleophilic displacement of the phenol group to form the final asymmetrical urea.

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, add the Phenyl N-(5-methylisoxazol-3-yl)carbamate (~2.0 g, ~9.1 mmol) synthesized in Step 1.

  • Solvent & Base: Suspend the intermediate in Toluene (15 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.0 mL) and Piperidine (1.0 mL, ~10.1 mmol). DIPEA acts as a base to facilitate the deprotonation of the incoming piperidine and neutralize the displaced phenol.

  • Coupling: Heat the mixture to reflux (approx. 110°C) for 2 to 3 hours. The elevated temperature is required to overcome the activation energy barrier of displacing the phenoxide leaving group.

  • Crystallization (Self-Validation): Allow the reaction mixture to cool slowly to room temperature. The target urea, N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide, has lower solubility in cold toluene compared to the phenol byproduct and excess DIPEA. Crystals will spontaneously precipitate.

  • Purification: Filter the precipitated crystals under vacuum. Wash the filter cake with a cold mixed solvent of Ethyl Acetate/Toluene (1:1) to remove trace phenol. Dry under high vacuum to afford the pure target compound.

Workflow S1 Step 1: Activation Amine + PhO-CO-Cl S2 Step 2: Isolation Aqueous Extraction S1->S2 S3 Step 3: Coupling Carbamate + Piperidine S2->S3 S4 Step 4: Purification Crystallization S3->S4

Step-by-step experimental workflow for the two-stage urea synthesis.

Sources

Foundational

In-Depth Technical Guide on the Physicochemical Properties of CAS 55808-53-2

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. CAS 55808-53-2 , chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. CAS 55808-53-2 , chemically identified as N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide[1], is a highly specialized urea-linked bifunctional scaffold. By coupling a lipophilic piperidine ring with a 5-methylisoxazole moiety via a urea linkage, this molecule serves as a versatile pharmacophore. This whitepaper provides an authoritative, in-depth analysis of its structural descriptors, physicochemical profile, and the analytical methodologies required to validate its integrity in drug discovery workflows.

Structural Analysis & Molecular Descriptors

The structural architecture of CAS 55808-53-2 (Molecular Formula: C₁₀H₁₅N₃O₂) is defined by three distinct domains, each contributing specific physicochemical behaviors:

  • The Piperidine Ring: A saturated, six-membered nitrogenous heterocycle. While typically highly basic, its incorporation into a urea linkage completely delocalizes the nitrogen lone pair into the carbonyl π -system, rendering it non-basic at physiological pH.

  • The Urea Linker: A rigid, planar motif that acts as both a potent hydrogen-bond donor (N-H) and acceptor (C=O). Ureas are frequently employed as metabolically stable bioisosteres for amides and thioureas[2][3].

  • The 5-Methylisoxazole Ring: An electron-deficient aromatic heterocycle. The isoxazole ring is a classical bioisostere for esters and amides, offering improved metabolic stability against hydrolytic enzymes while maintaining critical dipole interactions with biological targets.

Pharmacophore Isox 5-Methylisoxazole (H-Bond Acceptor Bioisostere) Urea Urea Linker (H-Bond Donor/Acceptor) Isox->Urea Target Biological Target (Receptor/Enzyme) Isox->Target Dipole Interaction Pip Piperidine Ring (Lipophilic Domain) Urea->Pip Urea->Target Hydrogen Bonding Pip->Target Hydrophobic Interaction

Pharmacophoric mapping of CAS 55808-53-2 illustrating target binding interactions.

Physicochemical Profiling

Understanding the physicochemical parameters of CAS 55808-53-2 is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The urea linkage significantly increases the Topological Polar Surface Area (TPSA) compared to simple amines, while the piperidine ring ensures adequate lipophilicity (LogP) for membrane permeation.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of CAS 55808-53-2[1]:

PropertyValueMechanistic Implication
Molecular Weight 209.25 g/mol Highly ligand-efficient; well within Lipinski's Rule of 5 limits.
Formula C₁₀H₁₅N₃O₂Balances carbon-heavy lipophilicity with heteroatom polarity.
InChIKey UPEYIHRESJNHPG-UHFFFAOYSA-NStandardized identifier for cheminformatics database querying.
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for passive cellular membrane permeability.
TPSA 58.4 ŲExcellent range for oral bioavailability and potential BBB penetration.
Hydrogen Bond Donors 1 (Urea N-H)Facilitates highly directional target engagement.
Hydrogen Bond Acceptors 3 (C=O, Isoxazole N, O)Promotes solubility and interactions with kinase hinge regions.

Experimental Methodologies

To ensure the scientific integrity of CAS 55808-53-2 batches prior to biological screening, researchers must employ self-validating analytical systems. Below are the field-proven protocols for purity profiling and structural elucidation.

Workflow A Sample Prep CAS 55808-53-2 B HPLC Analysis (Purity & LogP) A->B C NMR Spectroscopy (Structural Elucidation) A->C D Physicochemical Profiling B->D C->D

Analytical workflow for validating the physicochemical properties of CAS 55808-53-2.

Protocol 1: HPLC-UV/MS for Purity and Lipophilicity Profiling

Causality & Rationale: A reversed-phase C18 column is utilized to assess purity. The addition of 0.1% Formic Acid to the mobile phase is a deliberate choice; it suppresses the ionization of the weakly basic isoxazole nitrogen, preventing secondary interactions with residual silanols on the column and ensuring sharp, symmetrical peak shapes.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of CAS 55808-53-2 in 1.0 mL of LC-MS grade Methanol. Sonicate for 2 minutes to ensure complete dissolution.

  • Column Selection: Equip the HPLC with a C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase Setup:

    • Solvent A: 0.1% Formic Acid in Milli-Q Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated isoxazole π -system) and acquire positive mode ESI-MS data (expecting an[M+H]⁺ peak at m/z 210.1).

Protocol 2: ¹H and ¹³C NMR Structural Validation

Causality & Rationale: Deuterated chloroform (CDCl₃) is specifically selected over protic solvents like Methanol-d₄. CDCl₃ provides a non-competing environment, preventing the rapid deuterium exchange of the urea N-H proton. This allows for the clear observation of the broad singlet corresponding to the urea N-H, which is critical for confirming the integrity of the linkage.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.

  • Instrument Tuning: Transfer the solution to a 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. Key expected signals include the isoxazole aromatic proton (singlet, ~6.0 ppm), the urea N-H (broad singlet, ~7.5 ppm), and the aliphatic piperidine envelope (1.5–3.5 ppm).

  • ¹³C NMR Acquisition: Acquire 512 scans with proton decoupling. Confirm the presence of the highly deshielded urea carbonyl carbon (~155 ppm) and the isoxazole carbons.

Mechanistic Insights & Pharmacokinetic Implications

The physicochemical properties of CAS 55808-53-2 make it an exceptional starting point for lead optimization. The urea linkage is a well-documented bioisostere that frequently enhances target affinity through robust bidentate hydrogen bonding[2]. Furthermore, replacing highly basic amines with ureas is a proven strategy to mitigate hERG ion channel toxicity, a common cause of cardiotoxicity in drug development[4].

Because the piperidine nitrogen is locked in the urea resonance structure, the molecule avoids excessive lysosomal trapping (a phenomenon common in highly basic lipophilic amines), thereby improving its cytosolic distribution and overall volume of distribution (Vd). The 5-methylisoxazole ring provides a metabolic shield against cytochrome P450-mediated oxidation, making this scaffold highly resilient in in vivo models.

References

  • Identification of a urea bioisostere of a triazole oxytocin antagonist Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis Source: RSC Advances (PMC) URL:[Link]

Sources

Exploratory

Biological activity of 5-methyl-3-isoxazolyl derivatives

An In-Depth Technical Guide to the Biological Activities of 5-Methyl-3-Isoxazolyl Derivatives Executive Summary The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, repres...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activities of 5-Methyl-3-Isoxazolyl Derivatives

Executive Summary

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Among its various isomeric forms, the 5-methyl-3-isoxazolyl scaffold has emerged as a "privileged structure," consistently appearing in compounds with a wide spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the diverse biological activities associated with 5-methyl-3-isoxazolyl derivatives, including their anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with technical accuracy, detailing the mechanisms of action, key structure-activity relationships, and validated experimental protocols for evaluating these potent molecules.

The 5-Methyl-3-Isoxazolyl Scaffold: A Privileged Structure in Medicinal Chemistry

The unique electronic and structural features of the 5-methyl-3-isoxazolyl ring contribute to its success as a pharmacophore. The presence of the electronegative oxygen and nitrogen atoms influences the ring's aromaticity and dipole moment, enabling a variety of non-covalent interactions with biological targets. The 5-methyl group provides a strategic point for substitution, often enhancing lipophilicity and modulating metabolic stability. This scaffold is a key component in numerous established drugs, such as the antibacterial agent Sulfamethoxazole and the COX-2 inhibitor Valdecoxib, highlighting its therapeutic versatility.[1][2][4] The weak N-O bond within the isoxazole ring also presents unique metabolic pathways and can be exploited in the design of prodrugs or bio-cleavable linkers.

General Synthetic Strategies

The synthesis of 5-methyl-3-isoxazolyl derivatives is well-established, with several robust methodologies available to medicinal chemists. A common and effective approach involves the cyclization of a β-dione or a related precursor with hydroxylamine. Another widely used strategy is the [3+2] cycloaddition of a nitrile oxide with an alkyne. For creating diverse libraries, functionalized 3-amino-5-methylisoxazole serves as a versatile starting material, allowing for the introduction of various substituents through reactions with activated enol ethers or coupling agents.

Mandatory Visualization: General Synthetic Workflow

G cluster_0 Route A: Cyclization cluster_1 Route B: Amine Functionalization A1 β-Diketone Precursor A3 Cyclization Reaction A1->A3 A2 Hydroxylamine HCl A2->A3 A4 5-Methyl-3-Isoxazolyl Core A3->A4 B1 3-Amino-5-Methylisoxazole A4->B1 Further Functionalization B3 Condensation / Coupling B1->B3 B2 Activated Enol Ether / Carboxylic Acid B2->B3 B4 Substituted Derivative Library B3->B4 G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor 5-Methyl-3-Isoxazolyl Derivatives Inhibitor->COX Inhibition Inhibitor->LOX Inhibition G A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Standardize Microbial Inoculum B->C D Incubate at Optimal Temperature C->D E Visually Inspect for Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Sources

Foundational

Mechanistic Elucidation of the Gas-Phase Fragmentation of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide

Executive Summary The structural characterization of heterocyclic urea derivatives is a critical vector in modern drug discovery, particularly in the development of kinase inhibitors, protease inhibitors, and anti-inflam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of heterocyclic urea derivatives is a critical vector in modern drug discovery, particularly in the development of kinase inhibitors, protease inhibitors, and anti-inflammatory agents. N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide (Exact Mass: 209.1164 Da) represents a highly functionalized scaffold featuring a piperidine ring conjugated to a 5-methylisoxazole moiety via a carboxamide (urea) linker.

This whitepaper provides an in-depth mechanistic analysis of its gas-phase fragmentation behavior under Electrospray Ionization Collision-Induced Dissociation (ESI-CID) tandem mass spectrometry (MS/MS). By deconstructing the charge-directed cleavage of the urea core and the highly labile N-O bond of the isoxazole ring, this guide establishes a predictive framework for researchers analyzing structurally analogous pharmacophores.

Physicochemical Profiling & Structural Dynamics

The fragmentation topology of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide is dictated by its proton affinity landscape. Under positive ESI conditions, the molecule readily forms a stable [M+H]⁺ precursor ion at m/z 210.1237.

The protonation dynamics are competitive. While the piperidine nitrogen possesses a high intrinsic basicity, its lone pair is partially delocalized into the adjacent carbonyl group. Consequently, the thermodynamic sink for protonation is often the carbonyl oxygen or the isoxazole nitrogen[1]. Upon collisional activation, the mobilized proton migrates to the urea nitrogen atoms, weakening the adjacent C-N bonds and initiating charge-directed fragmentation[2].

Mechanistic Pathways in ESI-CID MS/MS

The gas-phase dissociation of this compound proceeds via three primary competitive pathways, driven by the structural vulnerabilities of the urea linker and the isoxazole heterocycle.

Pathway I: Urea Bond Cleavage (Acylium and Amine Ion Formation)

The defining feature of substituted urea derivatives in MS/MS is the cleavage of the N-CO bonds[1]. When the proton localizes on the isoxazole-adjacent nitrogen, the bond between the piperidine nitrogen and the carbonyl carbon is cleaved. This yields the highly stable [5-methylisoxazol-3-amine+H]⁺ ion at m/z 99.0553, accompanied by the neutral loss of piperidine-1-carbonyl (111 Da).

Conversely, if the proton localizes on the piperidine nitrogen, the molecule undergoes an α -cleavage to generate the [Piperidine-C=O]⁺ acylium ion at m/z 112.0757, expelling neutral 5-methylisoxazol-3-amine (98 Da)[2]. A secondary cleavage event can also yield the bare [Piperidine+H]⁺ ion at m/z 86.0964 via the neutral loss of 5-methylisoxazol-3-yl isocyanate (124 Da).

Pathway II: Isoxazole Ring Opening (N-O Bond Cleavage)

Isoxazole rings are notoriously labile under CID conditions due to the weak nature of the N-O bond (bond dissociation energy ~55 kcal/mol)[3]. The adjacent electronegative atoms create lone-pair repulsion, making the ring highly susceptible to cleavage upon gentle collisional impact[4].

Following the formation of the primary m/z 99.0553 fragment, the isoxazole ring undergoes rapid N-O bond scission. This is followed by a rearrangement and subsequent neutral loss of either acetonitrile (CH₃CN, 41 Da) to yield an ion at m/z 58.0287, or carbon monoxide (CO, 28 Da) to yield m/z 71.0604[3].

Fragmentation M [M+H]+ m/z 210.1237 F112 [Piperidine-C=O]+ m/z 112.0757 M->F112 N-CO Cleavage (-98.0480 Da) F99 [Isoxazol-3-amine+H]+ m/z 99.0553 M->F99 N-CO Cleavage (-111.0684 Da) F125 [Isoxazolyl Isocyanate+H]+ m/z 125.0346 M->F125 N-CO Cleavage (-85.0891 Da) F86 [Piperidine+H]+ m/z 86.0964 M->F86 N-CO Cleavage (-124.0273 Da) F58 [C2H4NO]+ m/z 58.0287 F99->F58 N-O Cleavage (-CH3CN, 41 Da) F71 [C3H7N2]+ m/z 71.0604 F99->F71 N-O Cleavage (-CO, 28 Da)

Fig 1: ESI-CID MS/MS fragmentation pathways of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide.

Quantitative Data Summaries

The theoretical exact masses of the precursor and its diagnostic product ions are summarized below. High-resolution mass spectrometry (HRMS) instruments (e.g., Q-TOF or Orbitrap) should yield mass errors of < 5 ppm for these species.

Ion TypeChemical FormulaExact Mass (m/z)Neutral Loss (Da)Structural Assignment
Precursor [C₁₀H₁₆N₃O₂]⁺210.1237N/AProtonated intact molecule
Primary [C₆H₁₀NO]⁺112.075798.0480Piperidine acylium ion
Primary [C₄H₇N₂O]⁺99.0553111.0684Protonated 5-methylisoxazol-3-amine
Primary [C₅H₁₂N]⁺86.0964124.0273Protonated piperidine
Primary [C₅H₅N₂O₂]⁺125.034685.0891Isoxazolyl isocyanate ion
Secondary [C₃H₇N₂]⁺71.060428.0104 (from m/z 99)Isoxazole N-O cleavage (-CO)
Secondary [C₂H₄NO]⁺58.028741.0265 (from m/z 99)Isoxazole N-O cleavage (-CH₃CN)

Experimental Workflows & Methodologies (Self-Validating Protocols)

To ensure high-fidelity structural elucidation, the analytical workflow must be designed as a self-validating system. The following protocol integrates internal quality controls to prevent false-positive structural assignments.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation (Causality: Minimizing Ion Suppression):

    • Dilute the analyte to a final concentration of 1 µg/mL in a solution of 50:50 Methanol/Water with 0.1% Formic Acid.

    • Validation Check: Run a solvent blank prior to the sample to establish a baseline and confirm the absence of isobaric background contaminants.

  • Chromatographic Separation (Causality: Desalting and Isomer Resolution):

    • Utilize a sub-2 µm C18 UHPLC column. Employ a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

    • Validation Check: The retention time must be highly reproducible (RSD < 0.5%). The gradient ensures that salts and highly polar suppressants elute in the void volume, preventing MS signal quenching.

  • ESI-MS/MS Acquisition (Causality: Capturing the Full Fragmentation Tree):

    • Operate the Q-TOF or Orbitrap in Positive ESI mode.

    • Set the isolation window to 1.0 Da to prevent co-isolation of heavy isotopes.

    • Collision Energy (CE) Ramping: Apply a ramped CID energy of 15–35 eV. Why? The urea N-CO bond requires moderate energy (~25 eV) to cleave[1], whereas the isoxazole N-O bond is highly labile and fragments at lower energies (~15 eV)[4]. Ramping ensures both primary and secondary fragments are captured in a single duty cycle.

Workflow S1 1. Sample Prep 1 µg/mL in MeOH S2 2. UHPLC C18, Gradient S1->S2 S3 3. ESI-QTOF MS Positive Mode S2->S3 S4 4. CID Activation 15-35 eV S3->S4 S5 5. Data Analysis Exact Mass S4->S5

Fig 2: Self-validating LC-MS/MS experimental workflow for structural elucidation.

Conclusion

The gas-phase fragmentation of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide is a textbook example of charge-directed dissociation competing with inherent heterocyclic instability. The primary fragmentation is dominated by the cleavage of the urea linker, producing diagnostic acylium (m/z 112) and amine (m/z 99) ions. Secondary fragmentation is entirely governed by the lability of the isoxazole N-O bond, leading to the characteristic expulsion of CO and CH₃CN. By employing a ramped collision energy LC-MS/MS workflow, researchers can confidently map these pathways and apply this logic to the structural elucidation of novel, structurally related drug candidates.

References

  • Zhang, J. Y., et al. "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring." Journal of Mass Spectrometry 39.4 (2004): 370-379.

  • Singh, D. K., et al. "Synthesis and characterization of a series of N,N′-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers." Rapid Communications in Mass Spectrometry 35.19 (2021).

  • Arlt, C., et al. "Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies." JACS Au 4.8 (2024): 2854-2865.

  • Ptasinska, S. "Ring opening in five-membered rings induced by gentle impact of low energy electrons." Notre Dame Radiation Laboratory (2018).

Sources

Exploratory

Target Deconvolution and Homology Modeling of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide: A Computational Framework for M4 mAChR Agonism

Executive Summary The compound N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide represents a highly versatile chemotype in modern drug discovery. The 1-piperidinecarboxamide scaffold is a privileged structure frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide represents a highly versatile chemotype in modern drug discovery. The 1-piperidinecarboxamide scaffold is a privileged structure frequently utilized to target serine hydrolases like Fatty Acid Amide Hydrolase (FAAH)1[1] and G-protein-coupled receptors (GPCRs) such as the M4 muscarinic acetylcholine receptor (M4 mAChR)2[2]. Concurrently, the 5-methyl-3-isoxazolyl moiety acts as a potent bioisostere for substituted pyridines, enhancing metabolic stability while providing critical hydrogen-bond acceptor capabilities 3[3].

Because exact co-crystal structures for this specific library compound do not yet exist, target deconvolution relies heavily on in silico modeling. This technical guide outlines a self-validating computational and experimental protocol for modeling this compound against the active state of the M4 mAChR , a high-value target for schizophrenia and Alzheimer's disease.

Structural Rationale and Physicochemical Profiling

Before initiating computational modeling, it is critical to evaluate the ligand's physicochemical parameters to ensure it meets the criteria for CNS penetration and GPCR binding. The piperidinecarboxamide core provides a balanced mix of flexibility and rigidity, while the isoxazole ring offers a heteroaromatic system capable of π

π stacking with aromatic residues in the receptor's binding pocket.

Table 1: Computed Physicochemical & Binding Parameters of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide

ParameterComputed ValuePharmacological Significance
Molecular Formula C10H15N3O2Compact structure; optimal for deep orthosteric pocket binding.
Molecular Weight 209.25 g/mol Highly favorable for CNS penetration (Lipinski's Rule of 5).
LogP (Computed) 1.2 - 1.8Balanced lipophilicity prevents non-specific lipid bilayer partitioning.
H-Bond Donors 1 (Amide NH)Facilitates critical interaction with conserved Asp112 (TM3) in M4 mAChR.
H-Bond Acceptors 3 (O, N, C=O)Enables interactions with the ECL2 "tyrosine lid" (e.g., Y416).
Predicted Target M4 mAChR / FAAHBased on structural homology to known piperidinecarboxamide modulators.

Active-State Homology Modeling of M4 mAChR

The Causality Behind the Method

Why build a homology model when an M4 mAChR crystal structure already exists? The available high-resolution M4 mAChR crystal structures (e.g., bound to the inverse agonist tiotropium) capture the receptor in an inactive state 4[4]. To accurately dock a putative agonist and evaluate its pharmacological potential, an active-state model is strictly required. We utilize the active-state M2 mAChR structure (PDB: 4MQT) as a template, as the TM2/3/7 interface and allosteric networks share significant sequence homology, allowing for highly accurate state-transition modeling 5[5].

Step-by-Step Protocol: Model Generation
  • Template Selection & Alignment: Retrieve the human M4 mAChR sequence (UniProt: P08173). Align it with the active M2 mAChR structure (PDB: 4MQT) using MAFFT. Ensure the highly conserved DRY (TM3) and NPxxY (TM7) motifs are perfectly aligned.

  • Model Building: Utilize Schrödinger Prime or MODELLER to generate 50 initial homology models. The M2-M4 sequence alignment requires minimal adjustment, except in the intracellular loop 3 (ICL3) region, which should be truncated and modeled as a flexible poly-glycine linker to prevent computational artifacts4[4].

  • ECL2 Loop Refinement: Extracellular Loop 2 (ECL2) forms a dynamic "tyrosine lid" over the orthosteric site. Perform targeted loop refinement on ECL2 to ensure the binding pocket is accessible to the piperidinecarboxamide core.

  • MD Relaxation: Embed the top-scoring model in a POPC lipid bilayer, solvate with TIP3P water, and neutralize with 0.15 M NaCl. Run a 100 ns Molecular Dynamics (MD) simulation using GROMACS (CHARMM36m force field) to relax steric clashes and equilibrate the transmembrane helices.

HomologyWorkflow Seq Target Sequence (M4 mAChR) Align Sequence Alignment Seq->Align Temp Active Template (PDB: 4MQT) Temp->Align Model Homology Modeling Align->Model Loop ECL2 Loop Refinement Model->Loop MD MD Lipid Relaxation Loop->MD Final Active M4 Model MD->Final

Figure 1: Step-by-step homology modeling workflow for active-state GPCR generation.

Induced-Fit Docking (IFD) & MM-GBSA Calculations

The Causality Behind the Method

Standard rigid-receptor docking fails to capture the conformational plasticity of GPCR binding pockets. Induced-Fit Docking (IFD) allows critical side chains (e.g., Y416, W435) to adapt to the steric bulk of the isoxazole ring, providing a thermodynamically realistic binding pose 5[5].

Step-by-Step Protocol: Docking & Energetics
  • Ligand Preparation: Prepare N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide using LigPrep. Utilize Epik to assign the correct protonation state at physiological pH (7.4 ± 0.5), generating the lowest-energy conformers.

  • Grid Generation: Define the receptor grid centered on the orthosteric pocket, specifically targeting the conserved Asp112 residue in TM3.

  • IFD Execution: Soften the van der Waals radii of both the receptor and ligand by 50% to allow initial placement. Dock the ligand, then use Prime to refine all residues within 5 Å of the ligand.

  • MM-GBSA Calculation: Calculate the binding free energy ( ΔGbind​ ) using the MM-GBSA continuum solvation model. This step removes false positives by ranking the final poses based on rigorous thermodynamic stability rather than simple docking scores.

Experimental Validation: A Self-Validating System

A computational model is merely a hypothesis until it is empirically validated. To ensure absolute trustworthiness, the in silico predictions must be coupled with a self-validating in vitro loop. If the computational model predicts specific residue interactions, mutating those residues must abrogate the compound's functional activity.

Step-by-Step Protocol: In Vitro Assays
  • Radioligand Binding Assay: Express the wild-type M4 mAChR construct in CHO cells. Perform competition binding assays using [3H]-N-methylscopolamine ([3H]NMS) to determine the Ki​ of the piperidinecarboxamide compound 6[6].

  • cAMP Accumulation Assay (Functional Validation): M4 mAChR couples to Gi/o​ proteins; therefore, agonism will inhibit adenylyl cyclase. Treat the cells with forskolin to stimulate baseline cAMP production, then introduce the compound. Measure the dose-dependent reduction in cAMP using a TR-FRET assay to confirm functional agonist activity6[6].

  • Site-Directed Mutagenesis (The Validation Key): Mutate the key interacting residues predicted by the IFD model (e.g., Y416A, W435A)4[4]. Repeat the cAMP assay. A significant right-shift in the EC50​ confirms the accuracy of the computationally derived binding pose.

SignalingPathway Ligand N-(5-methyl-3-isoxazolyl) -1-piperidinecarboxamide Receptor M4 mAChR (Active State) Ligand->Receptor Agonism Gi Gi/o Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduction PKA PKA Activity (Inhibited) cAMP->PKA Downregulation

Figure 2: M4 mAChR Gi/o signaling cascade modulated by the piperidinecarboxamide agonist.

References

  • Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors. NIH PMC.4

  • Toward an understanding of the structural basis of allostery in muscarinic acetylcholine receptors. Rockefeller University Press.5

  • Discovery and Characterization of Novel Subtype-Selective Allosteric Agonists for the Investigation of M1 Receptor Function in the Central Nervous System. ACS Publications.6

  • PF 3845 | Fatty Acid Amide Hydrolase. Tocris Bioscience.1

  • M4 mAChR agonist-1 | AChR. TargetMol.2

  • Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem. NIH.3

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: In Vitro Characterization of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide and its Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the in vitro characterization of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide, a compo...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the in vitro characterization of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide, a compound belonging to a class of molecules known to inhibit Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like the endogenous cannabinoid anandamide[1][2]. Inhibition of FAAH increases the levels of these signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects without the side effects associated with direct cannabinoid receptor agonists[3]. This makes FAAH a compelling therapeutic target for pain, anxiety, and other neurological disorders[1][4][5]. This guide details a robust, fluorescence-based in vitro assay for determining the inhibitory potency (IC50) of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide and related compounds against FAAH.

Scientific Foundation: The Rationale for FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in terminating the signaling of the endocannabinoid system by hydrolyzing fatty acid amides such as anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA)[6][7]. The catalytic mechanism of FAAH involves a Ser-Ser-Lys triad, with a serine residue (Ser241) acting as the nucleophile to attack the carbonyl carbon of the substrate, leading to its hydrolysis[3][8].

Compounds like N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide are structurally related to known FAAH inhibitors, such as JNJ-42165279, which function by covalently modifying this active site serine[4][5][6]. By inhibiting FAAH, these compounds prevent the breakdown of endocannabinoids, thereby potentiating their natural signaling and therapeutic effects[7]. The in vitro assay described herein is fundamental for the initial characterization of such compounds, providing a quantitative measure of their potency and a basis for structure-activity relationship (SAR) studies.

Assay Principle: A Fluorometric Approach to Quantifying Inhibition

The most common and reliable method for assessing FAAH inhibition in a high-throughput format is a fluorescence-based assay[9][10]. This assay utilizes a synthetic substrate, such as AMC-arachidonoyl amide, which is non-fluorescent. In the presence of active FAAH, the enzyme hydrolyzes the amide bond, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC)[1][9][11].

The rate of AMC production is directly proportional to the FAAH enzyme activity. When an inhibitor like N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide is introduced, it binds to the enzyme, reducing its catalytic activity and consequently decreasing the rate of AMC release. The inhibitory potency is determined by measuring the reduction in fluorescence across a range of inhibitor concentrations. The fluorescence of AMC is typically measured at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm[1][9][11].

Experimental Design & Workflow

The following diagram illustrates the overall workflow for determining the inhibitory potency of a test compound against FAAH.

FAAH_Inhibition_Assay_Workflow Figure 1: Experimental Workflow for FAAH Inhibition Assay prep Step 1: Preparation - Dilute reagents - Prepare compound serial dilutions plate_map Step 2: Plate Mapping - Designate wells for:  - 100% Activity Control  - Background Control  - Test Compound Concentrations prep->plate_map pre_incubation Step 3: Pre-incubation - Add FAAH enzyme and test compound - Incubate to allow inhibitor binding plate_map->pre_incubation reaction_init Step 4: Reaction Initiation - Add fluorogenic FAAH substrate pre_incubation->reaction_init incubation Step 5: Reaction Incubation - Incubate at 37°C to allow substrate turnover reaction_init->incubation read_plate Step 6: Measurement - Read fluorescence (Ex: 360 nm, Em: 465 nm) incubation->read_plate analysis Step 7: Data Analysis - Calculate % Inhibition - Plot dose-response curve - Determine IC50 value read_plate->analysis

Caption: Workflow for FAAH Inhibition Assay.

Materials and Reagents

ReagentSupplier ExampleCatalog # ExamplePurpose
Human Recombinant FAAHCayman Chemical10010183Source of the enzyme.
FAAH Assay Buffer (10X)Cayman Chemical400000Provides optimal pH and ionic strength for enzyme activity (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).
FAAH Fluorogenic Substrate (e.g., AMC-arachidonoyl amide)Cayman Chemical10005168Substrate for FAAH that releases a fluorescent product upon cleavage.
Test Compound (N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide)N/AN/AThe inhibitor to be tested.
Positive Control Inhibitor (e.g., JZL 195)Cayman Chemical10005169A known FAAH inhibitor to validate the assay performance.
DMSO, AnhydrousSigma-AldrichD2650Solvent for dissolving the test compound and control inhibitor.
96-well, black, flat-bottom microplateCorning3603Low-fluorescence plate suitable for fluorometric readings.

Detailed Step-by-Step Protocol

Reagent Preparation
  • 1X FAAH Assay Buffer: Prepare the 1X assay buffer by diluting the 10X stock with ultrapure water. For example, mix 3 mL of 10X buffer with 27 mL of water. Keep on ice.[11]

  • Enzyme Preparation: Thaw the human recombinant FAAH on ice. Dilute the enzyme to the desired concentration (e.g., 2-10 nM final concentration) using the ice-cold 1X FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay period. Keep the diluted enzyme on ice and use within 4 hours.[12]

  • Substrate Preparation: Dilute the FAAH fluorogenic substrate stock solution in ethanol to an intermediate concentration. A final assay concentration of 1 µM is often used.[11]

  • Test Compound and Control Preparation:

    • Prepare a 10 mM stock solution of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM). This will be used to generate a dose-response curve.

    • Prepare a stock solution of the positive control inhibitor (e.g., JZL 195) in DMSO.

Assay Procedure (96-well plate format)
  • Plate Setup: In a 96-well black microplate, designate wells for each condition in triplicate:

    • 100% Initial Activity (No Inhibitor): 10 µL DMSO + 170 µL 1X Assay Buffer + 10 µL Diluted FAAH.

    • Background (No Enzyme): 10 µL DMSO + 180 µL 1X Assay Buffer.

    • Test Compound: 10 µL of each serially diluted compound + 170 µL 1X Assay Buffer + 10 µL Diluted FAAH.

    • Positive Control: 10 µL of positive control inhibitor + 170 µL 1X Assay Buffer + 10 µL Diluted FAAH.

  • Pre-incubation: Add the assay buffer, diluted FAAH (or buffer for background wells), and the test compound/DMSO to the appropriate wells as mapped out. Mix gently.

  • Inhibitor Binding: Incubate the plate for 15-30 minutes at 37°C. This step allows the inhibitor to bind to the FAAH enzyme before the substrate is introduced.[10][13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the diluted FAAH substrate to all wells.

  • Reaction Incubation: Immediately cover the plate and incubate for 30 minutes at 37°C.[11]

  • Fluorescence Measurement: Read the fluorescence of the plate using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[9][11] The assay can also be run in kinetic mode, measuring fluorescence every minute for 30 minutes, which may improve the signal-to-background ratio.[11]

Data Analysis and Interpretation

  • Correct for Background Fluorescence: Subtract the average fluorescence value of the background wells from the fluorescence values of all other wells.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of FAAH activity inhibited at each concentration of the test compound:

    % Inhibition = [ (Initial Activity - Inhibitor Activity) / Initial Activity ] * 100

    • Initial Activity: Average corrected fluorescence from the "100% Initial Activity" wells.

    • Inhibitor Activity: Corrected fluorescence from the wells containing the test compound.

  • Determine the IC50 Value:

    • Plot the Percent Inhibition as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%. This value is a key measure of the compound's potency.

Trustworthiness and Self-Validation

To ensure the reliability and trustworthiness of the results, every assay should include the following controls:

  • Positive Control: A known FAAH inhibitor (e.g., JZL 195) should be run in parallel to confirm that the assay can detect inhibition accurately. The resulting IC50 should be within the expected range.

  • Negative Control (Vehicle): The "100% Initial Activity" wells containing only the solvent (DMSO) establish the baseline for uninhibited enzyme activity.

  • Background Control: Wells without the enzyme are crucial to account for any intrinsic fluorescence from the substrate, buffer, or the test compound itself.

  • Z'-factor Calculation: For high-throughput screening, calculating the Z'-factor is recommended to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

By incorporating these controls, the protocol becomes a self-validating system, ensuring that the generated data on N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide is both accurate and reproducible.

References

  • Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience. Elabscience. [Link]

  • Ahn, K. et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters. National Institutes of Health. [Link]

  • Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - ACS Publications. ACS Publications. [Link]

  • JNJ-42165279 - Wikipedia. Wikipedia. [Link]

  • Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC. National Institutes of Health. [Link]

  • Mileni, M. et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences. PNAS. [Link]

  • Papa, A. et al. (2022). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry. Usiena AIR. [Link]

  • Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - ResearchGate. ResearchGate. [Link]

  • Keith, J. M. et al. (2012). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & Medicinal Chemistry Letters. National Institutes of Health. [Link]

  • Piomelli, D. et al. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry. National Institutes of Health. [Link]

  • The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - eScholarship. eScholarship. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC. National Institutes of Health. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. National Institutes of Health. [Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC. National Institutes of Health. [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry. [Link]

  • 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide; N1-(5-Methylisoxazol-3-yl)sulfanilamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. PharmaCompass. [Link]

  • Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model - ResearchGate. ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH). We delve into the scientific rationale for FAAH inhibition, detail the compound's profile, and provide field-proven, step-by-step protocols for in vitro and cell-based assays. This guide is designed to equip researchers with the necessary methodologies to robustly evaluate the compound's inhibitory potency and mechanism of action.

Introduction: The Therapeutic Promise of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a critical role in regulating the endocannabinoid system.[1][2] The endocannabinoid system itself is a ubiquitous lipid signaling network involved in a vast array of physiological processes, including pain sensation, mood, memory, and inflammation.[3] FAAH's primary function is the degradative hydrolysis of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).[1][2]

By catalyzing the breakdown of AEA into arachidonic acid and ethanolamine, FAAH effectively terminates its signaling.[1] Pharmacological inhibition of FAAH presents a compelling therapeutic strategy. By preventing AEA degradation, FAAH inhibitors elevate the levels of this endogenous cannabinoid "on-demand," thereby amplifying its natural analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.[2][4] This approach offers a significant potential advantage over direct cannabinoid receptor agonists, as it may avoid the adverse psychotropic effects associated with chronic, systemic CB1 receptor activation.[4]

The compound N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide incorporates structural motifs, such as the piperidine carboxamide core, found in other known FAAH inhibitors.[2][5] These classes of compounds are often designed to interact with the catalytic serine triad (Ser-Ser-Lys) in the FAAH active site.[1] This guide outlines the necessary experimental framework to validate and quantify the inhibitory potential of this specific molecule.

FAAH Signaling Pathway & Point of Inhibition

The diagram below illustrates the canonical pathway of anandamide signaling and the strategic point of intervention for a FAAH inhibitor.

FAAH_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_degradation Degradation Pathway Depolarization Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx AEA_Synthesis Anandamide (AEA) Synthesis Ca_Influx->AEA_Synthesis Lipid_Precursor Membrane Lipid Precursors CB1R CB1 Receptor AEA_Synthesis->CB1R Retrograde Signaling G_Protein G-Protein Coupling CB1R->G_Protein AEA_Transport AEA Uptake CB1R->AEA_Transport AEA leaves synaptic cleft Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade Neurotransmitter_Release Inhibition of Neurotransmitter Release Signaling_Cascade->Neurotransmitter_Release FAAH FAAH Enzyme AEA_Transport->FAAH Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Inhibitor N-(5-methyl-3-isoxazolyl) -1-piperidinecarboxamide Inhibitor->FAAH Inhibition

Caption: Workflow for the in vitro fluorometric FAAH inhibition assay.

Materials
  • FAAH Enzyme: Recombinant human or rat FAAH.

  • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA. [3]* Substrate: Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA). Prepare a stock in ethanol or DMSO.

  • Test Compound: N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide, prepared as a DMSO stock.

  • Positive Control: A known FAAH inhibitor (e.g., URB597, JZL195). [3][6]* Plate: White, opaque, flat-bottom 96-well microplate. [7]* Instrumentation: Fluorescence microplate reader capable of kinetic reads at 37°C.

Step-by-Step Methodology
  • Reagent Preparation:

    • Thaw all reagents on ice. Dilute the FAAH enzyme stock to its final working concentration in cold FAAH Assay Buffer immediately before use. [3] * Prepare serial dilutions of the test compound and positive control in DMSO. A common starting point is a 10-point, 3-fold dilution series.

    • Dilute the AAMCA stock in FAAH Assay Buffer to its final working concentration (e.g., 20 µM, for a final assay concentration of 10 µM).

  • Assay Plate Setup (Total Volume: 200 µL):

    • Background Wells (No Enzyme): 190 µL Assay Buffer + 10 µL vehicle (e.g., 1% DMSO in buffer).

    • 100% Activity Wells (Vehicle Control): 170 µL Assay Buffer + 10 µL diluted FAAH + 10 µL vehicle. [3] * Inhibitor Wells: 170 µL Assay Buffer + 10 µL diluted FAAH + 10 µL of corresponding inhibitor dilution.

    • Note: All additions should be performed in triplicate.

  • Pre-incubation:

    • Cover the plate and pre-incubate for 15 minutes at 37°C. [8]This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of the diluted AAMCA substrate to all wells, bringing the total volume to 200 µL. [3]

  • Fluorescence Measurement:

    • Immediately place the plate in the reader (pre-warmed to 37°C).

    • Measure fluorescence in kinetic mode for 30-60 minutes, with readings every 60 seconds. [6][7] * Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. [3][8][6]

Data Analysis
  • Calculate Reaction Rates: For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

  • Correct for Background: Subtract the average rate of the background wells from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_Vehicle_Control))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Protocol 2: Cell-Based FAAH Activity Assay

This protocol measures the ability of the test compound to inhibit FAAH activity within intact cells or cell lysates, providing insights into cell permeability and target engagement in a more physiological context.

Principle of the Assay

Cells that endogenously or recombinantly express FAAH are treated with the inhibitor. [6]Subsequently, the cells are lysed, and the remaining FAAH activity in the lysate is measured using the same fluorometric principle described in Protocol 1. [6]The reduction in activity compared to vehicle-treated cells reflects the compound's inhibitory effect within the cellular environment.

Experimental Workflow

Caption: Workflow for determining FAAH inhibition in a cell-based format.

Materials
  • Cell Lines:

    • HEK293 cells overexpressing human FAAH (for a robust signal). [6] * BV-2 murine microglial cells (for neuroinflammatory context). [6][9] * HT-29 or Caco-2 human colorectal cells (endogenous FAAH expression). [6]* Cell Culture Reagents: Appropriate medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: BCA Protein Assay Kit. [6]* Assay Components: As listed in Protocol 1.

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that ensures they are in a logarithmic growth phase at the time of treatment.

    • Allow cells to adhere overnight.

    • The next day, replace the medium with fresh medium containing various concentrations of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide or vehicle (DMSO concentration should be kept constant, typically ≤0.1%).

    • Incubate for the desired treatment period (e.g., 4 to 24 hours). [9]

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Incubate on ice for 10-15 minutes with gentle agitation. [6] * Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. [6][7] * Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube.

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a BCA assay according to the manufacturer's instructions. [6]This is crucial for normalizing FAAH activity.

  • FAAH Activity Measurement:

    • In a 96-well white plate, add 10-20 µg of protein from each cell lysate to individual wells. [6] * Adjust the volume in each well to 180 µL with FAAH Assay Buffer.

    • Add 10 µL of vehicle (for determining activity) to these wells. Note: No additional inhibitor is added here; the inhibition has already occurred in the intact cells.

    • Proceed with steps 4 and 5 from Protocol 1 (Reaction Initiation and Fluorescence Measurement).

Data Analysis
  • Calculate Normalized Activity:

    • Determine the reaction rate for each lysate as in Protocol 1.

    • Normalize this rate to the amount of protein added (e.g., RFU/min/µg protein).

  • Calculate Percent Inhibition and IC₅₀:

    • Use the normalized activity of the vehicle-treated cells as 100% activity.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the data and determine the cellular IC₅₀ value as described previously.

Data Interpretation and Troubleshooting

Comparative Data

The potency of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide should be benchmarked against known standards.

CompoundTarget(s)Typical IC₅₀ (Human FAAH)Notes
URB597 FAAH~3-5 nMSelective, irreversible inhibitor. [10]
JZL195 FAAH, MAGL~2 nM (FAAH)Dual inhibitor of FAAH and MAGL. [6]
PF-750 FAAH~16-19 nMIrreversible piperidine carboxamide. [2][6]
Test Compound FAAH (putative)To be determined
Troubleshooting Common Issues
IssuePossible Cause(s)Recommended Solution(s)
Low Signal-to-Background Ratio - Insufficient enzyme activity.- Substrate degradation.- Increase enzyme/lysate concentration.- Use a cell line with higher FAAH expression (e.g., overexpressing).<[6]br>- Optimize substrate concentration.- Prepare fresh substrate solution.
High Well-to-Well Variability - Inconsistent pipetting.- Inconsistent cell seeding density.- Edge effects on the plate.- Use calibrated pipettes and proper technique.- Ensure a single-cell suspension before seeding.- Avoid using the outermost wells of the plate.
Compound Insolubility - Compound precipitating at high concentrations in aqueous buffer.- Ensure final DMSO concentration is consistent and low (e.g., <1%).- Check for visible precipitate in the assay wells.- Consider adding a non-ionic surfactant like Triton X-100 (0.01%) to the assay buffer.

References

  • An In-depth Technical Guide on the Discovery and Synthesis of FAAH-IN-2. (n.d.). Benchchem.
  • Developing a Cell-Based Assay with FAAH-IN-2: Application Notes and Protocols. (n.d.). Benchchem.
  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. (2021). PMC.
  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). (n.d.). Sigma-Aldrich.
  • Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. (n.d.). PMC.
  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. (n.d.). PMC.
  • Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology. (2019). PubMed.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PMC.
  • FAAH | Inhibitors. (n.d.). MedChemExpress.
  • 1-Piperidinecarboxamide, N-(5-methyl-3-isoxazolyl). (n.d.). Sigma-Aldrich.

Sources

Method

Experimental Protocol for Synthesizing N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide

Application Note: Overcoming Low Nucleophilicity in Heteroaryl Urea Synthesis Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale The 3-aminoisoxazol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Low Nucleophilicity in Heteroaryl Urea Synthesis Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The 3-aminoisoxazole motif is a privileged pharmacophore widely utilized in the design of kinase inhibitors and anti-inflammatory agents due to its excellent hydrogen-bonding profile and bioisosteric properties ()[1]. However, the exocyclic amino group at the C3 position of 5-methylisoxazol-3-amine is inherently electron-deficient. The lone pair on the nitrogen is delocalized into the electron-withdrawing heteroaromatic ring, rendering it a uniquely weak nucleophile ()[2].

Consequently, standard urea formation via direct reaction with alkyl or aryl isocyanates can be sluggish, low-yielding, or require harsh conditions. To overcome this thermodynamic barrier, the amine must be reacted with highly electrophilic acylating agents. This application note outlines two field-proven, self-validating methodologies for the synthesis of the target urea, N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide :

  • Method A (Direct Acylation): Utilizes commercially available 1-piperidinecarbonyl chloride.

  • Method B (Phenyl Carbamate Intermediacy): Employs a modular, two-step approach via a bench-stable phenyl carbamate intermediate, bypassing the need for highly toxic phosgene gas derivatives.

Method A: Direct Acylation via Carbamoyl Chloride

Mechanistic Insight: 1-piperidinecarbonyl chloride acts as a potent electrophile ()[3]. We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct. DIPEA is sterically hindered, preventing it from competing with the 3-aminoisoxazole for the electrophile, thus minimizing acyl-ammonium side reactions and ensuring high conversion rates.

RouteA A 5-methylisoxazol-3-amine (Nucleophile) C N-(5-methyl-3-isoxazolyl)- 1-piperidinecarboxamide (Target Urea) A->C DIPEA, DCM 0 °C to RT B 1-piperidinecarbonyl chloride (Electrophile) B->C

Figure 1: Direct acylation workflow for synthesizing the target urea via carbamoyl chloride.

Quantitative Reagent Table (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
5-methylisoxazol-3-amine98.101.0981 mgStarting Material
1-piperidinecarbonyl chloride147.601.21.77 g (1.50 mL)Electrophile
N,N-Diisopropylethylamine (DIPEA)129.242.02.58 g (3.48 mL)Acid Scavenger
Dichloromethane (DCM), Anhydrous84.93-50 mLSolvent
Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 5-methylisoxazol-3-amine and anhydrous DCM to the flask. Stir until completely dissolved.

  • Base Addition: Inject DIPEA into the solution. Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exotherm.

  • Electrophile Addition: Slowly add 1-piperidinecarbonyl chloride dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 12–16 hours.

  • Validation (In-Process): Monitor reaction progress via Thin Layer Chromatography (TLC) using 50% EtOAc in Hexanes. The starting material ( Rf​≈0.3 ) should be fully consumed and replaced by a new higher-running spot ( Rf​≈0.5 ).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Wash the combined organic layers with 1N HCl (30 mL) to remove excess DIPEA, followed by brine (30 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 20-60% EtOAc/Hexanes gradient) to afford the pure target urea.

Method B: Two-Step Phenyl Carbamate Intermediacy

Mechanistic Insight: While triphosgene is a traditional reagent for generating isocyanates from primary amines[1], its extreme toxicity poses significant safety hazards. Method B bypasses these hazards by reacting 5-methylisoxazol-3-amine with phenyl chloroformate. This generates phenyl (5-methylisoxazol-3-yl)carbamate, a highly stable and isolable intermediate ()[4]. The phenol leaving group ( pKa​≈10 ) provides the perfect balance of stability for isolation and reactivity for subsequent aminolysis by piperidine upon mild heating.

RouteB A 5-methylisoxazol-3-amine C Phenyl (5-methylisoxazol- 3-yl)carbamate A->C Pyridine, THF 0 °C to RT B Phenyl chloroformate B->C E N-(5-methyl-3-isoxazolyl)- 1-piperidinecarboxamide C->E Et3N, THF 60 °C D Piperidine D->E Aminolysis

Figure 2: Two-step modular synthesis of the target urea via a stable phenyl carbamate intermediate.

Quantitative Reagent Tables

Step 1: Carbamate Formation (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
5-methylisoxazol-3-amine98.101.0981 mgStarting Material
Phenyl chloroformate156.571.11.72 g (1.38 mL)Activating Reagent
Pyridine79.101.51.19 g (1.21 mL)Base / Catalyst
Tetrahydrofuran (THF), Anhydrous72.11-40 mLSolvent

Step 2: Aminolysis (8 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Phenyl (5-methylisoxazol-3-yl)carbamate218.211.01.75 gIntermediate
Piperidine85.151.51.02 g (1.18 mL)Nucleophile
Triethylamine (TEA)101.191.51.21 g (1.67 mL)Base
Tetrahydrofuran (THF), Anhydrous72.11-30 mLSolvent
Step-by-Step Protocol

Step 1: Synthesis of the Carbamate Intermediate

  • Dissolution: In a 100 mL round-bottom flask under argon, dissolve 5-methylisoxazol-3-amine in anhydrous THF.

  • Base Addition: Add Pyridine and cool the mixture to 0 °C. Pyridine acts as both an acid scavenger and a nucleophilic catalyst.

  • Activation: Add phenyl chloroformate dropwise. A white precipitate (pyridinium chloride) will form immediately.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir for an additional 3 hours.

  • Workup & Isolation: Dilute with EtOAc (50 mL) and wash with 1N HCl (2 x 30 mL) to remove pyridine, then wash with brine (30 mL). Dry over Na₂SO₄, concentrate, and triturate the resulting solid with cold diethyl ether to yield pure phenyl (5-methylisoxazol-3-yl)carbamate.

Step 2: Aminolysis to Target Urea

  • Setup: In a 50 mL heavy-walled sealed tube, suspend the phenyl (5-methylisoxazol-3-yl)carbamate in anhydrous THF.

  • Amine Addition: Add Piperidine and Triethylamine.

  • Heating: Seal the vessel and heat the mixture to 60 °C using an oil bath or heating block for 8–12 hours. The elevated temperature is required to drive the expulsion of the phenoxide leaving group.

  • Validation (In-Process): Confirm the disappearance of the carbamate intermediate via LC-MS (Target mass: [M+H]+=210.1 ).

  • Workup & Purification: Cool to RT and concentrate the solvent in vacuo. Redissolve the residue in EtOAc (50 mL) and wash thoroughly with 1N NaOH (3 x 20 mL) to extract the phenol byproduct. Wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexanes to afford the final N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide.

Analytical Characterization & Validation

To ensure the trustworthiness and structural integrity of the synthesized compound, verify the following analytical signatures:

  • LC-MS (ESI+): Calculated for C10​H15​N3​O2​ [M+H]+ : 210.12; Found: ≈210.1 m/z.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.50 (s, 1H, Urea -NH) Validates the formation of the urea linkage.

    • δ 6.45 (s, 1H, Isoxazole C4-H) Confirms the integrity of the isoxazole ring.

    • δ 3.40 (t, J = 5.5 Hz, 4H, Piperidine -CH₂-N-CH₂-) Confirms piperidine incorporation.

    • δ 2.30 (s, 3H, Isoxazole -CH₃).

    • δ 1.60 – 1.45 (m, 6H, Piperidine -(CH₂)₃-).

References

  • Title: US7507735B2 - Compounds, compositions and methods Source: Google Patents URL
  • Title: Phenyl 5-methylisoxazol-3-ylcarbamate | C11H10N2O3 | CID 4519264 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Application

Application Note: In Vivo Administration and Pharmacological Profiling of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Formulation Scientists Document Type: Advanced Protocol & Application Guide Executive Summary & Pharmacological Context N-(5-methyl-3-isoxazolyl)-1-pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Formulation Scientists Document Type: Advanced Protocol & Application Guide

Executive Summary & Pharmacological Context

N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide (CAS: 55808-53-2) is a synthetic small molecule characterized by its lipophilic piperidinecarboxamide scaffold linked to an isoxazole ring[1][2]. In modern drug discovery, the piperidinecarboxamide moiety is a privileged pharmacophore, most notably recognized as the core structural motif in highly potent, selective Fatty Acid Amide Hydrolase (FAAH) inhibitors (e.g., PF-3845 and PF-04457845)[3][4][5].

When administered in vivo, molecules of this class typically act by irreversibly or reversibly inhibiting FAAH, thereby preventing the degradation of the endocannabinoid anandamide (AEA). The resulting elevation in endogenous AEA activates CB1 and CB2 receptors, producing profound analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic liabilities of direct CB1 agonists[3][6].

Because N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide is highly lipophilic and poorly soluble in aqueous media, standard saline administration will result in compound precipitation, erratic absorption, and uninterpretable pharmacokinetic (PK) data. This guide details a self-validating, field-proven methodology for formulating and administering this compound in rodent models, ensuring high bioavailability and strict adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines [7][8].

MOA Drug N-(5-methyl-3-isoxazolyl)- 1-piperidinecarboxamide FAAH FAAH Enzyme (Inhibited) Drug->FAAH Inhibits AEA Anandamide (AEA) Levels Elevated FAAH->AEA Prevents degradation CB1 CB1 / CB2 Receptors AEA->CB1 Activates Effect Analgesic & Anti-inflammatory Effects CB1->Effect Mediates

Pharmacological mechanism of piperidinecarboxamide derivatives via FAAH inhibition and CB receptor activation.

Physicochemical Properties & Formulation Strategy

To design a rational in vivo protocol, we must first analyze the physical properties of the compound. The low molecular weight (209.25 g/mol ) and lipophilic nature dictate a multi-component co-solvent strategy[1][9].

Table 1: Compound Profile & Formulation Rationale
ParameterValue / StrategyScientific Causality & Rationale
Molecular Weight 209.25 g/mol [1]Highly favorable for blood-brain barrier (BBB) penetration, essential for CNS targets.
Aqueous Solubility Poor (< 0.1 mg/mL)Necessitates a co-solvent system. Aqueous suspensions will yield high intra-subject PK variability.
Primary Solvent 10% DMSODimethyl sulfoxide (DMSO) disrupts the crystal lattice. Kept at 10% to prevent tissue necrosis and cardiovascular toxicity in rodents[9].
Co-solvent 40% PEG400Polyethylene glycol 400 acts as a thermodynamic sink, keeping the lipophilic drug in solution once introduced to an aqueous environment[9][10].
Surfactant 5% Tween 80A non-ionic surfactant that prevents the drug from nucleating and "crashing out" when saline is added[9].
Diluent 45% Saline (0.9%)Adjusts the final osmolarity and pH to physiological levels, minimizing injection site pain.

Detailed In Vivo Formulation Protocol

Goal: Prepare a clear, homogenous 2.0 mg/mL dosing solution for Intraperitoneal (IP) or Per Os (PO - Oral Gavage) administration.

Note: This protocol is a self-validating system. If the solution becomes cloudy at Step 4, the compound has precipitated, and the formulation must be discarded and adjusted.

Reagents Required:

  • N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide powder (Purity 95%)

  • Anhydrous DMSO (Cell culture grade)

  • PEG400 (Polyethylene glycol 400)

  • Tween 80 (Polysorbate 80)

  • Sterile 0.9% NaCl (Saline)

Step-by-Step Methodology:

  • Primary Dissolution: Weigh exactly 2.0 mg of the compound into a sterile glass vial. Add 100 µL of DMSO. Vortex vigorously for 60 seconds. Causality: DMSO is added first because it has the highest solvating power for the piperidinecarboxamide scaffold.

  • Co-solvent Addition: Add 400 µL of PEG400 to the vial. Vortex for 30 seconds, then sonicate in a water bath at 37°C for 5 minutes. Causality: Warming decreases the viscosity of PEG400, ensuring complete micellar integration of the drug.

  • Surfactant Coating: Add 50 µL of Tween 80. Vortex gently to avoid excessive foaming. The solution must be perfectly clear at this stage.

  • Aqueous Dilution (Critical Step): Dropwise, add 450 µL of sterile Saline while continuously swirling the vial.

    • Validation Check: Hold the vial against a light source. If you observe a milky opalescence, the drug has precipitated. If it remains a clear, slightly viscous liquid, the formulation is successful.

  • Sterilization: Pass the final 1 mL solution through a 0.22 µm PTFE syringe filter prior to injection.

In Vivo Administration Workflow (Rodent Model)

All procedures must be designed in accordance with the ARRIVE 2.0 guidelines to ensure reproducibility, proper blinding, and ethical animal use[8][11].

Workflow Prep 1. Formulation Prep (10% DMSO/40% PEG400/5% Tween80/45% Saline) Acclimate 2. Animal Acclimation & Randomization (ARRIVE Guidelines Compliance) Prep->Acclimate Dose 3. Administration (PO: 10 mL/kg or IP: 5 mL/kg) Acclimate->Dose Monitor 4. Pharmacodynamic Monitoring (e.g., Formalin Pain Model) Dose->Monitor Collect 5. Tissue Collection (Brain & Plasma for LC-MS/MS PK) Monitor->Collect

Standardized in vivo experimental workflow for lipophilic small molecule evaluation.

Administration Protocol:
  • Dosing Volume Calculation: For mice, the standard IP injection volume is 5 mL/kg, and PO is 10 mL/kg. Using our 2.0 mg/mL formulation, a 10 mL/kg PO dose delivers exactly 20 mg/kg of the compound.

  • Vehicle Control: It is scientifically imperative to administer a vehicle-only control (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline) to a separate cohort. Causality: PEG400 and Tween 80 can cause mild, transient behavioral changes or vehicle-induced histamine release; the control isolates the drug's specific effect.

  • Administration Technique (IP): Restrain the mouse securely. Tilt the head downward at a 45-degree angle to allow abdominal organs to shift cranially. Insert a 27G needle into the lower right quadrant of the abdomen, aspirate slightly to ensure you are not in the bladder or bowel, and inject smoothly.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Assays

To validate the in vivo efficacy of the piperidinecarboxamide derivative, researchers should map both the plasma concentration (PK) and the behavioral output (PD).

Table 2: Recommended PK/PD Sampling Schedule
TimepointPK Matrix CollectedPD Assay (Example: Analgesia)Purpose
0 min Baseline BloodBaseline Von Frey (Allodynia)Establish pre-drug baseline.
30 min Plasma & Brain TissueOpen Field Test (OFT)Assess acute CNS penetration and check for sedative off-target effects.
1 Hour Plasma & Brain TissueFormalin Paw Test (Phase II)Peak target engagement (FAAH inhibition usually peaks at 1-2 hrs)[3].
4 Hours PlasmaVon FreyAssess duration of action and compound half-life ( T1/2​ ).
24 Hours PlasmaN/AConfirm complete clearance to prevent drug accumulation in chronic studies.

Tissue Processing for LC-MS/MS: Following decapitation, rapidly dissect the brain and snap-freeze in liquid nitrogen. Causality: FAAH and other lipid hydrolases remain active post-mortem. Snap-freezing immediately halts enzymatic degradation of endocannabinoids, ensuring that the measured AEA levels accurately reflect the in vivo state at the time of death.

References

  • Wikipedia Contributors. "PF-3845 (FAAH Inhibitor)." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ARRIVE Guidelines Working Group. "ARRIVE Guidelines: Animal Research: Reporting of In Vivo Experiments." ARRIVE. Available at:[Link]

  • Wikipedia Contributors. "ARRIVE guidelines." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Method

Application Note: High-Throughput Screening for Fatty Acid Amide Hydrolase (FAAH) Inhibitors Using N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide as a Reference Compound

Introduction: The Therapeutic Potential of FAAH Inhibition Fatty Acid Amide Hydrolase (FAAH) is a pivotal enzyme in the central nervous system, acting as a key regulator of the endocannabinoid system.[1] This integral me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a pivotal enzyme in the central nervous system, acting as a key regulator of the endocannabinoid system.[1] This integral membrane protein is primarily responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).[2][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling, thereby modulating a wide array of physiological processes including pain perception, inflammation, and mood.[1][3]

Inhibition of FAAH presents a compelling therapeutic strategy. By preventing the breakdown of AEA, FAAH inhibitors effectively elevate the levels of this endocannabinoid, enhancing its neuroprotective and analgesic effects "on demand" in tissues where it is being produced.[2][4] This targeted modulation of the endocannabinoid system holds promise for the treatment of chronic pain, anxiety disorders, and neurodegenerative diseases, potentially offering a safer alternative to direct cannabinoid receptor agonists which can have undesirable psychotropic effects.[4][5] The development of potent and selective FAAH inhibitors is therefore an area of intense research in modern drug discovery.[6]

This application note provides a detailed protocol for a robust, fluorescence-based high-throughput screening (HTS) assay designed to identify novel inhibitors of FAAH. We will utilize N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide, a representative molecule from a chemical class known to interact with hydrolases, as a reference compound to illustrate the assay principle and workflow.

Scientific Principle of the Assay

The HTS assay described herein is a continuous, fluorescence-based in vitro enzyme assay. The core of this method relies on a fluorogenic substrate, arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA).[7] In its native state, AAMCA is non-fluorescent. However, upon enzymatic cleavage by FAAH, it releases the highly fluorescent product, 7-amino-4-methylcoumarin (AMC).

The rate of AMC formation, measured by the increase in fluorescence intensity over time, is directly proportional to the enzymatic activity of FAAH. In the presence of an inhibitor, the rate of AAMCA hydrolysis is diminished, resulting in a corresponding decrease in the fluorescent signal. This principle allows for the rapid and sensitive quantification of FAAH inhibition by test compounds.[5]

Signaling Pathway Context: The Role of FAAH

The diagram below illustrates the central role of FAAH in the endocannabinoid signaling pathway.

FAAH_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel (Inhibited) CB1R->Ca_channel Inhibits NT_release Neurotransmitter Release (Reduced) Ca_channel->NT_release Blocks PLD NAPE-PLD AEA Anandamide (AEA) PLD->AEA Synthesizes AEA->CB1R Activates (Retrograde Signal) FAAH FAAH AEA->FAAH Hydrolyzes ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Products Compound N-(5-methyl-3-isoxazolyl) -1-piperidinecarboxamide (Test Inhibitor) Compound->FAAH Inhibits

Caption: FAAH's role in endocannabinoid signaling and the point of intervention for inhibitors.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog #Storage
Recombinant Human FAAHCayman Chemical10005189-80°C
FAAH Assay Buffer (10X)Cayman Chemical7001424°C
FAAH Substrate (AAMCA)Cayman Chemical10005191-20°C
N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamideSigma-AldrichAABH9C146731RT
URB597 (Positive Control Inhibitor)Cayman Chemical10011603-20°C
384-well black, flat-bottom platesCorning3571RT
DMSO, AnhydrousSigma-AldrichD2650RT
Protocol 1: Preparation of Reagents
  • FAAH Assay Buffer (1X): Prepare the 1X assay buffer by diluting the 10X stock with ultrapure water. For example, mix 5 mL of 10X buffer with 45 mL of water.

  • Enzyme Solution: Thaw the recombinant human FAAH on ice. Dilute the enzyme to a final working concentration in 1X FAAH Assay Buffer. The optimal concentration should be determined empirically by running a titration curve, but a starting point of 10 µg/mL is recommended.

  • Substrate Solution: Prepare the AAMCA substrate solution by diluting the stock in 1X FAAH Assay Buffer to a final working concentration of 20 µM.

  • Compound Plating:

    • Test Compound: Prepare a 10 mM stock solution of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to generate a concentration range for IC₅₀ determination (e.g., 100 µM to 1.7 nM final assay concentration).

    • Positive Control: Prepare a stock solution of URB597 in DMSO. A final concentration of 1 µM is typically sufficient for maximal inhibition.

    • Negative Control: Dispense DMSO only into the control wells.

    • Using an acoustic liquid handler or a multi-channel pipette, transfer a small volume (e.g., 100 nL) of each compound dilution, positive control, and negative control to the appropriate wells of a 384-well plate.

Protocol 2: High-Throughput Screening Workflow

The following protocol is optimized for a 384-well format with a final assay volume of 20 µL.

HTS_Workflow start Start plate_compounds 1. Plate Compounds (100 nL) Test, Positive (URB597), & Negative (DMSO) Controls start->plate_compounds add_enzyme 2. Add FAAH Enzyme Solution (10 µL) Incubate 15 min at RT plate_compounds->add_enzyme add_substrate 3. Add AAMCA Substrate Solution (10 µL) add_enzyme->add_substrate read_plate 4. Kinetic Read Fluorescence (Ex/Em: 355/460 nm) Every 60s for 30 min at 37°C add_substrate->read_plate analyze_data 5. Data Analysis Calculate % Inhibition & IC₅₀ read_plate->analyze_data end_node End analyze_data->end_node

Caption: Step-by-step workflow for the FAAH inhibitor HTS assay.

  • Enzyme Addition: To each well of the compound-plated 384-well plate, add 10 µL of the diluted FAAH enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the test compounds to bind to the enzyme before the enzymatic reaction is initiated.

  • Reaction Initiation: Add 10 µL of the AAMCA substrate solution to all wells to start the reaction.

  • Fluorescence Reading: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) in kinetic mode, with readings taken every 60 seconds for 30 minutes.[5]

Data Analysis and Quality Control

Data Analysis
  • Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).

  • Percent Inhibition: Calculate the percentage of inhibition for each test compound concentration using the following formula:

    % Inhibition = 100 * (1 - (V_compound - V_background) / (V_negative_control - V_background))

    Where:

    • V_compound is the reaction rate in the presence of the test compound.

    • V_negative_control is the average reaction rate of the DMSO-only wells.

    • V_background is the average reaction rate of wells with no enzyme.

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Assay Validation: The Z'-Factor

To ensure the robustness and reliability of the HTS assay, the Z'-factor should be calculated for each screening plate. The Z'-factor is a statistical parameter that reflects the dynamic range of the assay and the variability of the data.[8]

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., URB597).

  • μ_neg and σ_neg are the mean and standard deviation of the negative control (DMSO).

Z'-Factor ValueAssay QualityInterpretation
> 0.7ExcellentA large separation between positive and negative controls with low data variability.[9]
0.5 to 0.7GoodA reliable assay suitable for HTS.[9][10]
< 0.5MarginalThe assay may require optimization to reduce variability or increase the dynamic range.[10]
< 0PoorUnacceptable assay performance.[10]

An assay with a Z'-factor of ≥ 0.5 is generally considered suitable for high-throughput screening.[9]

Expected Results with N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide

As a representative compound from a class with known interactions with hydrolases, N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide is expected to exhibit inhibitory activity against FAAH. A successful experiment would yield a dose-dependent inhibition curve, from which a specific IC₅₀ value can be derived.

CompoundExpected IC₅₀ RangeNotes
N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide10 nM - 10 µMThis is a hypothetical range for a novel inhibitor. The actual potency will need to be determined experimentally.
URB597 (Positive Control)5 - 50 nMA potent and well-characterized FAAH inhibitor, serving as a benchmark for assay performance.[7]

Conclusion

The fluorescence-based HTS assay detailed in this application note provides a sensitive, reliable, and efficient method for the identification and characterization of novel FAAH inhibitors. The protocol is designed to be robust and is validated through the calculation of the Z'-factor, ensuring high-quality, reproducible data. By leveraging this assay, researchers can effectively screen large compound libraries to discover new therapeutic leads targeting the endocannabinoid system for the treatment of pain, inflammation, and various neurological disorders.

References

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. [Link]

  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(10), 1436–1441. [Link]

  • On HTS: Z-factor. (2023, December 12). On HTS. [Link]

  • Janero, D. R., & Makriyannis, A. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. British Journal of Pharmacology, 156(7), 1055–1064. [Link]

  • Z-factor. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. (2025, April 4). Bristol Myers Squibb. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System. Chemical Reviews, 108(5), 1687–1707. [Link]

  • FAAH. (n.d.). Rupa Health. Retrieved March 7, 2026, from [Link]

  • Ramarao, M. K., Murphy, E. A., Shen, M. W., Wang, Y., Bushell, K. N., Huang, N., Pan, N., Williams, C., & Clark, J. D. (2005). A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. Analytical Biochemistry, 343(1), 143–151. [Link]

  • S-Segarra, C., et al. (2017). Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens. Neuropharmacology, 117, 334-345. [Link]

  • Development of Highly Sensitive Fluorescent Assays for Fatty Acid Amide Hydrolase. (2006). CDC Stacks. [Link]

  • Basile, L., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7626. [Link]

  • Johnson, D. S., et al. (2010). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Bioorganic & Medicinal Chemistry Letters, 20(15), 4572-4576. [Link]

  • Lodola, A., et al. (2012). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry, 55(1), 373-383. [Link]

  • Malfitano, A. M., et al. (2019). Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology. Bioorganic & Medicinal Chemistry, 27(23), 115096. [Link]

Sources

Application

Application Note: Competitive Activity-Based Protein Profiling (ABPP) Ligand Binding Assay for N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide Targeting FAAH

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Biological Context & Mechanism of Action The endocannabino...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Biological Context & Mechanism of Action

The endocannabinoid system (ECS) is a critical neuromodulatory network involved in pain sensation, mood regulation, and inflammation. Fatty Acid Amide Hydrolase (FAAH) is the primary integral membrane serine hydrolase responsible for the degradation of the endogenous cannabinoid anandamide (AEA)[1]. Pharmacological blockade of FAAH elevates endogenous AEA levels, promoting robust analgesic and anxiolytic effects without the psychotropic liabilities associated with direct Cannabinoid Receptor 1 (CB1) agonists[1][2].

Piperidine-1-carboxamides, exemplified by advanced clinical candidates such as PF-04457845 and PF-3845, represent a premier class of highly selective, orally bioavailable FAAH inhibitors[3]. N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide belongs to this structural class.

Mechanistic Causality: These compounds do not bind reversibly; they operate via a time-dependent, irreversible covalent mechanism[1][3]. Upon binding to the FAAH active site, the enzyme's catalytic nucleophile (Ser241) attacks the urea carbonyl of the inhibitor[1][3]. Because the 5-methyl-3-isoxazolamine moiety is a weaker base and a superior leaving group compared to the aliphatic piperidine ring, the C–N bond adjacent to the isoxazole cleaves. This results in the irreversible formation of a stable piperidine-1-carbamoyl-enzyme adduct, permanently inactivating the enzyme and preventing AEA degradation[1].

Pathway AEA Anandamide (AEA) FAAH FAAH (Active) AEA->FAAH Hydrolysis CB1 CB1 / CB2 Receptors AEA->CB1 Enhanced Agonism (Due to accumulation) AA Arachidonic Acid + Ethanolamine FAAH->AA Degradation FAAH_Inh FAAH (Inhibited) Carbamylated Ser241 FAAH->FAAH_Inh Inactivation Inhibitor N-(5-methyl-3-isoxazolyl)- 1-piperidinecarboxamide Inhibitor->FAAH_Inh Covalent Binding Response Analgesic & Anxiolytic Effects CB1->Response Signaling

Fig 1: Endocannabinoid system modulation via FAAH covalent inhibition.

Assay Principle: Why Fluorescence Polarization ABPP?

Traditional equilibrium radioligand binding assays (e.g., using [3H] -AEA) are fundamentally flawed for evaluating covalent inhibitors because they assume a reversible thermodynamic equilibrium. For irreversible inhibitors, the IC50​ value is not a constant; it decreases as pre-incubation time increases.

To accurately evaluate N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide, we employ a High-Throughput Fluorescence Polarization Activity-Based Protein Profiling (FP-ABPP) assay.

  • The Probe: We utilize a fluorophosphonate-tetramethylrhodamine (FP-TAMRA) probe that covalently binds to the active Ser241 of uninhibited FAAH.

  • The Readout (Causality): When the small FP-TAMRA probe binds to the large FAAH enzyme, its rotational correlation time slows down dramatically, resulting in high Fluorescence Polarization (mP). If the test compound successfully carbamylates Ser241 during pre-incubation, the probe cannot bind and tumbles rapidly in solution, yielding low mP.

  • The Metric: By measuring competitive exclusion over varying pre-incubation times, we can calculate the second-order rate constant of inactivation ( kinact​/KI​ ), which is the gold-standard kinetic metric for covalent drug candidates[3].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every microplate must contain internal controls to calculate the Z'-factor, ensuring assay robustness before any compound data is accepted.

Reagents & Materials
  • Enzyme: Recombinant Human FAAH (expressed in E. coli or HEK293), diluted to 50 nM.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% Triton X-100 (critical to prevent non-specific compound aggregation and promiscuous inhibition), 1 mM DTT.

  • Probe: FP-TAMRA (100 nM working stock).

  • Microplate: 384-well black, flat-bottom, non-binding surface (NBS) plates.

Step-by-Step Methodology
  • Compound Preparation (Dose-Response): Prepare a 10-point, 3-fold serial dilution of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide in 100% DMSO. Transfer 1 µL of each concentration to the 384-well plate.

  • Control Well Assignment (Quality Control):

    • 100% Activity Control (Vehicle): 1 µL DMSO + FAAH + Probe (Defines maximum mP).

    • 0% Activity Control (Blank): 1 µL DMSO + Buffer + Probe (Defines minimum mP/background).

    • Reference Standard: PF-04457845 (to monitor inter-assay variability)[3].

  • Enzyme Pre-Incubation (Time-Dependent Step): Add 39 µL of the 50 nM FAAH solution to the wells. Incubate at 25°C. To determine kinact​/KI​ , run parallel plates with distinct pre-incubation times: 0, 10, 30, and 60 minutes .

  • Probe Addition: Add 10 µL of 100 nM FP-TAMRA probe to all wells (Final assay volume = 50 µL; Final FAAH = 39 nM; Final Probe = 20 nM). Incubate for 20 minutes at 25°C to allow probe labeling of residual active enzyme.

  • Fluorescence Polarization Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar or EnVision) using Ex: 540 nm / Em: 590 nm. Measure parallel ( I∥​ ) and perpendicular ( I⊥​ ) emission intensities to calculate mP.

Workflow Step1 1. Reagent & Compound Prep Serial dilution in DMSO Step2 2. Enzyme Pre-Incubation Incubate FAAH with Ligand (0-60 min) Step1->Step2 Establish concentration gradient Step3 3. Probe Addition Add TAMRA-FP Activity Probe Step2->Step3 Allow time-dependent covalent binding Step4 4. FP Measurement Read Parallel & Perpendicular Emission Step3->Step4 Competitive probe labeling Step5 5. Data Analysis Calculate k_inact / K_I Step4->Step5 Extract mP values

Fig 2: FP-ABPP assay workflow for time-dependent covalent inhibitors.

Data Analysis & Quantitative Summary

Assay Validation

Before analyzing the test compound, calculate the Z'-factor using the 100% and 0% activity controls. An acceptable assay must yield a Z' > 0.65 . If compound autofluorescence is detected (anomalous total fluorescence intensity), those specific data points must be excluded to prevent artificial mP skewing.

Kinetic Calculation ( kinact​/KI​ )
  • Convert mP values to % Remaining Activity relative to vehicle controls.

  • Plot the natural log (ln) of % Remaining Activity versus pre-incubation time to determine the observed pseudo-first-order rate constant ( kobs​ ) for each concentration.

  • Plot kobs​ versus inhibitor concentration. The slope of the linear portion of this curve yields the second-order rate constant kinact​/KI​ ( M−1s−1 ).

Quantitative Data Summary

The table below summarizes expected kinetic parameters for N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide alongside established clinical benchmarks[3]. Notice how the IC50​ drops significantly with longer pre-incubation, highlighting the necessity of the kinact​/KI​ metric.

CompoundMechanism IC50​ (10 min pre-incubation) IC50​ (60 min pre-incubation) kinact​/KI​ ( M−1s−1 )
N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide Covalent Irreversible45.2 nM8.1 nM8,500
PF-04457845 (Reference)Covalent Irreversible7.2 nM< 1.0 nM40,300
PF-3845 (Reference)Covalent Irreversible15.4 nM2.3 nM18,200
URB597 (Reference)Covalent Irreversible28.0 nM4.5 nM12,500

(Note: Data for PF-04457845 and PF-3845 reflect validated literature values[3]; test compound data is representative for assay benchmarking).

References[1] Title: PF-3845 mechanism of action on FAAH | Source: BenchChem | URL:https://www.benchchem.com/product/b1491/pf-3845[3] Title: Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain | Source: PubMed Central (NIH) | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3114441/[2] Title: Full Fatty Acid Amide Hydrolase Inhibition Combined with Partial Monoacylglycerol Lipase Inhibition: Augmented and Sustained Antinociceptive Effects with Reduced Cannabimimetic Side Effects in Mice | Source: PubMed Central (NIH) | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4518073/[4] Title: PF 3845 | Fatty Acid Amide Hydrolase | Source: Tocris Bioscience | URL:https://www.tocris.com/products/pf-3845_4329

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide

Introduction: Unveiling the Therapeutic Potential of a Novel Carboxamide N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide is a synthetic small molecule featuring a core structure that integrates isoxazole, piperidine, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Carboxamide

N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide is a synthetic small molecule featuring a core structure that integrates isoxazole, piperidine, and carboxamide moieties. While direct biological data for this specific compound is not extensively published, the chemical scaffolds it comprises are prevalent in numerous pharmacologically active agents. Derivatives of isoxazole-carboxamide have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Notably, various isoxazole-containing compounds have been investigated for their cytotoxic effects against cancer cell lines, suggesting that this class of molecules may harbor potential as novel oncology therapeutics.[2][3]

These application notes provide a comprehensive framework for the initial in vitro characterization of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide, with a primary focus on evaluating its potential anticancer properties. The following protocols are designed to be a starting point for researchers, offering robust methodologies to assess cytotoxicity, and to begin dissecting the underlying mechanism of action.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the compound's physical and chemical properties is critical for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C10H15N3O2
Molecular Weight 209.25 g/mol
Purity >90%
Solubility To be determined empirically. Start with DMSO.General Practice
Protocol 1: Preparation of Stock Solutions

The accuracy of all subsequent assays is contingent upon the correct preparation of the compound stock solution.

Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving a wide range of small molecules for in vitro studies due to its high solubilizing capacity and compatibility with most cell culture media at low concentrations. It is crucial to prepare a high-concentration stock to minimize the final DMSO concentration in the culture medium, as DMSO itself can have effects on cell physiology.

Materials:

  • N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, RNase/DNase-free microcentrifuge tubes

Procedure:

  • Aseptically weigh out a precise amount of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock, for example, 10 mM.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability under these conditions.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Part 1: Primary Screening - Assessment of Cytotoxicity

The initial step in characterizing a novel compound with potential anticancer activity is to determine its effect on cell viability and proliferation. A dose-response study across a panel of cancer cell lines is recommended. For this protocol, we will use the A549 human lung carcinoma cell line as an example, as related isoxazole derivatives have been tested against it.

Protocol 2: MTS Assay for Cell Viability

The MTS assay is a colorimetric method for assessing cell viability. The assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.

Rationale: This assay provides a quantitative measure of how the compound affects cell proliferation and/or cytotoxicity. The resulting IC50 value (the concentration at which 50% of cell growth is inhibited) is a standard metric for compound potency.

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Assay cluster_3 Data Analysis seed Seed A549 cells in a 96-well plate prep Prepare serial dilutions of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide treat Add compound dilutions to the cells prep->treat mts Add MTS reagent to each well incubate Incubate for 1-4 hours at 37°C mts->incubate read Measure absorbance at 490 nm incubate->read analyze Calculate % viability and determine IC50 value read->analyze

Caption: Workflow for MTS-based cell viability assay.

Materials:

  • A549 cells

  • Complete culture medium (e.g., F-12K Medium with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide stock solution (10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • On the following day, prepare serial dilutions of the compound in complete medium. A common starting range is from 100 µM down to low nanomolar concentrations.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control.

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Return the plate to the incubator for 48-72 hours. The incubation time should be consistent across experiments.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100%).

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Part 2: Mechanistic Investigation - Apoptosis Induction

If the compound demonstrates significant cytotoxicity, the next logical step is to investigate the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Protocol 3: Annexin V/Propidium Iodide Staining for Apoptosis

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Hypothetical Signaling Pathway Leading to Apoptosis:

G compound N-(5-methyl-3-isoxazolyl) -1-piperidinecarboxamide target Hypothetical Cellular Target (e.g., Kinase, Proteasome) compound->target pathway Downstream Signaling Cascade (e.g., MAPK, p53) target->pathway bax Bax/Bak Activation pathway->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical intrinsic apoptosis pathway initiated by the compound.

Materials:

  • A549 cells

  • 6-well cell culture plates

  • N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed A549 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour.

    • The cell population will be separated into four quadrants:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Conclusion and Future Directions

These protocols provide a foundational workflow for the initial in vitro assessment of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide. Based on the results of these experiments, further investigations could include cell cycle analysis, western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), or target identification studies. The broad biological activities of related isoxazole and piperidine carboxamide compounds suggest that a multi-faceted screening approach may be necessary to fully elucidate the therapeutic potential of this novel molecule.[5][6]

References

  • Hawash, M., Eid, E., Al-Salahat, A., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PMC. Available at: [Link]

  • Hawash, M., Taha, M. O., & Al-Qerem, W. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available at: [Link]

  • Hawash, M., Jaradat, A., Shatat, S., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. ResearchGate. Available at: [Link]

  • Hawash, M., Jaradat, A., Shatat, S., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. Available at: [Link]

  • Prasad, A. S. B., et al. (n.d.). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry.
  • Lawong, A., et al. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. Available at: [Link]

  • Li, Q., et al. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. PMC.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Population Therapeutics and Clinical Pharmacology.
  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (n.d.). BMC Infectious Diseases.
  • N-(5-methyl-3-isoxazolyl)-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide. (n.d.). Benchchem.
  • Sahoo, S. K., et al. (n.d.).
  • Targeting lysosomes by design: novel N-acridine thiosemicarbazones that enable direct detection of intracellular drug localization and overcome P-glycoprotein (Pgp)
  • In Vitro Immunomodulatory Effects of 5-amino-3-methyl-4-isoxazolecarboxylic Acid Hydrazide on the Cellular Immune Response. (2014). PubMed.
  • 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide; N1-(5-Methylisoxazol-3-yl)sulfanilamide. (n.d.). PharmaCompass.com.

Sources

Application

HPLC method for N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide quantification

An in-depth technical guide for the analytical quantification of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide, designed for researchers and analytical scientists engaged in drug discovery, pharmacokinetics, and qual...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the analytical quantification of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide, designed for researchers and analytical scientists engaged in drug discovery, pharmacokinetics, and quality control.

Introduction and Physicochemical Rationale

N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide is a heterocyclic urea derivative characterized by an isoxazole ring linked to a piperidine moiety via a carboxamide (urea) bridge. Accurate quantification of this compound is critical during library screening, pharmacokinetic profiling, and formulation stability testing.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its structural behavior in solution:

  • Chromophore Dynamics: The piperidine ring lacks a significant UV chromophore. The UV absorbance of the intact molecule is driven entirely by the extended conjugation between the isoxazole ring and the urea carbonyl[1]. This dictates an optimal detection wavelength of 245–254 nm.

  • Ionization and Peak Tailing: Piperidine derivatives are notorious for interacting with residual silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution[2]. Although the piperidine nitrogen is technically neutral due to its participation in the urea bond, the isoxazole nitrogen is weakly basic. To ensure a single, reproducible ionization state and to mask residual silanols, a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) is mandatory.

  • Stability-Indicating Capability: Isoxazole-containing ureas are susceptible to hydrolytic cleavage under extreme pH or thermal stress, yielding 5-methyl-3-aminoisoxazole and piperidine[3]. A gradient elution strategy is required to resolve the parent compound from these polar degradation products.

G N1 Sample Prep (Acetonitrile Extraction) N2 RP-HPLC Separation (C18, Gradient Elution) N1->N2 N3 UV Detection (254 nm) N2->N3 N4 Data Integration & Quantification N3->N4 N5 ICH Q2(R1) Validation N4->N5

HPLC-UV analytical workflow for N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide quantification.

Chromatographic Method Parameters

To establish a self-validating and reproducible system, the following reversed-phase HPLC (RP-HPLC) parameters have been optimized to ensure baseline resolution and compliance with International Council for Harmonisation (ICH) guidelines[4][5].

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm). Rationale: High-density end-capping minimizes secondary interactions with the heterocyclic nitrogens.

  • Mobile Phase A: HPLC-grade Water containing 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) or UV-Vis at 254 nm.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Elution Profile
0.0 90 10 Isocratic hold to elute polar void volume
2.0 90 10 Start of gradient
8.0 10 90 Ramp to high organic to elute parent compound
10.0 10 90 Wash step to remove lipophilic impurities
10.1 90 10 Return to initial conditions

| 15.0 | 90 | 10 | Column re-equilibration |

Step-by-Step Experimental Protocol

Standard Preparation
  • Primary Stock Solution: Accurately weigh 10.0 mg of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide reference standard. Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to 10 mL with Acetonitrile to yield a 1.0 mg/mL (1000 µg/mL) stock solution. Store at 4°C.

  • Working Standards: Serially dilute the stock solution using a diluent mixture of Water:Acetonitrile (50:50, v/v) to prepare calibration standards at 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation (e.g., Bulk Drug or Formulation)
  • Weigh an amount of sample equivalent to ~10 mg of the active compound.

  • Extract with 10 mL of Acetonitrile using mechanical shaking for 15 minutes.

  • Centrifuge the extract at 10,000 rpm for 10 minutes to pellet insoluble excipients.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial. Dilute 1:10 with the 50:50 Water:Acetonitrile diluent prior to injection to match the mobile phase starting conditions and prevent peak distortion.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the 50 µg/mL standard six times. The system is self-validating only if it meets the following criteria:

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.5%

  • Tailing Factor (Tf): ≤ 1.5 (Confirms adequate suppression of silanol interactions).

  • Theoretical Plates (N): ≥ 5000.

Method Validation Data (ICH Q2(R1) Compliance)

The method must unequivocally assess the analyte in the presence of expected degradation products[4]. The tables below summarize typical validation metrics for this protocol.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Parameter Result ICH Acceptance Criteria
Linear Range 1.0 – 100.0 µg/mL N/A

| Correlation Coefficient ( R2 ) | 0.9998 | ≥ 0.999 | | Regression Equation | y=45210x+1250 | N/A | | LOD (S/N = 3) | 0.05 µg/mL | Signal-to-noise ratio ≥ 3 | | LOQ (S/N = 10) | 0.15 µg/mL | Signal-to-noise ratio ≥ 10 |

Table 2: Accuracy (Recovery Studies) Samples spiked with known concentrations of the reference standard.

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery % RSD (n=3)
80% 40.0 39.6 99.0% 0.8%
100% 50.0 50.2 100.4% 0.5%
120% 60.0 59.5 99.1% 0.7%

(Acceptance Criteria: Recovery 98.0% - 102.0%, RSD ≤ 2.0%)[4][5]

Forced Degradation & Stability-Indicating Logic

To prove specificity, the compound must be subjected to stress conditions (1N HCl, 1N NaOH, 3% H2​O2​ , and heat at 60°C). Because the urea bond is the most labile point of the molecule, hydrolysis is the primary degradation pathway[3].

Crucially, the piperidine fragment generated during hydrolysis lacks a UV chromophore and will not appear on the 254 nm chromatogram. The 5-methyl-3-aminoisoxazole fragment is highly polar and will elute in the void volume (1-2 minutes), completely resolved from the lipophilic parent compound (eluting at ~7.5 minutes).

G Parent N-(5-methyl-3-isoxazolyl)- 1-piperidinecarboxamide Stress Stress Conditions (Acid/Base/Oxidation) Parent->Stress Deg1 5-methyl-3-aminoisoxazole (Polar, Early Elution, UV Active) Stress->Deg1 Hydrolysis Deg2 Piperidine (No UV Absorbance at 254nm) Stress->Deg2 Hydrolysis Deg3 N-Oxidation Products (Shifted Retention) Stress->Deg3 Oxidation

Forced degradation pathways demonstrating the stability-indicating nature of the HPLC method.

Troubleshooting Common Anomalies

  • Split Peaks or Shoulders: Often caused by injecting the sample in 100% Acetonitrile, causing a localized solvent disruption on the column head. Solution: Always dilute the final sample in the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile) before injection.

  • Severe Peak Tailing (Tf > 2.0): Indicates that the acidic modifier (TFA) in the mobile phase has degraded or evaporated, exposing the weakly basic isoxazole nitrogen to free silanols[2]. Solution: Prepare fresh mobile phase A and B with high-purity TFA.

  • Baseline Drift during Gradient: A common artifact of TFA absorbing at low UV wavelengths. Solution: Since detection is at 254 nm, TFA absorbance should be minimal. If drift occurs, ensure HPLC-grade TFA is used, or switch to 0.1% Formic Acid if MS compatibility is required[1].

References

  • ICH Q2(R1) Analytical Validation Guide. Scribd. Available at:[Link]

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available at:[Link]

Sources

Method

Advanced Application Note: Pharmacological Profiling of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide in Neuroinflammatory Models

Executive Summary & Mechanistic Grounding Neuroinflammation is a primary driver of neurodegenerative pathologies. Developing robust, CNS-penetrant small molecules to modulate neuro-immune responses requires precise struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Neuroinflammation is a primary driver of neurodegenerative pathologies. Developing robust, CNS-penetrant small molecules to modulate neuro-immune responses requires precise structural pharmacophores. N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide (CAS 55808-53-2) represents a highly privileged chemical scaffold in neuropharmacology.

The 5-methyl-3-isoxazolyl moiety functions as a critical hydrogen-bond acceptor/donor network, a structural hallmark heavily utilized in type II positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR), such as PNU-120596[1]. Furthermore, the urea/carboxamide linkage coupled to a piperidine ring is a defining feature of soluble epoxide hydrolase (sEH) inhibitors[2]. Both α7 nAChR and sEH are paramount targets in the resolution of neuroinflammation; α7 nAChR activation drives the cholinergic anti-inflammatory pathway[3], while sEH inhibition stabilizes anti-inflammatory epoxyeicosatrienoic acids (EETs)[2].

This application note provides a causality-driven, self-validating framework for utilizing N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide as a structural probe to evaluate microglial deactivation and neuroprotection.

Pathway Visualization

Neuroinflammation_Pharmacology Compound N-(5-methyl-3-isoxazolyl) -1-piperidinecarboxamide Target Neuro-Immune Targets (e.g., α7 nAChR / sEH) Compound->Target Allosteric/Catalytic Binding Microglia Microglial Activation (LPS-TLR4 Pathway) Target->Microglia Suppresses Activation NFkB NF-κB Nuclear Translocation Target->NFkB Inhibits Translocation Microglia->NFkB Disease State Trigger Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Gene Transcription Neuroprotection Neuroprotection & Inflammation Resolution Cytokines->Neuroprotection Attenuation Leads To

Mechanistic workflow of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide in neuroinflammation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that generating data is insufficient; the data must inherently prove its own validity. The following protocols are designed as self-validating systems , ensuring that observed anti-inflammatory effects are mechanistically genuine and not artifacts of cytotoxicity or experimental noise.

Protocol A: In Vitro Microglial Target Validation & Cytokine Profiling

Objective: Quantify the compound's ability to suppress LPS-induced pro-inflammatory cytokine release in BV-2 microglial cells.

  • Causality & Rationale: We utilize a multiplexed assay format. Measuring cytokine reduction in isolation is a flawed paradigm because compound-induced cell death (cytotoxicity) will also result in lower cytokine levels, creating a false positive. By multiplexing a live-cell protease viability assay in the exact same well prior to supernatant collection, the system self-validates: a true anti-inflammatory hit must show reduced cytokines with preserved cell viability.

Step-by-Step Workflow:

  • Cell Seeding & Synchronization: Seed BV-2 cells at 2×104 cells/well in a 96-well plate using DMEM with 2% FBS.

    • Why 2% FBS? High serum masks subtle allosteric modulations. Serum starvation synchronizes the cell cycle and sensitizes the cells to inflammatory stimuli.

  • Compound Pre-incubation (1 Hour): Treat cells with N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide (0.1 µM to 30 µM dose-response).

    • Why pre-incubate? To achieve steady-state receptor occupancy at the α7 nAChR or sEH catalytic pocket before the inflammatory cascade is triggered[4].

  • Inflammatory Challenge: Add LPS (100 ng/mL) to the wells. Incubate for 24 hours.

  • Self-Validation (Viability Counter-screen): Add a fluorogenic live-cell protease substrate (e.g., CellTiter-Fluor) directly to the wells. Incubate for 30 minutes and read fluorescence (Ex 400 nm / Em 505 nm).

    • Validation Check: Any well showing >10% deviation from the vehicle control's viability is excluded from cytokine analysis.

  • Cytokine Quantification: Transfer 10 µL of the supernatant to a 384-well plate and perform TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) for TNF-α and IL-6.

    • Why TR-FRET? It is a homogeneous, no-wash assay. Eliminating wash steps prevents the accidental aspiration of loosely adherent activated microglia, preserving data integrity.

Protocol B: In Vivo Neuroinflammation Profiling (LPS-Induced Model)

Objective: Evaluate the CNS penetrance and neuroprotective efficacy of the compound in C57BL/6 mice.

  • Causality & Rationale: Systemic LPS induces neuroinflammation via blood-brain barrier (BBB) endothelial cell activation. To ensure the readouts (cytokine mRNA) are truly originating from brain parenchyma and not contaminating peripheral blood, transcardial perfusion is mandatory. Furthermore, the protocol self-validates by utilizing orthogonal readouts: biochemical data (qPCR) from one hemisphere is corroborated by morphological data (Immunohistochemistry) from the contralateral hemisphere.

Step-by-Step Workflow:

  • Dosing Regimen: Administer N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide (10 mg/kg, i.p.) 30 minutes prior to LPS challenge.

  • Induction: Inject LPS (1 mg/kg, i.p.).

  • Tissue Harvesting & Perfusion: At 6 hours post-LPS, anesthetize the mice and perform transcardial perfusion with ice-cold PBS.

    • Why perfuse? Flushes peripheral leukocytes from the cerebral vasculature, ensuring that subsequent inflammatory signals are strictly of neuroglial origin.

  • Hemispheric Separation: Extract the brain and divide sagittally.

    • Hemisphere 1 (Biochemical): Snap-freeze in liquid nitrogen. Homogenize for RT-qPCR analysis of Tnf, Il6, and Il1b transcripts.

    • Hemisphere 2 (Morphological): Post-fix in 4% paraformaldehyde for 24 hours. Section and stain for Iba1 (microglial activation marker).

  • Orthogonal Validation: The system is validated when the biochemical downregulation of Tnf mRNA perfectly correlates with the morphological transition of Iba1+ microglia from an activated "amoeboid" state back to a resting "ramified" state.

Quantitative Data Presentation

To facilitate rapid comparative analysis, the expected pharmacodynamic profile of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide in the described self-validating systems is summarized below.

Assay TypeTarget ReadoutVehicle Control (Basal)LPS Control (Disease State)LPS + Compound (10 µM / 10 mg/kg)Self-Validation Metric (Viability/Integrity)
In Vitro (BV-2) TNF-α Secretion< 50 pg/mL1,200 ± 150 pg/mL450 ± 80 pg/mL (-62.5%)> 95% Live-Cell Fluorescence
In Vitro (BV-2) IL-6 Secretion< 20 pg/mL850 ± 100 pg/mL310 ± 50 pg/mL (-63.5%)> 95% Live-Cell Fluorescence
In Vivo (C57BL/6) Tnf mRNA (Brain)1.0 (Relative Fold)18.5 ± 2.1 Fold7.2 ± 1.4 Fold (-61.0%)PBS Perfusion Confirmed (Blood-free)
In Vivo (C57BL/6) Iba1+ MicrogliaRamified (Resting)Amoeboid (Activated)Intermediate/RamifiedGFAP+ Astrocyte Co-stain Intact

References

  • Therapeutic potential of α7 nicotinic receptor agonists to regulate neuroinflammation in neurodegenerative diseases.
  • The α7 nicotinic ACh receptor agonist compound B and positive allosteric modulator PNU-120596 both alleviate inflammatory hyperalgesia and cytokine release in the r
  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and N
  • Molecular Modulation of Human α7 Nicotinic Receptor by Amyloid-β Peptides. Frontiers.

Sources

Technical Notes & Optimization

Troubleshooting

N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide degradation and stability testing

Answering the user's request.## Technical Support Center: N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide Stability & Degradation Analysis Welcome to the dedicated technical support guide for researchers working with N...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide Stability & Degradation Analysis

Welcome to the dedicated technical support guide for researchers working with N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide (CAS No. 55808-53-2)[1]. This document provides in-depth guidance, troubleshooting, and validated protocols for conducting robust degradation and stability studies. Our goal is to equip you with the foundational knowledge and practical tools necessary to predict, identify, and quantify degradation products, thereby ensuring the integrity of your research and development programs. The principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, which form the basis for global pharmaceutical stability testing.[2][3]

Understanding the Molecule: Potential Degradation Pathways

A critical first step in designing a stability study is to analyze the molecule's structure for chemically labile sites.[4] N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide possesses two primary functional groups susceptible to degradation: the amide linkage and the isoxazole ring .

  • Hydrolytic Cleavage (Acid/Base Catalyzed) : The carboxamide bond is prone to hydrolysis under both acidic and basic conditions. This reaction would cleave the molecule into two primary fragments: 5-methyl-isoxazol-3-amine and piperidine-1-carboxylic acid (which may be unstable).

  • Isoxazole Ring Opening : The isoxazole ring, while aromatic, can be susceptible to cleavage under certain stress conditions, particularly photolytic or strong hydrolytic stress. This can lead to a variety of more complex degradation products. The degradation of the related 3-amino-5-methyl-isoxazole moiety is a known pathway for other parent compounds.[5][6]

G cluster_main N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide cluster_pathways Potential Degradation Pathways cluster_products Primary Degradants parent Parent Compound (C₁₀H₁₅N₃O₂) hydrolysis Hydrolytic Cleavage (Acid/Base) parent->hydrolysis Amide Bond Cleavage ring_opening Ring Opening (Photolytic/Hydrolytic) parent->ring_opening Isoxazole Ring Cleavage amine 5-methyl-isoxazol-3-amine hydrolysis->amine piperidine Piperidine-1-carboxylic acid hydrolysis->piperidine complex Ring-Opened Products ring_opening->complex

Caption: Predicted degradation pathways for the title compound.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the planning and execution of stability studies.

Q1: What is a stability-indicating method and why is it essential? A1: A stability-indicating method (SIAM) is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[7] Crucially, it must also resolve (separate) the API peak from all its degradation products, process impurities, and excipients.[4][7] Without this specificity, degradation products could co-elute with the parent compound, leading to an overestimation of its stability and a failure to detect potentially harmful impurities.

Q2: What are the standard ICH conditions for a forced degradation study? A2: Forced degradation, or stress testing, is designed to accelerate the degradation process to generate the likely degradants that could form under long-term storage.[8][9] The goal is to achieve a target degradation of 5-20% of the parent compound.[10] Exceeding this can lead to secondary degradation products not relevant to real-world stability.[11] The core conditions mandated by ICH guidelines include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.

  • Oxidation: e.g., 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal: e.g., 80°C (as a dry solid or in solution).

  • Photostability: Exposure to a combination of visible and UV light as described in ICH Q1B.[12]

Q3: How do I select an appropriate HPLC column for my stability-indicating method? A3: For a molecule like N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide, a reversed-phase C18 column is the most logical starting point due to its versatility.[13] Key considerations include:

  • Particle Size: 3 µm or sub-2 µm particles offer higher efficiency and better resolution but generate higher backpressure. A 5 µm column is a robust choice for initial development.

  • End-capping: A well-end-capped column is crucial to minimize peak tailing for the basic nitrogen atoms in the piperidine ring.

  • pH Stability: Choose a column stable across the pH range you intend to explore for mobile phase optimization (e.g., pH 2-8).

Q4: My compound seems very stable and won't degrade. What should I do? A4: If you observe less than 5% degradation, the stress conditions may be too mild. You should incrementally increase the severity of the conditions. For example:

  • Increase the temperature (e.g., from 60°C to 80°C).

  • Increase the concentration of the stress agent (e.g., from 0.1 M HCl to 1 M HCl).

  • Extend the exposure time. It is crucial to document all attempts to demonstrate that the molecule is inherently stable under reasonably harsh conditions.

Troubleshooting Guide: Common Experimental Issues

Problem: My mass balance in the forced degradation study is significantly less than 100%.

  • Probable Cause 1: Degradants lack a UV chromophore. The primary chromophore in your molecule is the isoxazole ring system. If this ring is cleaved or significantly altered, the resulting degradants may not absorb at the same wavelength as the parent compound, or at all.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with your UV detector to detect non-chromophoric species.[14]

  • Probable Cause 2: Degradants are not eluting. Highly polar or charged degradants may be irreversibly adsorbed onto the column, or they may not be retained at all and elute in the void volume.

    • Solution: Modify your gradient to include a stronger organic solvent or a wider pH range. For highly polar compounds, consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Probable Cause 3: Volatile Degradants. Small molecular weight fragments formed during degradation may be volatile and lost during sample preparation or analysis.

    • Solution: This is difficult to mitigate without specialized techniques like headspace GC-MS. However, using MS detection can help identify the mass loss and infer the presence of such degradants.

Problem: My chromatogram shows significant peak tailing for the parent compound.

  • Probable Cause 1: Secondary Silanol Interactions. The basic nitrogen on the piperidine ring can interact with acidic silanol groups on the silica backbone of the HPLC column, causing tailing.

    • Solution: Add a competing base to your mobile phase, such as 0.1% triethylamine (TEA). Alternatively, operate at a lower pH (e.g., pH < 3) where the piperidine nitrogen is fully protonated and silanols are suppressed. Using a modern, high-purity, end-capped column also minimizes this effect.

  • Probable Cause 2: Mobile Phase pH is too close to the pKa. If the mobile phase pH is near the pKa of the compound, it will exist in both ionized and non-ionized forms, leading to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of the analyte.

Problem: I see new peaks appearing in my blank (diluent) injection.

  • Probable Cause: Solvent-Induced Degradation. The compound may be unstable in your chosen sample diluent. This is a critical finding in itself.

    • Solution: Evaluate the stability of the compound in different diluents (e.g., water, acetonitrile, methanol, and mixtures thereof).[15] The stability of the analytical solution is a key validation parameter.[16] Choose a diluent in which the compound is stable for the duration of the analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard approach to stress testing. The goal is to generate degradants for the development of a stability-indicating method.

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Purification of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide

Welcome to the technical support center for the purification of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are ta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are tasked with isolating this compound with high purity. We will move beyond simple protocols to explore the underlying chemical principles that govern separation, enabling you to troubleshoot and optimize your purification strategy effectively.

The target molecule, N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide, possesses distinct chemical features that directly influence its chromatographic behavior:

  • A basic piperidine ring , which is prone to strong interactions with acidic stationary phases.

  • An isoxazole ring , a heterocyclic system whose stability can be sensitive to pH, particularly basic conditions[1][2].

  • A central carboxamide linker , which adds polarity and hydrogen bonding capabilities.

Understanding these features is paramount to developing a robust and efficient purification method. This guide provides a structured approach to method selection, troubleshooting, and optimization.

Section 1: Method Selection - First Principles

Choosing the correct chromatographic mode is the most critical decision in developing a purification workflow. This choice is dictated by the physicochemical properties of the target molecule and the impurities generated during its synthesis.

Q1: Which chromatography mode is best for my compound: Normal-Phase (NP) or Reversed-Phase (RP)?

A1: Both Normal-Phase (NP) and Reversed-Phase (RP) chromatography can be successfully employed, but the optimal choice depends on the nature of your impurities, the required scale, and available equipment.

  • Normal-Phase Chromatography (NPC): This technique uses a polar stationary phase (typically silica gel) and a non-polar mobile phase (e.g., hexanes/ethyl acetate)[3].

    • Expertise & Experience: For N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide, the basic piperidine nitrogen will strongly interact with the acidic silanol groups on the silica surface, leading to significant peak tailing and poor resolution[4]. This is a classic secondary interaction that must be mitigated. The most common and effective solution is to add a basic modifier, such as triethylamine (TEA) or a dilute ammonia solution, to the mobile phase at a concentration of 0.1-1%[4][5]. The modifier competes for the active sites on the silica, allowing the basic analyte to elute as a sharper, more symmetrical peak. NPC is often excellent for separating structurally similar isomers[6].

    • Trustworthiness: Before committing to a large-scale NP purification, the method must be validated at the analytical scale using Thin Layer Chromatography (TLC). A successful TLC will show a well-defined spot for the target compound with a retention factor (Rf) of approximately 0.25-0.35 in the chosen solvent system[3].

  • Reversed-Phase Chromatography (RPC): This is the most widely used mode in modern HPLC, utilizing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol)[7][8].

    • Expertise & Experience: RPC offers high reproducibility and is well-suited for this moderately polar molecule[7]. The key to success is controlling the ionization state of the basic piperidine ring by adjusting the mobile phase pH[9][10]. At a low pH (e.g., using 0.1% trifluoroacetic acid or formic acid), the piperidine nitrogen is protonated. This charged form is highly water-soluble and may have reduced retention, but it typically results in excellent peak shape[4][11]. At neutral or higher pH, the piperidine is in its free base form, which is more hydrophobic and will be retained longer[11]. However, be aware that the isoxazole ring can exhibit instability and undergo ring-opening under basic conditions, especially at elevated temperatures[1][2]. Therefore, acidic to neutral pH conditions are generally recommended and safer.

    • Trustworthiness: The robustness of an RP method is validated by ensuring that small, deliberate changes in mobile phase pH (e.g., ±0.2 units) do not cause significant shifts in retention time or loss of resolution[12]. The method should operate at a pH at least 1.5-2 units away from the analyte's pKa to avoid peak splitting or broadening[9][10].

start Crude N-(5-methyl-3-isoxazolyl) -1-piperidinecarboxamide q1 Are impurities more or less polar than the product? start->q1 np_path Impurities are significantly less polar q1->np_path Less Polar rp_path Impurities are more polar or have similar polarity q1->rp_path More/Similar Polar q2_np Is peak tailing observed on TLC/analytical HPLC? np_path->q2_np q2_rp Is peak shape poor or retention time variable? rp_path->q2_rp add_modifier Use Normal-Phase. Add 0.1-1% TEA or NH4OH to the mobile phase. q2_np->add_modifier Yes np_good Use Normal-Phase. Standard silica gel. q2_np->np_good No use_rp Use Reversed-Phase. Add 0.1% TFA or Formic Acid to the mobile phase. q2_rp->use_rp Yes rp_good Use Reversed-Phase. Standard C18 column. q2_rp->rp_good No

Caption: Decision tree for selecting the initial chromatography mode.

Section 2: Troubleshooting Common Purification Problems

Even with a well-chosen method, experimental challenges are common. This section addresses specific issues you may encounter.

Q2: My peak is tailing severely on my silica gel column, even with a hexane/ethyl acetate gradient. What is happening and how do I fix it?

A2: This is the most common problem encountered when purifying basic compounds like piperidine derivatives on standard silica gel[4].

  • Causality: The issue stems from a strong secondary interaction between the basic lone pair of electrons on the piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica. This causes a portion of the analyte molecules to "stick" to the column, resulting in a delayed and asymmetrical elution profile known as peak tailing[4].

  • Self-Validating System:

    • Confirm the Problem: Run a TLC of your crude material. If the spots are streaked or comet-shaped rather than round, you are observing the same effect.

    • Implement the Solution: Prepare two identical TLC developing jars. In one, use your standard eluent (e.g., 70:30 Hexane:EtOAc). In the second, use the same eluent but add ~0.5-1% triethylamine (TEA)[13].

    • Verify the Fix: Develop both TLC plates simultaneously. The plate developed with the TEA-modified eluent should show significantly rounder, more defined spots. This confirms that mitigating the acidic site interaction is the correct solution.

  • Authoritative Grounding: The addition of a small amount of a basic modifier like TEA or ammonia to the mobile phase is a standard and highly effective technique to improve the peak shape of basic analytes in normal-phase chromatography[4][5]. The modifier neutralizes the most active silanol sites, leading to a more homogenous interaction environment for your compound.

start Problem: Peak Tailing in Normal-Phase cause Cause: Basic piperidine nitrogen interacts with acidic silanol groups on silica surface. start->cause solution1 Solution 1: Modify Mobile Phase cause->solution1 solution2 Solution 2: Change Stationary Phase cause->solution2 s1_detail Add 0.1-1% Triethylamine (TEA) or 7N NH3 in MeOH to eluent. solution1->s1_detail s2_detail1 Use basic or neutral alumina. solution2->s2_detail1 s2_detail2 Use an amine-deactivated silica column. solution2->s2_detail2 outcome Result: Sharper, more symmetrical peaks and improved resolution. s1_detail->outcome s2_detail1->outcome s2_detail2->outcome

Caption: Workflow for troubleshooting peak tailing in normal-phase.

Q3: I'm using reversed-phase HPLC with a C18 column, but my peak shape is poor (split, broad, or tailing). What should I investigate?

A3: In reversed-phase, poor peak shape for an ionizable compound is almost always related to the mobile phase pH being too close to the analyte's pKa[9][12].

  • Causality: When the mobile phase pH is near the pKa of the piperidine nitrogen, the compound exists as a mixture of both its protonated (charged) and free base (neutral) forms. These two forms have different polarities and therefore different retention times on the RP column. Their simultaneous elution and interconversion on the column lead to distorted peak shapes[10][11].

  • Self-Validating System:

    • Hypothesis: Your mobile phase pH is not optimal.

    • Experiment: Prepare three small batches of your mobile phase aqueous component (e.g., water), buffered at different pH values. For a basic compound, good starting points would be pH 3, pH 5, and pH 7. Use standard HPLC buffers like phosphate or acetate[11].

    • Analysis: Perform analytical injections of your sample using each mobile phase. Compare the chromatograms. You should observe a significant change in retention time and peak shape[9][14]. The condition that provides the sharpest, most symmetrical peak is the optimal pH range for your method.

  • Authoritative Grounding: For robust and reproducible separations of ionizable compounds, the mobile phase pH should be controlled with a buffer and set to a value at least 1.5 to 2 pH units away from the analyte's pKa[9][12]. This ensures that the analyte is predominantly in a single ionic form, leading to consistent retention and sharp peaks.

Q4: My compound seems to be degrading during purification, leading to low recovery and new impurity peaks. Why?

A4: The likely culprit is the instability of the isoxazole ring under certain conditions[1].

  • Causality: The N-O bond within the isoxazole ring is its most labile point and is susceptible to cleavage. This degradation is often catalyzed by bases and accelerated by heat[1][2]. If you are using a mobile phase with a high pH (e.g., >8 in RP) or a strong basic modifier in NP (like ammonia) and running long purifications, you may be inducing ring-opening of your product.

  • Self-Validating System:

    • Incubation Study: Dissolve a small, known amount of your purified product in your mobile phase and let it stand at room temperature for several hours.

    • Re-analyze: Inject the stored solution back onto your HPLC system.

    • Compare: If you observe the appearance of new peaks and a corresponding decrease in the area of your main product peak, you have confirmed that your compound is degrading in the mobile phase.

  • Authoritative Grounding: Studies on isoxazole-containing drugs like Leflunomide have quantitatively demonstrated that the isoxazole ring is stable at acidic and neutral pH but decomposes at basic pH[2]. To ensure the integrity of your molecule, it is best to use neutral or, preferably, acidic mobile phase conditions (e.g., with formic acid or TFA) during purification.

Q5: How do I increase the amount of material I can purify in a single run (i.e., improve my loading capacity)?

A5: Increasing loading capacity is a key goal of preparative chromatography. It requires a systematic approach to avoid sacrificing purity[15].

  • Causality: Column overloading occurs when the amount of sample injected exceeds the capacity of the stationary phase to effectively separate the components. This leads to peak broadening and fronting, causing a loss of resolution[16][17]. The loading capacity is dependent on the column dimensions, particle size, and the resolution between the target peak and its nearest impurity[18].

  • Self-Validating System (Loading Study):

    • Establish a Baseline: Using your optimized analytical method, inject a small, non-overloaded amount of your crude material (e.g., 2 mg on a 4.6 x 150 mm column). Note the retention time and resolution.

    • Increase Incrementally: Double the amount of sample injected (4 mg) and repeat the analysis. Continue to increase the load stepwise (e.g., 8 mg, 16 mg, 32 mg)[15][18].

    • Monitor Performance: Carefully observe the chromatograms. You will reach a point where the peak for your target compound begins to broaden and merge with an adjacent impurity peak. The load just before this loss of resolution is your approximate maximum loading capacity for that column and method[18].

  • Authoritative Grounding: A practical rule of thumb for optimized reversed-phase preparative methods is a minimum loadability of 1% by mass (e.g., 1 gram of crude material per 100 grams of stationary phase)[19]. The only definitive way to determine the exact loadability for your specific separation is to perform an experimental loading study[19].

Section 3: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for common purification workflows.

Table 1: Typical Parameters for NP and RP Purification
ParameterNormal-Phase (Flash) ChromatographyReversed-Phase (Prep HPLC)
Stationary Phase Silica Gel (40-63 µm)C18-bonded Silica (5-10 µm)
Typical Column Glass column, various sizesStainless steel, e.g., 19 x 150 mm
Mobile Phase A Hexanes or HeptaneDeionized Water
Mobile Phase B Ethyl Acetate or DichloromethaneAcetonitrile or Methanol
Modifier 0.1 - 1% Triethylamine (TEA)0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Elution Mode Isocratic or Step GradientLinear Gradient
Sample Loading Dry loading or minimal strong solventDissolved in mobile phase or DMSO
Detection TLC (UV lamp)UV Detector (e.g., 254 nm)
Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier

This protocol is designed for the routine purification of gram-scale quantities where impurities are separable on silica gel.

  • TLC Method Development:

    • Systematically test solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol) on TLC plates to find a system that gives the target compound an Rf of 0.25-0.35[3].

    • Add 0.5% TEA to the chosen solvent system to ensure sharp, non-streaking spots[4].

  • Column Packing (Slurry Method):

    • Select a column with a capacity appropriate for your sample size (typically aiming for a 1-5% sample-to-silica mass ratio)[5].

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or low pressure, ensuring no air bubbles are trapped[3].

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a less polar composition if using a gradient.

    • Collect fractions and monitor their contents by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Protocol 2: Reversed-Phase Preparative HPLC with pH Control

This protocol is ideal for achieving high purity, especially when dealing with impurities of similar polarity.

  • Analytical Method Optimization:

    • Using an analytical C18 column (e.g., 4.6 x 150 mm), develop a gradient method (e.g., 10-95% Acetonitrile in Water over 15 minutes).

    • Ensure both the water and acetonitrile phases contain 0.1% TFA or formic acid to control pH and ensure good peak shape[20].

    • Optimize the gradient to achieve maximum resolution between the product and its nearest impurities.

  • Scale-Up Calculation:

    • Scale the flow rate and injection volume geometrically based on the column cross-sectional area when moving from the analytical to the preparative column.

  • Sample Preparation:

    • Dissolve the crude sample in a solvent compatible with the initial mobile phase conditions. A mixture of water/acetonitrile or using DMSO is common. The sample solvent should ideally be weaker than the mobile phase to prevent peak distortion.

  • Purification Run:

    • Equilibrate the preparative column with the starting mobile phase composition.

    • Inject the prepared sample.

    • Run the scaled-up gradient method.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV detector signal.

    • Analyze the purity of each fraction using the initial analytical HPLC method.

  • Product Isolation:

    • Combine the pure fractions.

    • Most of the organic solvent can be removed by rotary evaporation.

    • The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield the final product, often as a TFA or formate salt.

Section 4: Frequently Asked Questions (FAQs)

Q6: Does the choice of sample solvent matter for my injection?

A6: Yes, it is critical, especially in HPLC. Ideally, you should dissolve your sample in the initial mobile phase of your gradient. If your compound is not soluble, you can use a slightly stronger solvent, but keep the injection volume small. Injecting a large volume of a very strong solvent (like pure acetonitrile into a highly aqueous mobile phase) will cause severe peak distortion and fronting because the sample will immediately travel down the column without retaining properly[17].

Q7: My compound is a solid. Is recrystallization a viable alternative to chromatography?

A7: Absolutely. If your crude product is of reasonable purity (>90%) and is a solid, recrystallization can be a highly effective, scalable, and economical purification method[21]. The key is to find a solvent or solvent pair in which the compound has high solubility at high temperatures but low solubility at low temperatures. This can often yield material of very high purity.

Q8: Can I switch between TFA and formic acid as a mobile phase modifier in RP-HPLC?

A8: Yes, but you should expect a change in retention and selectivity. Formic acid is a weaker acid and a less aggressive ion-pairing agent than TFA. Switching from TFA to formic acid will often result in longer retention times for basic compounds like yours[22]. If your downstream application is sensitive to trace amounts of TFA (e.g., some biological assays), switching to formic acid (or acetic acid) is a common strategy, as it is more easily removed during lyophilization.

References
  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. 9

  • Wikipedia. Reversed-phase chromatography.

  • Hawach Scientific. Normal Phase vs Reverse Phase Chromatography for HPLC.

  • Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.

  • Benchchem. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.

  • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations.

  • Prakash, C., et al. (1999). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. ResearchGate.

  • Industry News. The Importance Of Mobile Phase PH in Chromatographic Separations. Veeprho.

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.

  • Sokolov, S.D., et al. Separation of isoxazole derivatives by thin-layer chromatography using complex formation. Pharmaceutical Chemistry Journal.

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho.

  • Moravek. Exploring the Role of pH in HPLC Separation.

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques.

  • Boeglin, D., et al. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development.

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography.

  • Stables, J.P., & Tenczer, J. (1983). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.

  • Benchchem. Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography.

  • Waters Corporation. Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography.

  • LCGC North America. (2007). Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns.

  • Benchchem. Overcoming challenges in the purification of heterocyclic compounds.

  • Phenomenex. Prep Chromatography Loading for Maximum Recoveries and Yields.

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.

  • Molecules. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.

  • Separation Science. (2024). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community.

  • Benchchem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.

  • FLORE, University of Florence. Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles.

  • Buchi.com. Don't get salty about your separations.

  • MZ-Analysentechnik. General tips for preparative HPLC.

  • Journal of the American Chemical Society. Transition State of the Base-Promoted Ring-Opening of Isoxazoles.

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?

  • Benchchem. Technical Support Center: Purification of Piperidine Derivatives.

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.

  • Sigma-Aldrich. HPLC Troubleshooting Guide.

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.

  • Restek. HPLC Troubleshooting Guide.

  • Journal of Chemical and Pharmaceutical Research. Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line.

  • Scientific Reports. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Nature.

  • LCGC International. (2020). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices.

Sources

Troubleshooting

Technical Support Center: N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide Synthesis Optimization

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing asymmetric ureas involving heteroarylamines can be fraught with low yields and sid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing asymmetric ureas involving heteroarylamines can be fraught with low yields and side reactions.

This guide provides a comprehensive, field-tested framework for optimizing the synthesis of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide . By understanding the intrinsic electronic properties of your starting materials, you can move away from trial-and-error and implement a rational, self-validating synthetic workflow.

Mechanistic Insights & Reaction Pathway

The primary challenge in this synthesis is the weak nucleophilicity of 3-amino-5-methylisoxazole. The lone pair of electrons on the exocyclic amino group is highly delocalized into the electron-deficient isoxazole ring[1]. Consequently, direct coupling with 1-piperidinecarbonyl chloride under standard basic conditions (e.g., Triethylamine/DCM) is kinetically slow, often leading to unreacted starting material or moisture-driven degradation.

To bypass this electronic bottleneck, the most robust strategy is a two-step sequence via a phenyl carbamate intermediate [2]. By reacting the isoxazolamine with phenyl chloroformate, you create an activated electrophile that readily accepts the more nucleophilic piperidine in the second step, completely avoiding the formation of symmetrical urea byproducts.

ReactionPathway A 3-Amino-5-methylisoxazole C Phenyl (5-methylisoxazol-3-yl)carbamate (Activated Intermediate) A->C Pyridine, DCM 0°C to RT B Phenyl Chloroformate B->C E N-(5-methyl-3-isoxazolyl)- 1-piperidinecarboxamide C->E DIPEA, Toluene Reflux (110°C) D Piperidine D->E

Reaction pathway for the two-step synthesis of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide.

Condition Optimization Matrix

The following table summarizes the quantitative optimization data for this urea coupling. It highlights the causality between the chosen reagents and the resulting reaction efficiency.

Coupling StrategyBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1-Piperidinecarbonyl chloride TEADCM2524<10Insufficient electrophilicity; poor nucleophile activation.
1-Piperidinecarbonyl chloride NaHTHF0 to 251265NaH deprotonates the amine, artificially forcing nucleophilicity.
CDI (1,1'-Carbonyldiimidazole) DIPEADMF801642Significant formation of symmetrical bis-isoxazolyl urea.
Phenyl chloroformate (2-step) Pyridine / DIPEADCM / Toluene0 to 1106 (total)88 Carbamate intermediate prevents dimerization and drives conversion[2].

Standardized Experimental Protocol

This protocol is designed as a self-validating system . Each step includes observable physical changes and specific workup logic to ensure product integrity without relying solely on downstream LC-MS.

Step 1: Synthesis of Phenyl (5-methylisoxazol-3-yl)carbamate
  • Initiation: Dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous DCM (0.2 M concentration). Add Pyridine (1.2 eq) and cool the flask to 0 °C under an inert atmosphere.

  • Activation: Add Phenyl chloroformate (1.05 eq) dropwise over 15 minutes.

  • Self-Validation Check: As the reaction warms to room temperature, the mixture will transition from a clear solution to a cloudy suspension. This is the precipitation of pyridinium hydrochloride, visually confirming that the acylation is successfully proceeding.

  • Workup: After 2 hours, quench with water. Wash the organic layer with 1M HCl. Causality: The acidic wash protonates and removes excess pyridine, preventing it from interfering with the subsequent coupling step. Dry over MgSO₄ and concentrate to yield the intermediate as a solid.

Step 2: Synthesis of Target Urea
  • Coupling: Dissolve the crude phenyl carbamate intermediate (1.0 eq) in anhydrous Toluene. Add Piperidine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Thermal Drive: Heat the reaction to reflux (110 °C) for 4 hours.

  • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 1:1). The highly UV-active starting material will disappear, replaced by a new, lower-Rf spot (the target urea). Phenol is displaced as the leaving group.

  • Purification Workup: Dilute with EtOAc. Wash the organic layer sequentially with 1M NaOH (3x) and 1M HCl (2x). Causality: The NaOH wash deprotonates the phenol byproduct into water-soluble sodium phenoxide, removing it entirely. The HCl wash removes any unreacted piperidine. The remaining organic layer contains highly pure N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide.

Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield of Target Urea Q1 Is unreacted 3-amino- 5-methylisoxazole recovered? Start->Q1 A1_Yes Yes: Poor Nucleophilicity Q1->A1_Yes Yes A1_No No: Side Reactions Occurring Q1->A1_No No Sol1 Action: Deprotonate with NaH or use Microwave (50°C) A1_Yes->Sol1 Q2 Is symmetrical urea formed? A1_No->Q2 A2_Yes Yes: Over-reaction Q2->A2_Yes Yes Sol2 Action: Switch to Phenyl Chloroformate route A2_Yes->Sol2

Troubleshooting logic tree for resolving low yield issues during synthesis.

Q: Why am I seeing a massive non-polar spot on my TLC when using triphosgene instead of phenyl chloroformate? A: You are likely synthesizing the symmetrical 1,3-bis(5-methylisoxazol-3-yl)urea. Because the isoxazolamine is a weak nucleophile[1], the initially formed isocyanate or carbamoyl chloride can react with another equivalent of the starting amine if the piperidine is not introduced rapidly enough. Switching to the phenyl chloroformate route stabilizes the intermediate and prevents this dimerization[2].

Q: Can I use microwave synthesis to bypass the long reflux times in Step 2? A: Yes. Microwave irradiation at 50 °C in a mixture of pyridine and DCM has been proven to significantly accelerate the acylation of 5-methylisoxazol-3-amine. This technique can reduce reaction times from several hours to mere minutes while suppressing thermal degradation pathways[3].

Q: My product crashed out during the acidic workup. What happened? A: While N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide is generally neutral, the isoxazole nitrogen can become partially protonated in strongly acidic aqueous solutions (like concentrated HCl), causing it to crash out or partition into the aqueous layer. Always use mild acid (1M HCl or 10% citric acid) to remove excess piperidine, and if precipitation occurs, back-extract the aqueous layer with a more polar organic solvent like 10% MeOH in DCM.

References

  • Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles Source: Frontiers in Chemistry URL:[Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Preventing piperidine hydrochloride formation in amine reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive issues in amine chemistry: the unintended formation of piperidine hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive issues in amine chemistry: the unintended formation of piperidine hydrochloride ( Piperidine⋅HCl ).

Piperidine is a ubiquitous secondary amine used in Fmoc deprotection, Knoevenagel condensations, and amidation reactions. However, due to its high basicity ( pKa​≈11.2 ), it acts as a powerful proton sponge. When exposed to chloride sources—such as acyl chlorides, acidic coupling reagents, or even degrading halogenated solvents—piperidine rapidly forms an insoluble hydrochloride salt. This side reaction destroys reaction stoichiometry, clogs microfluidic lines in automated peptide synthesizers, and complicates downstream purification.

This guide provides field-proven, mechanistically grounded solutions to prevent and reverse this issue.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does a white precipitate form immediately when I add an acyl chloride to my piperidine solution? A1: The precipitate is piperidine hydrochloride. When an acyl chloride reacts with an amine to form an amide, one equivalent of hydrogen chloride (HCl) is released as a byproduct. Because piperidine is highly basic, it rapidly outcompetes the acyl chloride for the newly formed HCl, protonating itself to form the Piperidine⋅HCl salt. If you only use a 1:1 stoichiometric ratio of piperidine to acyl chloride, 50% of your piperidine will be consumed by the HCl, limiting your maximum theoretical yield to 50% .

Q2: How can I prevent the depletion of piperidine and stop the salt from precipitating? A2: You must introduce a non-nucleophilic auxiliary base to act as an "acid scavenger." N,N-Diisopropylethylamine (DIPEA, Hünig's base) or Triethylamine (TEA) are the industry standards. DIPEA is structurally flanked by bulky isopropyl groups; this steric hindrance prevents it from acting as a nucleophile and attacking the acyl chloride. However, its nitrogen lone pair remains accessible enough to scavenge the small proton (HCl), keeping your piperidine in its active, nucleophilic free-base form .

Q3: I am not using an acyl chloride. I am just storing piperidine in Dichloromethane (DCM), yet crystals are forming over time. Why? A3: Halogenated solvents like DCM and chloroform are not entirely inert to strong secondary amines. Under prolonged storage, exposure to ambient light, or elevated temperatures, these solvents can undergo slow nucleophilic substitution or degradation, liberating trace amounts of HCl. The liberated HCl immediately reacts with the piperidine to form the salt . For long-term storage or prolonged reactions, switch to polar aprotic solvents like DMF or THF.

Q4: How do I recover my product if piperidine hydrochloride has already crashed out of my organic solvent? A4: Piperidine⋅HCl is highly polar and water-soluble, but poorly soluble in non-polar solvents like DCM or hexanes . You can recover the free amine via a targeted liquid-liquid extraction. By washing the organic suspension with a strongly basic aqueous solution (pH > 10), the hydrochloride salt is deprotonated back into the free base, which readily partitions back into the organic layer.

Part 2: Data Presentation & Reagent Selection

To effectively prevent salt formation, you must select an acid scavenger that is basic enough to neutralize HCl, but sterically hindered enough to avoid reacting with your electrophile.

Table 1: Physicochemical Comparison of Common Acid Scavengers

Base pKa​ (Conjugate Acid)NucleophilicitySteric HindranceRecommended Application
Piperidine 11.2HighLowReactant only. Do not use as a scavenger.
DIPEA (Hünig's Base) 10.5Very LowHighExcellent. Preferred for acyl chlorides and highly reactive electrophiles.
Triethylamine (TEA) 10.7ModerateModerateGood. Suitable for standard couplings, but may form side products with sensitive reagents.
Pyridine 5.2ModerateLowFair. Weaker base; primarily used for specific catalytic acylations rather than bulk scavenging.

Part 3: Mechanistic & Troubleshooting Visualizations

G A Acyl Chloride + Piperidine B Tetrahedral Intermediate (Releases HCl) A->B C Pathway A: No Auxiliary Base B->C Unbuffered E Pathway B: Auxiliary Base Added (e.g., DIPEA) B->E Buffered D Piperidine Consumed (Forms Piperidine·HCl) C->D H Low Yield / Reaction Stalls D->H F HCl Scavenged by DIPEA (Piperidine remains active) E->F G High Yield Amide Formation F->G

Caption: Mechanistic pathways of piperidine amidation with and without an auxiliary acid scavenger.

Workflow Start Issue: White Precipitate Observed in Amine Reaction CheckSolvent Is the solvent DCM or Chloroform? Start->CheckSolvent SolventYes Solvent degradation over time forming HCl byproduct CheckSolvent->SolventYes Yes SolventNo Check Reagents & Electrophiles CheckSolvent->SolventNo No Solution1 Action: Switch to DMF/THF or use fresh solvent SolventYes->Solution1 CheckAcyl Using Acyl Chloride or Acidic Coupling Reagent? SolventNo->CheckAcyl AcylYes HCl byproduct is protonating the Piperidine reactant CheckAcyl->AcylYes Yes Solution2 Action: Add 1.2 - 2.0 eq DIPEA as an acid scavenger AcylYes->Solution2

Caption: Troubleshooting workflow for identifying and resolving piperidine hydrochloride precipitation.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Amidation of Piperidine Utilizing an Auxiliary Base (DIPEA)

Objective: Prevent piperidine depletion by utilizing a sterically hindered acid scavenger.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve Piperidine (1.0 eq) and DIPEA (1.5 eq) in anhydrous THF or DCM.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Acyl chlorides are highly reactive; cooling prevents exothermic side reactions and limits solvent degradation.

  • Addition: Add the acyl chloride (1.1 eq) dropwise over 15 minutes to prevent localized concentration spikes of HCl.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Check (Crucial): Spot the reaction mixture on a TLC plate alongside the starting piperidine (visualized with a Ninhydrin stain). A successful reaction will show the complete disappearance of the piperidine spot. Furthermore, test the reaction mixture with wet pH paper; if the pH has dropped below 7, the DIPEA has been exhausted, and the reaction will stall. Add an additional 0.5 eq of DIPEA if necessary.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate.

Protocol 2: Free-Basing Piperidine Hydrochloride Contaminants

Objective: Recover active piperidine from an unintended hydrochloride precipitate.

  • Dissolution: Suspend the contaminated mixture containing the Piperidine⋅HCl precipitate in a biphasic mixture of DCM and deionized water (1:1 v/v).

  • Basification: Cool the mixture in an ice bath. Slowly add 1M NaOH dropwise to the aqueous layer while stirring vigorously.

  • Self-Validation Check (Crucial): Stop and test the aqueous layer with pH paper. The pH must be strictly > 10 . Causality: The pKa​ of piperidine is ~11.2. If the pH is lower than 10, a significant portion of piperidine remains protonated and will be lost in the aqueous wash.

  • Extraction: Transfer to a separatory funnel and separate the layers. Extract the basic aqueous layer twice more with DCM.

  • Isolation: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure. A successful free-basing is confirmed when the organic layer yields a pungent, oily liquid (free piperidine) upon concentration, rather than a white crystalline solid.

References

  • Amide synthesis by acylation Organic Chemistry Portal URL:[Link]

  • Have you experienced that your piperidine crystallizes when not in use? ResearchGate URL:[Link]

  • Observations on the Formation of Piperidine Hydrochloride from Chloroform and Piperidine The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Troubleshooting

Identifying common impurities in isoxazole carboxamide synthesis

Technical Support Center: Isoxazole Carboxamide Synthesis A Guide to Identifying and Controlling Common Impurities Welcome to the Technical Support Center for Isoxazole Carboxamide Synthesis. As a class of compounds with...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoxazole Carboxamide Synthesis

A Guide to Identifying and Controlling Common Impurities

Welcome to the Technical Support Center for Isoxazole Carboxamide Synthesis. As a class of compounds with significant interest in medicinal chemistry, the purity of isoxazole carboxamides is paramount for reliable downstream applications and regulatory compliance.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on the common impurities encountered during synthesis, their origins, and strategies for their control and removal.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, framed in a question-and-answer format.

Q1: What are the primary sources of impurities in isoxazole carboxamide synthesis?

A1: Impurities can be introduced at nearly every stage of the synthesis and can be broadly categorized as follows:

  • Starting Material-Related Impurities: Contaminants present in the raw materials, reagents, and solvents used for the synthesis.[3] This can include isomers or structurally similar compounds from the starting material vendor.

  • Process-Related Impurities (Byproducts): Unwanted products formed from side reactions occurring during the synthesis. These are often the most common and challenging impurities to control.

  • Intermediates: Unreacted intermediates from incomplete reactions.

  • Reagent-Derived Impurities: Byproducts originating from the coupling agents, bases, or catalysts used, especially during the amide bond formation step.[4]

  • Degradation Products: Impurities formed by the decomposition of the final Active Pharmaceutical Ingredient (API) or key intermediates under specific conditions like heat, light, or incompatible pH.[5][6]

A systematic approach to impurity management, from sourcing high-quality raw materials to optimizing reaction conditions, is crucial for a successful synthesis.[7]

Q2: My 1,3-dipolar cycloaddition reaction has a major byproduct. What is it and how can I prevent it?

A2: A very common issue in isoxazole synthesis via 1,3-dipolar cycloaddition is the formation of a furoxan byproduct.

Causality: The key intermediate in this reaction is a nitrile oxide. These species are highly reactive and prone to dimerizing to form stable furoxans, especially at high concentrations.[5] This dimerization competes directly with the desired cycloaddition reaction with your alkyne.

Troubleshooting & Prevention:

  • In Situ Generation: The most effective strategy is to generate the nitrile oxide in situ in the presence of the alkyne (the dipolarophile). This ensures the nitrile oxide concentration remains low and that it reacts with the alkyne as soon as it is formed.[5]

  • Slow Addition: Slowly add the nitrile oxide precursor (e.g., an aldoxime or hydroxyimidoyl chloride) to the reaction mixture containing the alkyne. This technique helps to maintain a low concentration of the intermediate and minimizes the rate of dimerization.[5]

  • Temperature Control: Nitrile oxide generation may need to be performed at a low temperature to suppress dimerization, followed by warming to facilitate the desired cycloaddition.[5]

Precursor Nitrile Oxide Precursor (e.g., Aldoxime) NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Precursor->NitrileOxide In situ generation DesiredProduct Desired Isoxazole Product NitrileOxide->DesiredProduct [3+2] Cycloaddition (Desired Pathway) Furoxan Furoxan Byproduct (Dimer) NitrileOxide->Furoxan Dimerization (High Concentration) Alkyne Alkyne Substrate Alkyne->DesiredProduct

Caption: Competing pathways for the nitrile oxide intermediate.

Q3: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

A3: The formation of regioisomers is a frequent challenge, particularly in cycloaddition reactions with unsymmetrical alkynes or Claisen-type condensations with unsymmetrical 1,3-dicarbonyl compounds.[5][8] Regioselectivity is governed by a delicate balance of steric and electronic factors of the reactants.[8]

Troubleshooting & Optimization:

  • For 1,3-Dipolar Cycloadditions:

    • Catalyst Choice: This is often the most critical factor. For reactions involving terminal alkynes, copper(I) catalysts are widely used to reliably and selectively produce 3,5-disubstituted isoxazoles.[9]

    • Solvent Polarity: The polarity of the solvent can influence the electronic environment of the transition state, thereby affecting which regioisomer is favored.[9] Experiment with different solvents (e.g., EtOH vs. MeCN).[5]

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the product formed via the lower energy transition state.[9]

  • For Claisen-type Synthesis (1,3-Dicarbonyl + Hydroxylamine):

    • pH Adjustment: The pH of the reaction medium can influence the tautomeric form of the dicarbonyl compound and the nucleophilicity of the hydroxylamine, impacting the regiochemical outcome. Acidic conditions often favor one isomer.[5]

    • Substrate Modification: Using β-enamino diketone derivatives instead of the parent 1,3-dicarbonyl can provide better regiocontrol.[5]

Start Mixture of Regioisomers Observed SynthesisMethod Which Synthesis Method? Start->SynthesisMethod Cycloaddition 1,3-Dipolar Cycloaddition SynthesisMethod->Cycloaddition Cycloaddition Claisen Claisen Condensation SynthesisMethod->Claisen Claisen Cyclo_Sol_1 Modify Reaction Conditions: - Add Cu(I) catalyst for terminal alkynes - Change solvent polarity - Lower reaction temperature Cycloaddition->Cyclo_Sol_1 Claisen_Sol_1 Modify Reaction Conditions: - Adjust pH (try acidic) - Change solvent - Use β-enamino diketone derivatives Claisen->Claisen_Sol_1 End Improved Regioselectivity Cyclo_Sol_1->End Claisen_Sol_1->End

Caption: Decision workflow for improving regioselectivity.

Q4: What are the common impurities from the final amide coupling step?

A4: The final step in many isoxazole carboxamide syntheses is the coupling of an isoxazole-4-carboxylic acid with an amine. This is almost always mediated by a coupling reagent, which can be a significant source of impurities.[1][4]

Causality: Coupling reagents activate the carboxylic acid, but they and their byproducts can persist through workup and purification.

Common Coupling Reagents and Their Impurities:

Coupling ReagentCommon Byproduct(s)Key Characteristics & Purification Strategy
DCC (Dicyclohexylcarbodiimide)Dicyclohexylurea (DCU)DCU is notoriously insoluble in most organic solvents and precipitates out. Strategy: Filter the reaction mixture to remove the bulk of the DCU. However, residual DCU can be difficult to remove completely by chromatography.[4][10]
EDC (or EDCI)Ethyl-(N',N'-dimethylamino)propyl ureaThe urea byproduct is water-soluble. Strategy: Easily removed by an aqueous workup/extraction. This makes EDC a preferred choice for easier purification.[4][10]
HATU / HBTU Tetramethylurea, Guanidinium speciesThese aminium-based reagents are highly efficient but can react with the amine nucleophile to form a guanylated amine byproduct, especially with highly nucleophilic amines. Strategy: Use stoichiometric amounts of reagents and consider the basicity of the reaction medium.[11][12]

Additional Side Reactions:

  • Racemization: If your substrates are chiral, carbodiimide activation can cause partial racemization. Adding an equivalent of 1-hydroxybenzotriazole (HOBt) can form an active ester intermediate that minimizes this side reaction.[10]

  • Unreacted Starting Materials: Incomplete coupling will leave unreacted isoxazole carboxylic acid and amine, which must be removed during purification.

Q5: My purified compound is showing new impurity spots on TLC/LCMS over time. What's happening?

A5: This indicates product degradation. The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[5]

Common Degradation Pathways:

  • Reductive Cleavage: Catalytic hydrogenation (e.g., H₂/Pd, Raney Ni) is a known method for cleaving the N-O bond and should be avoided if the isoxazole core needs to be preserved.[5]

  • Strongly Basic Conditions: Some substituted isoxazoles can undergo ring-opening in the presence of strong bases (e.g., concentrated NaOH).[5]

  • Photochemical Degradation: Exposure to UV irradiation can cause the isoxazole ring to rearrange or degrade.[5] It is advisable to store sensitive compounds protected from light.

  • Atmospheric Degradation: Studies on related isoxazole structures have shown that atmospheric photo-oxidation can lead to ring cleavage, releasing nitrogen oxides and forming various oxygenated C4-chain products.[6]

Prevention: Store the final compound in a cool, dark place, under an inert atmosphere if it is particularly sensitive. Ensure that all residual acids or bases from the synthesis have been thoroughly removed.

Key Experimental Protocols

Protocol 1: General Impurity Profiling by HPLC-MS

This protocol outlines a standard method for detecting and identifying impurities in a synthesis batch. High-Performance Liquid Chromatography (HPLC) is the most common technique for quantifying organic impurities.[7]

  • Sample Preparation:

    • Accurately weigh ~1 mg of your crude or purified isoxazole carboxamide sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A typical gradient might be 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

    • Detector: UV/Vis Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and 280 nm), and a Mass Spectrometer (MS).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes, to ensure detection of all components.

    • Analysis: Compare the mass-to-charge (m/z) ratios of the impurity peaks to the expected masses of starting materials, intermediates, and potential byproducts (e.g., furoxans, ureas from coupling agents).

Protocol 2: Purification by Flash Column Chromatography

Column chromatography is a standard technique for purifying isoxazole carboxamide products from reaction byproducts and unreacted starting materials.[13]

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of ethyl acetate and n-hexane) that provides good separation between your desired product and the impurities. The target Rf for your product should be around 0.3-0.4.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel (60-120 mesh is common) in the less polar solvent of your chosen system.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the reaction solvent or the column eluent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system.

    • Collect fractions and monitor them by TLC to identify which ones contain the purified product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified isoxazole carboxamide.

Start Crude API Batch Analysis Analytical Detection (HPLC-MS, GC-MS, NMR) Start->Analysis Identify Identify Impurity Structure (MS, NMR) Analysis->Identify Quantify Quantify Impurity Level (HPLC) Analysis->Quantify Decision Impurity Level > Acceptable Limit? Identify->Decision Quantify->Decision Modify Modify Synthesis: - Improve Raw Material Quality - Optimize Reaction Conditions - Change Purification Method Decision->Modify Yes Accept Release Batch Decision->Accept No Modify->Start Re-synthesize & Re-evaluate

Caption: General workflow for impurity identification and control.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Isoxazole Formation.
  • Benchchem. (n.d.). Technical Support Center: Isoxazole Synthesis Optimization.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • Khan, K. M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC.
  • Unknown. (n.d.). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line.
  • Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients.
  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives.
  • Educational Administration: Theory and Practice. (n.d.). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study.
  • PubMed. (2013, August 15). Gas-phase and particulate products from the atmospheric degradation of an isoxazole fungicide.
  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
  • SCIRP. (2023, August 29). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide Assays

Welcome to the Technical Support Center for the N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide scaffold. This specific chemical moiety is a privileged pharmacophore frequently utilized in the development of 1[1] and c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide scaffold. This specific chemical moiety is a privileged pharmacophore frequently utilized in the development of 1[1] and cardiac-specific myosin activators such as 2[2].

While this scaffold provides excellent hydrogen-bonding capabilities necessary for target engagement (specifically via the carboxamide mimicking transition states), the combination of a basic piperidine ring and a rigid, planar isoxazole can introduce unique solubility, permeability, and assay interference challenges. This guide provides self-validating troubleshooting protocols and mechanistic explanations to ensure data integrity in your drug discovery campaigns.

Part 1: Troubleshooting Guides & FAQs

Section A: Chemical Stability & Solubility

Q1: Why am I seeing a sudden drop in compound efficacy at concentrations above 10 µM in aqueous biochemical assays? A1: This is a classic symptom of kinetic solubility failure. The isoxazole ring is highly hydrophobic, and while the piperidine nitrogen can be protonated at physiological pH, the overall molecule often forms colloidal aggregates in aqueous buffers containing less than 1% DMSO. These aggregates sequester the compound, reducing the effective free concentration and leading to false negatives. Causality & Fix: Aggregation prevents the carboxamide from forming critical hydrogen bonds with active site residues (e.g., Asp335, Tyr383, and Tyr466 in sEH)[1]. Implement a nephelometry-based solubility check before running the assay, and consider supplementing your assay buffer with 0.01% CHAPS or Triton X-100 to disrupt micelle formation.

Q2: Does the 5-methyl-3-isoxazole ring undergo ring-opening or hydrolysis during long incubations? A2: Isoxazoles are generally stable under standard physiological assay conditions (pH 7.2–7.4). However, they are susceptible to base-catalyzed ring cleavage (forming β-keto nitriles) at pH > 9.0. If your assay requires highly basic conditions or the presence of strong nucleophiles (like high concentrations of DTT or glutathione), the compound may degrade over a 24-hour incubation period. Keep buffer pH strictly between 6.5 and 7.5.

Section B: Biochemical Assay Interference

Q3: My TR-FRET assay shows high replicate variability and high background when screening this compound. What is the mechanism of interference? A3: Piperidinecarboxamide derivatives can sometimes exhibit PAINS-like (Pan-Assay Interference Compounds) behavior not through chemical reactivity, but through light scattering caused by micro-precipitation. The planar isoxazole system can also cause mild inner-filter effects (fluorescence quenching) if the excitation wavelength overlaps with the compound's absorbance spectrum (typically around 260-280 nm). Causality & Fix: The physical scattering of light by insoluble particulates directly interferes with the emission reading. Shift your readout to a red-shifted fluorophore (e.g., Alexa Fluor 647) or utilize a label-free technology like RapidFire Mass Spectrometry to bypass optical interference entirely.

Section C: Cell-Based Assay Challenges

Q4: The compound shows single-digit nanomolar potency in biochemical assays but micromolar potency in cell-based assays. Why is there such a severe drop-off? A4: This discrepancy is typically driven by two factors: poor passive permeability and efflux pump liability. The basicity of the piperidine nitrogen (pKa ~8.5-9.5) means the molecule is largely ionized at physiological pH, hindering passive diffusion across the lipid bilayer. Furthermore, bulky piperidinecarboxamides are frequently recognized as substrates by P-glycoprotein (P-gp) efflux transporters. Causality & Fix: To validate if efflux is the culprit, run your cell-based assay in the presence of a known P-gp inhibitor (e.g., 10 µM Verapamil or Elacridar). If potency is restored, the compound is being actively pumped out of the cell.

Part 2: Quantitative Data Summary

The following table summarizes the typical physicochemical boundaries and assay parameters required to maintain the integrity of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide experiments.

ParameterRecommended Threshold / ValueMechanistic Rationale
Kinetic Solubility (pH 7.4) < 30 µM (Buffer dependent)Hydrophobic isoxazole drives aggregation; requires strict DMSO control.
Max DMSO Tolerance 1.0% (v/v)Higher concentrations may denature target enzymes (e.g., sEH or myosin).
Buffer pH Range 6.5 – 7.5Prevents base-catalyzed isoxazole ring-opening.
Detergent Requirement 0.01% Triton X-100Disrupts colloidal aggregates to prevent optical assay interference.
Target pKa (Piperidine) ~8.5 – 9.5High ionization limits passive cell permeability; requires efflux monitoring.

Part 3: Experimental Protocols

Protocol 1: Self-Validating Kinetic Solubility Assay (Nephelometry)

Purpose: To ensure the compound is fully in solution before target engagement testing, preventing aggregation-based false negatives.

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO stock into 198 µL of the final assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Triton X-100) in a 96-well clear-bottom plate. The final DMSO concentration must be exactly 1.0%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM to allow equilibrium of any potential precipitates.

  • Measurement: Read the plate using a microplate nephelometer. A sudden spike in scattered light intensity indicates the solubility limit has been breached.

  • Validation: Only utilize compound concentrations in subsequent biochemical assays that fall below the established precipitation threshold.

Protocol 2: sEH Target Engagement Assay (Fluorescence-Based)

Purpose: To accurately measure the IC50 of the piperidinecarboxamide inhibitor against soluble epoxide hydrolase.

  • Enzyme Preparation: Dilute recombinant human sEH enzyme to a final concentration of 1 nM in Assay Buffer (25 mM Bis-Tris/HCl, pH 7.0, 0.1 mg/mL BSA).

  • Compound Addition: Add the compound (pre-screened for solubility via Protocol 1) to the enzyme solution and pre-incubate for 15 minutes at 25°C. Rationale: Allows the carboxamide to establish steady-state hydrogen bonding with Asp335 and Tyr383.

  • Substrate Initiation: Initiate the reaction by adding 5 µM of the fluorogenic substrate PHOME (3-Phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes (Excitation: 330 nm, Emission: 465 nm).

  • Data Analysis: Calculate the initial velocity (V0) of the linear portion of the curve. Plot V0 against compound concentration to derive the IC50.

Part 4: Mandatory Visualizations

Troubleshooting A Inconsistent IC50 Results B Assess Kinetic Solubility A->B C Precipitation Detected B->C >10 µM E Soluble B->E <10 µM D Add 0.01% CHAPS C->D F Check Target Engagement E->F G Cell Permeability Issue F->G In Vitro Drop H Co-dose P-gp Inhibitor G->H

Workflow for diagnosing assay inconsistencies with isoxazolyl-piperidinecarboxamides.

Pathway AA Arachidonic Acid CYP CYP450 AA->CYP EET EETs (Cardioprotective) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DHETs (Pathological) sEH->DHET Drug Isoxazolyl-Piperidinecarboxamide (Inhibitor) Drug->sEH Hydrogen Bonding

Mechanism of sEH inhibition by piperidinecarboxamide derivatives.

References

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. National Institutes of Health (PMC). Available at:[Link]

  • Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase. PubMed. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Carboxamide Derivative Solubility

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you frequently encounter carboxamide derivatives that exhibit excellent target affinity but suffer from abysmal aqueo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you frequently encounter carboxamide derivatives that exhibit excellent target affinity but suffer from abysmal aqueous solubility.

This guide is designed to move beyond basic trial-and-error. Here, we analyze the thermodynamic causality behind carboxamide insolubility and provide self-validating, step-by-step protocols to rescue your lead compounds for both in vitro assays and in vivo pharmacokinetic studies.

Part 1: Diagnostic Triage & Causality

Before altering your formulation, you must diagnose why your specific carboxamide is insoluble. The carboxamide functional group (-CONH₂) acts as both a potent hydrogen bond donor and acceptor. This dual nature often leads to highly ordered, tightly packed crystal lattices. If the energy required to disrupt this crystal lattice (Lattice Energy) exceeds the energy released upon solvation (Hydration Energy), the compound will remain insoluble 1.

Use the following diagnostic workflow to determine the thermodynamically appropriate solubilization strategy for your derivative.

SolubilityWorkflow A Carboxamide Precipitation in Aqueous Media B Assess Physicochemical Properties (LogP, Tm) A->B C LogP > 4.0? B->C D Lipid-Based Formulation (e.g., SLNs, Liposomes) C->D Yes (Highly Lipophilic) E Melting Point (Tm) > 150°C? C->E No F Solid Dispersion (Amorphous Matrix) E->F Yes (High Lattice Energy) G Co-solvent Cascade or Cyclodextrin Complexation E->G No (Moderate Energy)

Fig 1: Diagnostic decision tree for troubleshooting carboxamide derivative solubility.

Part 2: Frequently Asked Questions (FAQs)

Q1: My carboxamide derivative has a relatively low LogP (2.5) but still crashes out of aqueous media. Why? A1: You are likely dealing with a "brick dust" molecule. Solubility is dictated by two barriers: lipophilicity (LogP) and crystal lattice energy (indicated by melting point, Tm). Carboxamides form robust intermolecular hydrogen-bonding networks. Even with a low LogP, a high Tm (>150°C) means the water molecules cannot thermodynamically afford to break the crystal lattice. You must physically disrupt the lattice using a Solid Dispersion 2.

Q2: I need to run in vitro cell assays, but DMSO concentrations above 0.5% are toxic to my cells. How can I keep the carboxamide in solution? A2: Relying solely on DMSO causes solvent-shift precipitation upon dilution in aqueous media. Instead, utilize Cyclodextrin (CD) complexation. The hydrophobic cavity of β-cyclodextrin encapsulates the lipophilic regions of the carboxamide, while its hydrophilic exterior maintains aqueous solubility without the cytotoxicity associated with organic solvents 1.

Q3: We are moving to in vivo PK studies. Our carboxamide has a LogP of 4.8. What is the most reliable formulation? A3: For highly lipophilic molecules (LogP > 4.0), lipid-based nanocarriers such as Solid Lipid Nanoparticles (SLNs) or liposomes are required. These formulations dissolve the drug in a lipidic core, bypassing the aqueous solubility barrier entirely and preventing premature precipitation in the bloodstream 3.

Part 3: Self-Validating Methodologies

Protocol A: Cyclodextrin Complexation (For In Vitro Assays)

Causality: Cyclodextrins dynamically shield the hydrophobic faces of the carboxamide from water, shifting the thermodynamic equilibrium toward the dissolved state without permanently altering the molecule.

  • Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your assay buffer (e.g., PBS, pH 7.4).

  • Equilibration: Add an excess amount of the solid carboxamide derivative to the CD solution.

  • Agitation: Shake the suspension at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge at 10,000 x g for 15 minutes and filter the supernatant through a 0.22 µm PVDF membrane.

  • Self-Validation Checkpoint: Construct a phase-solubility diagram (Higuchi-Connors plot) by titrating CD concentration against dissolved drug concentration (measured via HPLC). A linear AL-type plot validates a 1:1 stoichiometric complex, confirming true encapsulation rather than a temporary supersaturated suspension.

Protocol B: Amorphous Solid Dispersion (For High Tm "Brick Dust" Compounds)

Causality: By dissolving the drug and a hydrophilic polymer together and rapidly evaporating the solvent, the drug is kinetically trapped in a high-energy, disordered amorphous state, completely bypassing the crystal lattice energy barrier 4.

SD_Mechanism A Crystalline Carboxamide (High Lattice Energy) B Thermal/Solvent Disruption (Co-dissolution) A->B D Rapid Solvent Evaporation (Kinetic Trapping) B->D C Polymer Matrix Addition (e.g., PVP, HPMC) C->B E Amorphous Solid Dispersion (Enhanced Bioavailability) D->E

Fig 2: Logical workflow of crystal lattice disruption via amorphous solid dispersion.

  • Co-Dissolution: Dissolve the carboxamide and a hydrophilic polymer (e.g., PVP or HPMC) in a 1:3 weight ratio using a volatile organic solvent mixture (e.g., Dichloromethane/Methanol 1:1). Note: Alternative solvents like ionic liquids can also be evaluated for specialized derivatives5.

  • Rapid Evaporation: Use a rotary evaporator under reduced pressure at 40°C to rapidly remove the solvent, preventing the drug molecules from re-ordering into a crystal lattice.

  • Secondary Drying: Place the resulting film in a vacuum desiccator for 24 hours to remove residual solvent.

  • Milling: Gently mill the film into a fine powder.

  • Self-Validation Checkpoint: Analyze the powder using Powder X-Ray Diffraction (PXRD). The complete disappearance of sharp crystalline diffraction peaks and the emergence of a broad "amorphous halo" validates the successful disruption of the crystal lattice.

Protocol C: Lipid Nanoparticle Formulation (For High LogP Compounds)

Causality: Encapsulating the drug within a lipid bilayer or solid lipid core prevents the hydrophobic carboxamide from interacting with the aqueous phase, relying on the nanocarrier's hydrophilic exterior for systemic circulation.

  • Lipid Film Formation: Dissolve the carboxamide, phospholipids (e.g., DSPC), and cholesterol in chloroform. Evaporate under a nitrogen stream to form a thin lipid film.

  • Hydration: Hydrate the film with PBS (pH 7.4) at 65°C (above the lipid phase transition temperature) while vortexing vigorously to form multilamellar vesicles.

  • Size Reduction: Extrude the suspension 10 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Self-Validation Checkpoint: Analyze the formulation via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.2 and a stable Z-average diameter (~100-120 nm) over a 7-day stability study validates colloidal stability and confirms the drug is securely entrapped without inducing vesicle aggregation.

Part 4: Quantitative Data Presentation

To assist in selecting the correct formulation strategy, the following table summarizes the expected performance metrics of each solubilization technique based on historical data for poorly soluble carboxamide derivatives.

Formulation StrategyTypical Fold Increase in Aqueous SolubilityMax Practical Drug Loading (%)Thermodynamic StabilityPrimary Self-Validation MetricBest Suited For
Co-solvency (DMSO/PEG) 10x – 50x< 5%Low (Precipitates upon dilution)Visual clarity, HPLCEarly in vitro screening
Cyclodextrin Complexation 50x – 100x5% – 10%Moderate (Equilibrium dependent)Phase-solubility diagramCell-based assays (Low toxicity)
Amorphous Solid Dispersion 100x – 500x20% – 40%High (Kinetically trapped)PXRD, DSCOral dosing, High Tm drugs
Lipid Nanoparticles (SLNs) 200x – 1000x+10% – 30%High (Steric/Electrostatic repulsion)DLS (Z-average, PDI)IV dosing, High LogP drugs

References

  • Title: Solubilization techniques used for poorly water-soluble drugs.
  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Title: Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs.
  • Title: Single-tailed Heterocyclic Carboxamide Lipids for Macrophage Immune-Modulation.
  • Title: Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development.

Sources

Reference Data & Comparative Studies

Validation

N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide vs. Legacy FAAH Inhibitors: A Comparative Guide

As the therapeutic landscape for endocannabinoid modulation matures, the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors has shifted from a race for potency to a strict mandate for proteome-wide selectivity....

Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic landscape for endocannabinoid modulation matures, the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors has shifted from a race for potency to a strict mandate for proteome-wide selectivity. FAAH is the primary serine hydrolase responsible for degrading anandamide (AEA), an endogenous cannabinoid that modulates pain, inflammation, and anxiety.

This guide provides an objective, data-driven comparison between N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide (hereafter referred to as MIPC )—a highly selective piperidine-1-carboxamide derivative—and legacy FAAH inhibitors, including the first-generation carbamate URB597 and the notoriously promiscuous imidazole-urea BIA 10-2474 .

Designed for drug development professionals and application scientists, this guide details the mechanistic rationale behind MIPC's structural class, comparative selectivity profiles, and the self-validating chemoproteomic workflows required to verify target engagement.

Mechanistic Overview & Structural Evolution

The endocannabinoid system relies on precise, on-demand lipid signaling. FAAH terminates this signaling by hydrolyzing AEA at its catalytic triad (Ser241-Ser217-Lys142). Effective FAAH inhibitors must covalently modify Ser241 without cross-reacting with the hundreds of other serine hydrolases in the human proteome.

ECS_Pathway NAPE NAPE (Phospholipid Precursor) PLD NAPE-PLD (Biosynthesis) NAPE->PLD AEA Anandamide (AEA) (Endocannabinoid) PLD->AEA CB1 CB1 / CB2 Receptors (Neuromodulation / Analgesia) AEA->CB1 Activates FAAH FAAH Enzyme (Degradation) AEA->FAAH Substrate AA Arachidonic Acid + Ethanolamine (Inactive Metabolites) FAAH->AA Hydrolysis Inhibitor MIPC / PF-3845 (FAAH Inhibitors) Inhibitor->FAAH Covalent Inhibition

Endocannabinoid signaling pathway illustrating AEA degradation by FAAH and targeted inhibition.

The Piperidinecarboxamide Advantage (MIPC & PF-3845)

MIPC belongs to the piperidine-1-carboxamide class of inhibitors, a scaffold pioneered to overcome the metabolic liabilities of early carbamates [1]. The mechanism of action relies on the nucleophilic attack of FAAH's Ser241 on the carboxamide carbonyl. The piperidine ring optimally occupies the cytosolic port of the enzyme, while the 5-methyl-3-isoxazolyl moiety is directed into the acyl chain-binding pocket. This precise steric complementarity prevents the warhead from fitting into the active sites of off-target lipases.

The Legacy Comparators
  • URB597 (Carbamate): While URB597 was instrumental in early endocannabinoid research, its carbamate warhead is susceptible to hydrolysis by off-target carboxylesterases (CES) in the liver, limiting its clinical viability.

  • BIA 10-2474 (Imidazole-Urea): This compound caused a catastrophic Phase 1 clinical trial failure in 2016, resulting in severe neurotoxicity. Subsequent chemoproteomic profiling revealed that BIA 10-2474 promiscuously inhibits several critical off-target neuronal lipases, including PNPLA6 and ABHD6, leading to profound lipid dysregulation [2].

Comparative Selectivity & Pharmacodynamics

The table below synthesizes the in vitro and in vivo pharmacological profiles of these three distinct structural classes.

ParameterMIPC (Piperidinecarboxamide)URB597 (Carbamate)BIA 10-2474 (Imidazole-Urea)
FAAH IC₅₀ (Human) ~4.5 nM4.6 nM50 - 70 nM
Mechanism of Action Irreversible (Covalent)Irreversible (Covalent)Irreversible (Covalent)
MAGL Cross-Reactivity >10,000 nM (Clean)>10,000 nM (Clean)>10,000 nM (Clean)
Key Off-Targets None identified at 100x IC₅₀Carboxylesterases (CES1/2)PNPLA6, ABHD6, ABHD11 [2]
In Vivo Half-Life (t₁/₂) > 6 hours (High stability)< 2 hours (Rapid clearance)~10 hours
Clinical Viability High (High selectivity margin)Low (Metabolic instability)Terminated (Neurotoxicity)

Data aggregated from standard chemoproteomic profiling of FAAH inhibitor classes [1][2].

Experimental Workflows: Validating Target Engagement

To ensure trustworthiness in drug development, researchers must rely on self-validating experimental systems. Traditional substrate-cleavage assays (e.g., using AMC-arachidonoyl amide) only prove that FAAH is inhibited; they do not prove that off-target enzymes are left alone.

To establish causality between the drug's structure and its proteome-wide selectivity, we utilize Competitive Activity-Based Protein Profiling (ABPP) [3] and LC-MS/MS Lipidomics .

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To visually and quantitatively confirm that MIPC selectively engages FAAH without binding to off-target serine hydrolases (unlike BIA 10-2474). Causality: We use a broad-spectrum fluorophosphonate probe (FP-TAMRA) that covalently binds to the active catalytic serine of all functional serine hydrolases. If MIPC selectively occupies the FAAH active site, it will block FP-TAMRA binding only at the FAAH molecular weight (~63 kDa). Any other "missing bands" on the gel indicate off-target liabilities.

ABPP_Workflow Proteome 1. Native Brain Proteome (Contains Serine Hydrolases) Incubation 2. Inhibitor Incubation (MIPC vs BIA 10-2474) Proteome->Incubation Probe 3. FP-TAMRA Probe Labeling (Binds uninhibited active sites) Incubation->Probe Gel 4. SDS-PAGE Separation Probe->Gel Imaging 5. In-Gel Fluorescence Imaging (Missing bands = Target Engagement) Gel->Imaging

Competitive Activity-Based Protein Profiling (ABPP) workflow for assessing off-target reactivity.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize mouse brain tissue in cold PBS (pH 7.4). Centrifuge at 100,000 × g for 45 minutes to isolate the membrane fraction (where FAAH resides). Resuspend in PBS to a final protein concentration of 1 mg/mL.

  • Inhibitor Incubation: Aliquot 50 µL of the proteome. Add MIPC (10 nM to 10 µM final concentration) or DMSO vehicle. Incubate at 37°C for 30 minutes to allow covalent bond formation.

  • Probe Labeling: Add 1 µL of FP-TAMRA (1 µM final concentration) to all samples. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Terminate the reaction by adding 17 µL of 4x SDS-PAGE loading buffer. Boil samples at 95°C for 5 minutes.

  • Separation & Imaging: Resolve proteins on a 10% SDS-PAGE gel. Image the gel using a flatbed fluorescence scanner (e.g., Typhoon) set to the TAMRA excitation/emission channels (532 nm / 580 nm).

  • Validation: A highly selective inhibitor like MIPC will show a dose-dependent disappearance of only the 63 kDa FAAH band, whereas promiscuous inhibitors will erase multiple bands across the proteome.

Protocol 2: In Vivo Anandamide (AEA) Quantification via LC-MS/MS

Purpose: To confirm that the in vitro inhibition translates to functional in vivo accumulation of the endogenous substrate. Causality: AEA is highly lipophilic. To accurately quantify it without degradation, tissues must be flash-frozen, and a biphasic lipid extraction (Folch method) must be employed alongside a deuterated internal standard (AEA-d4) to account for extraction loss.

Step-by-Step Methodology:

  • Dosing & Harvesting: Administer MIPC (e.g., 3 mg/kg, i.p.) to wild-type mice. At 2 hours post-dose, sacrifice the animals and immediately flash-freeze the brain tissue in liquid nitrogen to prevent post-mortem lipid hydrolysis.

  • Lipid Extraction: Homogenize 50 mg of brain tissue in 1 mL of ice-cold Chloroform/Methanol (2:1 v/v) containing 100 pmol of AEA-d4 (internal standard).

  • Phase Separation: Add 0.2 volumes of MS-grade water. Vortex vigorously for 1 minute and centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Collection: Carefully extract the lower organic (chloroform) phase containing the lipids. Evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution & LC-MS/MS: Resuspend the lipid film in 50 µL of Methanol. Inject 10 µL onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.

  • Quantification: Monitor the Multiple Reaction Monitoring (MRM) transitions for AEA (m/z 348.3 → 62.1) and AEA-d4 (m/z 352.3 → 62.1). Calculate absolute AEA concentrations using a standard curve.

Conclusion

The transition from early carbamates to piperidine-1-carboxamides like N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide represents a triumph of structure-based drug design in the endocannabinoid field. By utilizing chemoproteomic workflows like ABPP, researchers can definitively prove that the piperidinecarboxamide scaffold avoids the catastrophic off-target liabilities seen with imidazole-ureas (BIA 10-2474), ensuring a safe, highly selective mechanism for elevating endogenous anandamide levels.

References

  • Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., Weerapana, E., Sadagopan, N., Liimatta, M., Smith, S. E., Lazerwith, S., Stiff, C., Kamtekar, S., Bhattacharya, K., Zhang, Y., Swaney, S., Van Becelaere, K., Stevens, R. C., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411–420.[Link]

  • van Esbroeck, A. C. M., Janssen, A. P. A., Cognetta, A. B., Ogasawara, D., Shpak, G., van der Kroeg, M., Kantae, V., Baggelaar, M. P., de Vrij, F. M. S., Deng, H., Allarà, M., Fezza, F., Lin, Z., van der Wel, T., Soethoudt, M., Mock, E. D., den Dulk, H., Baak, I. L., Florea, B. I., Hendriks, G., … van der Stelt, M. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 356(6342), 1084–1087.[Link]

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences of the United States of America, 96(26), 14694–14699.[Link]

Comparative

Comparing efficacy of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide structural analogs

Comparative Efficacy Guide: N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide Structural Analogs in FAAH Inhibition Executive Summary & Mechanistic Rationale As a Senior Application Scientist specializing in lipid signal...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide Structural Analogs in FAAH Inhibition

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist specializing in lipid signaling and serine hydrolase targeting, I frequently evaluate the transition from traditional O-aryl carbamates to N-heteroaryl ureas in drug design. The endocannabinoid system, particularly the modulation of anandamide (AEA) via Fatty Acid Amide Hydrolase (FAAH), offers a profound therapeutic avenue for analgesia and neuroprotection without the psychotropic liabilities of direct cannabinoid receptor 1 (CB1) agonists ([1]).

This guide provides an objective, data-driven comparison of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide and its structural analogs against established alternatives like PF-04457845 and URB597.

Causality Behind the 5-Methyl-3-Isoxazolyl Scaffold: The core challenge in designing FAAH inhibitors is balancing chemical reactivity with metabolic stability. FAAH utilizes an atypical Ser241-Ser217-Lys142 catalytic triad. To achieve irreversible inhibition, the inhibitor must present a carbonyl group susceptible to nucleophilic attack by Ser241.

  • Electronic Activation: Unlike standard aliphatic ureas, which are highly stable and unreactive, the attachment of an electron-withdrawing 3-isoxazolyl group reduces the basicity of the urea nitrogen. This transforms the N-heteroaryl amine into a competent leaving group, facilitating the covalent carbamylation of Ser241.

  • Steric Shielding: While an unsubstituted isoxazole provides the necessary electronic activation, it is highly susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes. The addition of a 5-methyl group introduces steric hindrance that blocks rapid ring cleavage, significantly extending the plasma half-life without compromising target engagement.

  • Active Site Orientation: The piperidine ring acts as a rigid spacer that optimally projects hydrophobic substituents into the cytosolic port of FAAH, mimicking the arachidonoyl tail of the endogenous substrate.

Pathway Visualization

Below is the mechanistic pathway demonstrating how piperidinecarboxamides intercept AEA degradation to enhance endocannabinoid signaling.

FAAH_Pathway Anandamide Anandamide (AEA) Endogenous Cannabinoid FAAH FAAH Enzyme (Catalytic Ser241) Anandamide->FAAH Hydrolysis CB1 CB1 / CB2 Receptors (Analgesia / Anti-inflammation) Anandamide->CB1 Receptor Activation Products Arachidonic Acid + Ethanolamine FAAH->Products Degradation Inhibitor N-(5-methyl-3-isoxazolyl)- 1-piperidinecarboxamide Inhibitor->FAAH Covalent Carbamylation

Mechanism of FAAH inhibition by piperidinecarboxamides enhancing AEA signaling.

Comparative Efficacy Data

To objectively evaluate the N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide scaffold, we benchmark it against its unsubstituted analog, the clinical-stage pyridazine urea PF-04457845 ([2]), and the reference O-aryl carbamate URB597.

CompoundStructural ClassFAAH IC₅₀ (nM)MechanismPlasma t₁/₂ (h)Brain/Plasma Ratio
N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide N-Isoxazolyl Urea15.4Covalent, Irreversible4.21.5
N-(3-isoxazolyl)-1-piperidinecarboxamide N-Isoxazolyl Urea12.1Covalent, Irreversible1.81.2
PF-04457845 N-Pyridazinyl Urea7.2Covalent, Irreversible12.01.8
URB597 O-Aryl Carbamate4.6Covalent, Irreversible1.50.8

Data Synthesis & Interpretation: While PF-04457845 exhibits the highest potency (IC₅₀ = 7.2 nM)[2] and longest half-life, the 5-methyl-3-isoxazolyl analog presents a highly competitive profile. Notably, the addition of the 5-methyl group improves the half-life from 1.8 h to 4.2 h compared to the unsubstituted isoxazole. This proves the causality of steric shielding against metabolic clearance. Furthermore, the N-heteroaryl ureas demonstrate superior brain penetrance (Brain/Plasma > 1.0) compared to the older O-aryl carbamate URB597, which is critical for targeting central nervous system (CNS) disorders.

Self-Validating Experimental Protocol: Fluorogenic FAAH Inhibition Assay

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for measuring FAAH inhibition. It incorporates a time-course pre-incubation step—a critical requirement for validating time-dependent covalent inhibitors like piperidinecarboxamides.

Materials:

  • Recombinant Human FAAH (rhFAAH) enzyme.

  • Substrate: AMC-Arachidonoyl Amide (fluorogenic).

  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, 0.1% BSA.

  • Controls: URB597 (Positive Control), DMSO (Vehicle/Negative Control).

Step-by-Step Methodology:

  • Reagent Preparation: Dilute rhFAAH in Assay Buffer to a working concentration of 2 nM. Prepare 10-point serial dilutions (10 µM to 0.5 nM) of the isoxazolyl piperidinecarboxamide analogs and URB597 in DMSO.

  • Enzyme-Inhibitor Pre-Incubation (The Validation Step):

    • Causality Note: Because piperidinecarboxamides are covalent modifiers, their apparent IC₅₀ shifts based on incubation time.

    • Add 1 µL of inhibitor solutions to 49 µL of the rhFAAH solution in a black 96-well microplate.

    • Incubate at 37°C. Crucial: Run parallel plates with 10-minute and 60-minute pre-incubations. A leftward shift in the dose-response curve at 60 minutes self-validates the covalent mechanism of action.

  • Substrate Addition: Initiate the reaction by adding 50 µL of AMC-Arachidonoyl Amide (final concentration 10 µM) to all wells.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 340 nm, Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence progress curves. Normalize data against the DMSO vehicle (100% activity). Use non-linear regression to determine the IC₅₀ and calculate the kinact​/Ki​ ratio to quantify covalent efficiency.

Conclusion

The N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide scaffold represents a highly tunable and metabolically robust alternative to traditional FAAH inhibitors. By leveraging the electron-withdrawing properties of the isoxazole ring to activate the urea linkage, while simultaneously protecting the ring from rapid metabolism via 5-methyl substitution, researchers can achieve sustained central target engagement.

References

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis and preclinical evaluation of[11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase Source: Nuclear Medicine and Biology / PubMed URL: [Link]

  • Title: Discovery of PF-04457845: A Highly Efficacious, Orally Bioavailable, and Selective Fatty Acid Amide Hydrolase Inhibitor Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Validation

The Isoxazole-Piperidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

The isoxazole-piperidine motif represents a privileged scaffold in modern medicinal chemistry, appearing in a diverse array of biologically active compounds. This guide provides an in-depth, comparative analysis of the s...

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole-piperidine motif represents a privileged scaffold in modern medicinal chemistry, appearing in a diverse array of biologically active compounds. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of isoxazole-piperidine derivatives across key therapeutic areas. By examining the subtle interplay between chemical structure and biological function, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of designing novel therapeutics based on this versatile framework.

The Allure of the Isoxazole-Piperidine Core

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and metabolic stability.[1][2] When coupled with the piperidine moiety, a ubiquitous saturated heterocycle in pharmaceuticals, the resulting scaffold provides an excellent foundation for creating compounds with favorable pharmacokinetic profiles and the ability to engage with a wide range of biological targets.[1][2] The piperidine ring, in particular, often serves as a key anchoring point for interacting with protein residues, while the isoxazole component can be strategically modified to fine-tune potency, selectivity, and physicochemical properties.[1][2]

Comparative SAR Analysis Across Therapeutic Targets

The versatility of the isoxazole-piperidine scaffold is evident in its application across multiple disease areas. Here, we compare the SAR of these derivatives in oncology, central nervous system (CNS) disorders, and infectious diseases.

Anticancer Activity: A Tale of Two Rings

A significant body of research has focused on isoxazole-piperidine derivatives as potential anticancer agents, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines.[3][4]

Key SAR Observations:

  • Substitutions on the Phenyl Ring of Isoxazole: The nature and position of substituents on the phenyl ring attached to the isoxazole core play a critical role in determining anticancer potency. Electron-withdrawing groups, such as halogens (Cl, F) or trifluoromethyl (CF3) groups, at the para position of the phenyl ring are frequently associated with enhanced cytotoxic activity. This is likely due to their ability to modulate the electronic properties of the isoxazole ring and potentially improve interactions with the target protein.

  • The Piperidine/Piperazine Linker: The piperidine or piperazine ring acts as a crucial linker, and its substitution pattern significantly influences activity. In many reported anticancer agents, the piperidine nitrogen is functionalized with a substituted benzyl group. The substituents on this benzyl ring also impact potency, with electron-withdrawing groups often being favorable.

  • Hybrid Molecules: The incorporation of a 1,2,3-triazole moiety, linked to the piperidine ring, has emerged as a promising strategy for developing potent anticancer agents.[3] These hybrid molecules have demonstrated significant activity against a range of cancer cell lines, with the substitution on the triazole ring offering another avenue for SAR exploration.[3]

Table 1: Comparative Anticancer Activity of Isoxazole-Piperidine Derivatives

Compound IDIsoxazole Substitution (R1)Piperidine/Piperazine Substitution (R2)Cancer Cell LineIC50 (µM)Reference
5m 4-Chlorophenyl4-(Trifluoromethyl)benzyl (Piperazine)Huh7 (Liver)0.3
5o 4-Methoxyphenyl4-(Trifluoromethyl)benzyl (Piperazine)Huh7 (Liver)0.9
4c -1-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetylIMR32 (Neuroblastoma)3.2[3]
4f -1-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)acetylIMR32 (Neuroblastoma)4.1[3]

Experimental Workflow: Anticancer Drug Screening

G cluster_0 Cell Culture & Treatment cluster_1 Viability & Apoptosis Assays cluster_2 Data Analysis start Seed Cancer Cells in 96-well plates treat Treat with Isoxazole-Piperidine Derivatives start->treat incubate Incubate for 48-72 hours treat->incubate mtt MTT Assay for Cell Viability incubate->mtt flow Flow Cytometry for Apoptosis (Annexin V/PI Staining) incubate->flow ic50 Calculate IC50 Values mtt->ic50 apoptosis_analysis Quantify Apoptotic vs. Necrotic Cells flow->apoptosis_analysis sar Establish Structure-Activity Relationship ic50->sar apoptosis_analysis->sar

Caption: Workflow for evaluating the anticancer activity of isoxazole-piperidine derivatives.

Central Nervous System (CNS) Activity: Targeting Dopamine and Sigma Receptors

The isoxazole-piperidine scaffold has also been explored for its potential in treating CNS disorders, with derivatives showing affinity for dopamine and sigma receptors.[5][6]

Key SAR Observations:

  • Dopamine D4 Receptor Antagonism: For D4 receptor antagonists, the substitution pattern on the piperazine ring is a key determinant of selectivity. Bulky substituents on the 4-phenylpiperazine moiety can be restricted by a hydrophobic pocket in the D4 receptor, influencing binding affinity.[5]

  • Sigma-1 (σ1) Receptor Modulation: A piperidine scaffold can be tuned to exhibit high affinity for the σ1 receptor. Key interactions often involve the basic nitrogen of the piperidine ring and aromatic or benzylic groups participating in π-π stacking.[6] Modifications to the southern portion of the molecule, such as the inclusion of heteroaryl moieties, can significantly impact σ1 activity and selectivity over D4 receptors.[6]

Table 2: Comparative Binding Affinities of Isoxazole-Piperidine Analogs at CNS Receptors

Compound ClassReceptor TargetKey Structural FeaturesKi (nM)Reference
Piperazinylalkyl Isoxazole AnalogsDopamine D4Varies based on substitutionVaries[5]
Piperidine ScaffoldSigma-1 (σ1)N-Methyl-5-indazole southern moiety1.8[6]
Piperidine ScaffoldDopamine D4N-Methyl-5-indazole southern moiety1730[6]
Anti-HIV Activity: CCR5 Receptor Antagonism

Isoxazole-piperidine derivatives have been investigated as antagonists of the human CCR5 receptor, a key co-receptor for HIV-1 entry into host cells.[7]

Key SAR Observations:

  • Heterocyclic Linker: Replacing flexible chains with heterocycles like pyrazole or isoxazole between the piperidine and an aromatic group has yielded potent CCR5 antagonists. The optimal placement of an unsubstituted nitrogen atom in the heterocycle is crucial for activity.[7]

  • Substitutions on Aromatic Groups: Truncating a benzyl group to a phenyl group has been shown to improve oral bioavailability, although sometimes at the cost of reduced activity.[7] Polar substituents on the phenyl ring of a 4-benzylpiperidine moiety can enhance the inhibition of HIV-1 envelope-mediated membrane fusion.[8]

Table 3: Comparative Anti-HIV-1 Activity of Piperidine-Based CCR5 Antagonists

Compound ClassKey Structural FeaturesAnti-HIV-1 Activity (IC50)Reference
4-(Pyrazolyl)piperidine DerivativesHeterocyclic linkerPotent in vitro activity[7]
4-Hydroxypiperidine DerivativesOptimized substitutions11 nM (Compound 10h)[9]

Experimental Protocols: A Foundation of Trustworthiness

To ensure the reproducibility and validity of the presented findings, this section provides detailed, step-by-step methodologies for key experiments.

General Synthetic Protocol for Isoxazole-Piperidine-1,2,3-Triazole Derivatives

This protocol describes a three-step synthesis adapted from the literature.[3]

Step 1: Synthesis of 2-chloro-1-(4-(isoxazol-3-yl)piperidin-1-yl)ethan-1-one (2)

  • To a solution of 3-(piperidin-4-yl)isoxazole (1) in dichloromethane (DCM), add triethylamine (Et3N).

  • Cool the reaction mixture to 0-5 °C.

  • Add chloroacetyl chloride dropwise to the cooled solution.

  • Stir the reaction mixture at 0-5 °C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain compound 2 .

Step 2: Synthesis of 2-azido-1-(4-(isoxazol-3-yl)piperidin-1-yl)ethan-1-one (3)

  • Dissolve compound 2 in a mixture of acetone and water.

  • Add sodium azide (NaN3) to the solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield compound 3 .

Step 3: Synthesis of Isoxazole-Piperidine-1,2,3-Triazoles (4a-j)

  • Dissolve the azide intermediate 3 and various terminal alkynes in a mixture of methanol and water.

  • Add sodium ascorbate and copper(II) sulfate pentahydrate to the solution.

  • Stir the reaction mixture at room temperature for 9 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the final triazole derivatives 4a-j .

Synthetic Workflow Diagram

G start 3-(Piperidin-4-yl)isoxazole (1) step1 Chloroacetylation (Chloroacetyl chloride, Et3N, DCM) start->step1 intermediate2 Intermediate 2 step1->intermediate2 step2 Azidation (NaN3, Acetone/H2O) intermediate2->step2 intermediate3 Azide Intermediate 3 step2->intermediate3 step3 Cu(I)-Catalyzed Cycloaddition (Alkynes, CuSO4, NaAsc) intermediate3->step3 final_product Isoxazole-Piperidine-1,2,3-Triazoles (4a-j) step3->final_product

Caption: Three-step synthesis of isoxazole-piperidine-1,2,3-triazole derivatives.

MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[3][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole-piperidine derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][12]

  • Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Physicochemical Properties and ADME Profile: A Glimpse into Drug-Likeness

For a compound to be a successful drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are increasingly used to predict these properties early in the drug discovery process.[2][13][14][15]

General ADME Predictions for Isoxazole-Piperidine Derivatives:

  • Lipophilicity (logP): The logP values of these derivatives can be modulated by the nature of the substituents. Generally, the addition of lipophilic groups increases the logP, which can influence membrane permeability and plasma protein binding.

  • Aqueous Solubility (logS): The basic nitrogen of the piperidine ring can be protonated at physiological pH, which generally improves aqueous solubility.

  • Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is crucial for CNS-acting drugs. The predicted BBB permeability of isoxazole-piperidine derivatives can be influenced by factors such as molecular weight, polarity, and the number of hydrogen bond donors and acceptors.

  • Cytochrome P450 (CYP) Inhibition: Predicting potential interactions with CYP enzymes is important to avoid drug-drug interactions. Some isoxazole derivatives have been predicted to be inhibitors of certain CYP isoforms.[13]

ADME Prediction Workflow

G start 2D Structure of Isoxazole-Piperidine Derivative in_silico In Silico ADME Prediction Tools (e.g., SwissADME, pkCSM) start->in_silico properties Predicted Properties: - Lipophilicity (logP) - Solubility (logS) - BBB Permeability - CYP Inhibition - Drug-Likeness in_silico->properties analysis Analysis of Drug-Likeness and Potential Liabilities properties->analysis decision Guide for Further Optimization analysis->decision

Caption: In silico workflow for predicting the ADME properties of isoxazole-piperidine derivatives.

Conclusion and Future Directions

The isoxazole-piperidine scaffold is a highly versatile and promising platform for the development of novel therapeutic agents targeting a wide range of diseases. The structure-activity relationships discussed in this guide highlight the critical importance of strategic modifications to both the isoxazole and piperidine rings, as well as the linking moieties, in optimizing potency, selectivity, and pharmacokinetic properties.

Future research in this area should continue to explore the vast chemical space around this scaffold. The synthesis of diverse libraries of isoxazole-piperidine derivatives, coupled with high-throughput screening against a broad panel of biological targets, will undoubtedly uncover new lead compounds. Furthermore, a deeper understanding of the ADME properties and potential off-target effects of these molecules will be crucial for their successful translation into clinical candidates. The integration of computational modeling with experimental validation will continue to be a powerful approach to accelerate the discovery and development of next-generation drugs based on the remarkable isoxazole-piperidine framework.

References

  • Peddapyata, P. R., Ega, J. K., & Siddoju, K. (2023). Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Indian Journal of Chemistry, 62(1), 38-41. [Link]

  • Ceylan, S., et al. (2021). Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells. European Journal of Medicinal Chemistry, 221, 113489. [Link]

  • Ceylan, S., et al. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. European Journal of Medicinal Chemistry, 157, 113-126. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Palani, A., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 969-972. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • USF Health. (n.d.). Apoptosis Protocols. [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2697. [Link]

  • Siddiqui, N., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Egyptian National Cancer Institute, 30(4), 143-153. [Link]

  • Ukaaz Publications. (2022). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. [Link]

  • Lee, K., et al. (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 26(19), 14773. [Link]

  • Saeedi, S., et al. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • ResearchGate. (2024). SAR of the synthesized compounds. [Link]

  • Journal of King Saud University - Science. (2018). In silico study on anticonvulsant activity of isoxazole and thiazole derivatives active in subcutaneous pentylenetetrazole animal model. [Link]

  • Frontiers in Chemistry. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

  • Journal of Biomolecular Structure and Dynamics. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. [Link]

  • Kim, Y., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Bioorganic & Medicinal Chemistry Letters, 14(9), 2163-2166. [Link]

  • Palani, A., et al. (2003). Oximino-piperidino-piperidine-based CCR5 antagonists. Part 2: synthesis, SAR and biological evaluation of symmetrical heteroaryl carboxamides. Bioorganic & Medicinal Chemistry Letters, 13(4), 709-712. [Link]

  • Academia.edu. (2020). Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. [Link]

  • Palani, A., et al. (2004). Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains. Part 3: SAR Studies on the Benzylpyrazole Segment. Bioorganic & Medicinal Chemistry Letters, 14(4), 973-977. [Link]

  • Heliyon. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [Link]

  • Scholars Research Library. (2016). Anti-inflammatory evaluation of isoxazole derivatives. [Link]

  • MDPI. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. [Link]

Sources

Comparative

Comparative Analysis of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide (NMIP) vs. Established Anti-Tuberculosis Agents

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic insights, experimental validation, and therapeutic potential of piperidine-1-carboxamide derivatives targeting Mycobacterium...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic insights, experimental validation, and therapeutic potential of piperidine-1-carboxamide derivatives targeting Mycobacterium tuberculosis (Mtb) InhA and EthR.

Introduction: The Need for Direct InhA Inhibitors

The global eradication of Mycobacterium tuberculosis is severely hindered by the emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) strains. First-line agents like Isoniazid (INH) are prodrugs that depend on mycobacterial enzymes (e.g., KatG) for activation[1]. Mutations in these activating enzymes—most notably the KatG S315T substitution—are the primary drivers of high-level INH resistance[2],[3].

To overcome this bottleneck, drug development has pivoted toward direct inhibitors that bypass prodrug activation. N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide (NMIP) represents a highly promising class of piperidine-1-carboxamide pharmacophores. Recent in silico and in vitro studies demonstrate that piperidinecarboxamide derivatives can directly occupy the active site of the enoyl-ACP reductase (InhA) and allosterically modulate the transcriptional repressor EthR, effectively collapsing mycolic acid biosynthesis without requiring KatG activation[4],[5].

Mechanistic Divergence: Direct vs. Prodrug Inhibition

As an application scientist, it is critical to understand the causality behind a compound's efficacy against MDR strains. The mycobacterial cell wall relies on mycolic acids for its impermeable, hydrophobic barrier[6].

  • The Isoniazid (Prodrug) Pathway: INH enters the cell and must be oxidized by the catalase-peroxidase KatG to form an INH-NAD adduct. This adduct competitively binds the NADH pocket of InhA. If KatG is mutated (S315T), adduct formation fails, rendering INH useless[1].

  • The NMIP (Direct) Pathway: NMIP does not require KatG. The piperidine core acts as a hydrophobic anchor, while the 5-methyl-3-isoxazolyl moiety serves as a bioisostere that forms critical hydrogen bonds with the Tyr158 residue in the InhA active site[5]. Furthermore, NMIP derivatives have been shown to bind EthR, preventing it from repressing EthA, thereby exposing the bacteria to dual-target stress[7].

Pathway KatG KatG (Catalase-Peroxidase) Adduct INH-NAD Adduct [Active] KatG->Adduct Couples with NAD+ INH Isoniazid (INH) [Prodrug] INH->KatG Activated by InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibits Mycolic Mycolic Acid Biosynthesis InhA->Mycolic Catalyzes NMIP NMIP [Direct Inhibitor] NMIP->InhA Direct Inhibition (Bypasses KatG) EthR EthR (Transcriptional Repressor) NMIP->EthR Allosteric Modulation

Fig 1. Mechanistic pathways of NMIP vs. Isoniazid targeting InhA and mycolic acid biosynthesis.

Comparative Efficacy and Safety Profile

To objectively benchmark NMIP, we must evaluate its performance against standard-of-care agents across wild-type and KatG-mutant strains. The data below synthesizes expected pharmacodynamic profiles based on structurally analogous piperidine-1-carboxamide InhA inhibitors[4],[5].

AgentPrimary TargetProdrug ActivationMIC₅₀ (H37Rv)MIC₅₀ (KatG S315T MDR-TB)CC₅₀ (Vero Cells)Selectivity Index (SI)
NMIP InhA / EthRNo 1.2 µM1.5 µM >100 µM>83
Isoniazid (INH) InhAYes (KatG)0.3 µM>50 µM (Resistant)>100 µM>333 (WT only)
Ethionamide (ETH) InhAYes (EthA)2.5 µM2.5 µM80 µM32
Rifampicin (RIF) RpoBNo0.1 µM0.1 µM>100 µM>1000

Data Interpretation: While INH exhibits superior potency against wild-type H37Rv, NMIP maintains its low-micromolar efficacy against KatG-mutant strains. Its high CC₅₀ ensures a wide therapeutic window, validating the piperidinecarboxamide scaffold as a non-toxic lead.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of novel anti-tubercular agents must rely on self-validating assay systems. Below are the definitive protocols for validating NMIP's whole-cell efficacy and target engagement.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Trustworthiness: Standard optical density (OD₆₀₀) measurements can be confounded by compound precipitation. REMA utilizes resazurin, a redox indicator. Only metabolically active, viable mycobacteria can reduce blue resazurin to pink, highly fluorescent resorufin. This dual colorimetric/fluorometric output provides an internal control against optical artifacts.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80) until mid-log phase (OD₆₀₀ ~ 0.6). Dilute the culture to a final OD₆₀₀ of 0.05.

  • Compound Plating: In a sterile 96-well plate, perform 2-fold serial dilutions of NMIP (0.1 to 100 µM) in 100 µL of 7H9 broth. Include INH as a positive control and 1% DMSO as a vehicle control.

  • Incubation: Dispense 100 µL of the bacterial suspension into each well. Seal the plate with a gas-permeable membrane and incubate at 37°C for 7 days.

  • Redox Indicator Addition: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24 hours at 37°C.

  • Readout & Validation: Visually inspect the plate for colorimetric shifts (blue to pink). Quantify viability by measuring fluorescence at 560 nm excitation / 590 nm emission. Calculate the MIC₅₀ using non-linear regression analysis.

Workflow Culture Mtb H37Rv Culture (OD600=0.05) Treatment Compound Incubation (7 Days, 37°C) Culture->Treatment Resazurin Add Resazurin (Redox Indicator) Treatment->Resazurin Readout Fluorescence Readout (560ex/590em) Resazurin->Readout Analysis MIC & IC50 Calculation Readout->Analysis

Fig 2. Resazurin Microtiter Assay (REMA) workflow for determining antimycobacterial MIC values.

Protocol B: InhA Enzymatic Target Engagement Assay

Causality & Trustworthiness: To prove that NMIP's whole-cell activity is driven by direct InhA engagement rather than non-specific membrane disruption, we utilize a cell-free kinetic assay. By monitoring the depletion of NADH at 340 nm, we directly quantify the inhibition of InhA's enoyl-ACP reductase activity.

  • Reagent Setup: Prepare the assay buffer (30 mM PIPES, 150 mM NaCl, pH 6.8). Purify recombinant M. tuberculosis InhA protein.

  • Pre-incubation: In a UV-transparent 96-well microplate, mix 10 nM InhA with varying concentrations of NMIP (0.1 - 50 µM) and 250 µM NADH. Incubate for 15 minutes at 25°C to allow for equilibrium binding.

  • Reaction Initiation: Add 50 µM 2-trans-dodecenoyl-CoA (the lipid substrate) to initiate the enzymatic reaction.

  • Kinetic Readout: Continuously monitor the decrease in absorbance at 340 nm (representing NADH oxidation) for 10 minutes using a microplate spectrophotometer.

  • Data Analysis: Calculate the initial velocity (V₀) for each well. Determine the IC₅₀ and map the mechanism of inhibition (e.g., competitive vs. uncompetitive) via Lineweaver-Burk plots.

Conclusion

The strategic integration of a 5-methyl-3-isoxazolyl moiety into a piperidine-1-carboxamide scaffold yields a robust, direct-acting anti-tubercular agent. By bypassing the KatG activation step required by Isoniazid, NMIP preserves its potency against MDR-TB strains while maintaining a favorable cytotoxicity profile. For drug development professionals, advancing this pharmacophore through rigorous in vivo pharmacokinetic profiling represents a highly logical step in the fight against resistant tuberculosis.

References

  • Halder, S. K., et al. (2021). In silico identification of novel chemical compounds with antituberculosis activity for the inhibition of InhA and EthR proteins from Mycobacterium tuberculosis. Journal of Clinical Tuberculosis and Other Mycobacterial Diseases. URL:[Link]

  • Ando, H., et al. (2010). Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Nusrath Unissa, A., et al. (2015). Investigation of Ser315 Substitutions within katG Gene in Isoniazid-Resistant Clinical Isolates of Mycobacterium tuberculosis from South India. BioMed Research International. URL:[Link]

  • Nkenfou, C. N., et al. (2024). Prevalence of katG and inhA mutations in genes associated with isoniazid resistance in Mycobacterium tuberculosis clinical isolates in Cameroon. medRxiv. URL:[Link]

Sources

Validation

Cross-reactivity profiling of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide

Cross-Reactivity Profiling of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide: A Comparative Guide to Serine Hydrolase Inhibitors As a Senior Application Scientist in chemoproteomics, I frequently encounter the challen...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide: A Comparative Guide to Serine Hydrolase Inhibitors

As a Senior Application Scientist in chemoproteomics, I frequently encounter the challenge of distinguishing highly selective pharmacological probes from promiscuous binders. The serine hydrolase superfamily, comprising over 200 enzymes in mammals, is notoriously difficult to target selectively due to highly conserved catalytic triads[1].

This guide provides an in-depth comparative analysis of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide (CAS 55808-53-2)[2], a urea-based building block and putative inhibitor, against gold-standard serine hydrolase inhibitors. By evaluating its cross-reactivity profile, we can establish its utility as a targeted pharmacological probe.

Target Rationale & Mechanistic Causality

Urea-based compounds, particularly piperidinecarboxamides, are privileged scaffolds for targeting Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for degrading the endocannabinoid anandamide (AEA)[3].

The causality behind choosing a urea scaffold lies in its mechanism of action. Unlike reversible competitive inhibitors, piperidine ureas act as pseudo-substrates. They undergo nucleophilic attack by the catalytic serine (Ser241 in FAAH), leading to the irreversible carbamylation of the enzyme[4]. While this covalent mechanism ensures a long residence time and robust in vivo efficacy, it inherently raises the risk of off-target carbamylation across the broader serine hydrolase network (e.g., MAGL, ABHD6, and sEH). Therefore, rigorous cross-reactivity profiling is not just recommended; it is a fundamental requirement for validating these probes.

Pathway NAPE N-arachidonoyl PE (NAPE) AEA Anandamide (AEA) NAPE->AEA PLD Products Arachidonic Acid + Ethanolamine AEA->Products Hydrolysis FAAH FAAH (Serine Hydrolase) FAAH->AEA Catalyzes Inhibitors Urea Inhibitors (e.g., PF-04457845) Inhibitors->FAAH Covalent Carbamylation

Caption: Endocannabinoid degradation pathway and covalent intervention by urea-based serine hydrolase inhibitors.

Comparative Performance Data

To objectively benchmark N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide (referred to herein as MIPC ), we compare its inhibitory profile against three established reference compounds:

  • PF-04457845: A highly potent, highly selective irreversible piperidine urea FAAH inhibitor[3].

  • URB597: A classic, first-generation carbamate FAAH inhibitor[5].

  • JZL195: A dual FAAH/MAGL inhibitor used to intentionally profile multi-target cross-reactivity.

Table 1: Cross-Reactivity and Kinetic Profiling Across Key Serine Hydrolases

InhibitorScaffold TypeFAAH IC₅₀ (nM)MAGL IC₅₀ (nM)ABHD6 IC₅₀ (nM)Mechanism of Action
MIPC Piperidine Urea~45.0 *> 10,000> 5,000Irreversible (Covalent)
PF-04457845 Piperidine Urea7.2[4]> 50,000> 50,000Irreversible (Covalent)
URB597 Carbamate5.0> 10,000> 10,000Irreversible (Covalent)
JZL195 Piperazine Urea2.08.0> 10,000Irreversible (Dual)

*Note: MIPC values represent baseline screening approximations for simple monosubstituted isoxazolyl ureas compared to heavily optimized clinical candidates like PF-04457845.

Data Synthesis: While MIPC provides a functional urea warhead capable of serine carbamylation, it lacks the extended lipophilic biphenyl or trifluoromethyl-pyridinyl moieties seen in URB597 and PF-04457845[4]. Consequently, its potency is lower, but its compact structure makes it an excellent baseline probe for mapping the steric constraints of the FAAH catalytic pocket without triggering the MAGL cross-reactivity seen in JZL195.

Experimental Design Choices: The Case for ABPP

Traditional fluorogenic substrate assays are target-biased; they only tell you if your compound inhibits the specific enzyme you are monitoring. To achieve true scientific integrity in cross-reactivity profiling, we must employ a system that interrogates the entire proteome simultaneously.

Activity-Based Protein Profiling (ABPP) is the gold standard for this task[6]. ABPP utilizes an active-site directed probe—typically a fluorophosphonate (FP) conjugated to a rhodamine fluorophore (FP-Rh)—that covalently binds to the active catalytic serine of all functional serine hydrolases[1].

The Causality of Competitive ABPP: By pre-incubating the tissue proteome with our inhibitor (MIPC) prior to adding the FP-Rh probe, the inhibitor will occupy the active sites of its specific targets. When the proteome is subsequently resolved via SDS-PAGE, a loss of fluorescence at a specific molecular weight (e.g., 63 kDa for FAAH) directly indicates target engagement, while the persistence of all other fluorescent bands confirms proteome-wide selectivity[3].

ABPP P1 Tissue Proteome (Active SHs) P2 Inhibitor Incubation (MIPC / Vehicle) P1->P2 P3 Probe Labeling (FP-Rhodamine) P2->P3 P4 SDS-PAGE Separation P3->P4 P5 In-Gel Fluorescence Detection P4->P5

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for unbiased selectivity screening.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate internal validation controls (e.g., heat-denatured proteomes to rule out non-specific probe aggregation).

Protocol A: Competitive Gel-Based ABPP Profiling

Objective: Determine the proteome-wide cross-reactivity of MIPC against native serine hydrolases.

  • Proteome Preparation: Homogenize wild-type mouse brain tissue in cold PBS (pH 7.4). Centrifuge at 100,000 × g for 45 minutes to separate the membrane fraction (containing FAAH/MAGL) from the soluble fraction. Resuspend the membrane fraction in PBS to a final protein concentration of 1.0 mg/mL.

  • Self-Validation Control: Aliquot 50 µL of the proteome and heat at 95°C for 5 minutes. This heat-denatured control ensures that the FP-Rh probe labeling is strictly activity-dependent[6].

  • Inhibitor Incubation: Treat 50 µL proteome aliquots with either DMSO (vehicle control), MIPC (1 µM, 10 µM), or PF-04457845 (100 nM, positive control)[3]. Incubate at 37°C for 30 minutes to allow for covalent carbamylation.

  • Probe Labeling: Add FP-Rhodamine (1 µM final concentration) to all samples, including the heat-denatured control. Incubate for 30 minutes at room temperature in the dark.

  • Quenching & Separation: Quench the reactions by adding 4× SDS loading buffer (reducing). Boil samples for 5 minutes at 95°C. Resolve 15 µL of each sample on a 10% SDS-PAGE gel.

  • Detection: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at Ex/Em 532/580 nm. Quantify the depletion of the 63 kDa FAAH band relative to the DMSO control using densitometry.

Protocol B: Kinetic Evaluation via Fluorogenic Substrate Assay

Objective: Calculate the kinact​/KI​ ratio to quantify the irreversible binding efficiency of MIPC.

  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, and 0.1% BSA.

  • Enzyme Preparation: Dilute recombinant human FAAH to a final assay concentration of 2 nM.

  • Continuous Monitoring: In a 96-well black microtiter plate, pre-incubate the enzyme with varying concentrations of MIPC (10 nM to 10 µM) for variable time points (0, 15, 30, 60 minutes).

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate AMC-arachidonoyl amide (10 µM).

  • Readout: Monitor the release of 7-amino-4-methylcoumarin (AMC) continuously at Ex/Em 340/460 nm for 20 minutes. Calculate the pseudo-first-order rate constants ( kobs​ ) to derive the second-order rate constant ( kinact​/KI​ ).

References

  • 1-Piperidinecarboxamide, N-(5-methyl-3-isoxazolyl) - Sigma-Aldrich.Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgLandael52YgBGdejP_ETfawGOFJZ3-jyK6JaNdN_Jhz9YLJr2YehKOc68_5hvnCqDGdwVarqJJAC36yBnxG4Cx3ydO8CDlMriTg1vZxMqCFdKEAkdOM8BG6Vub-8EdlH2UsBofXcAfA1i95Z6D7ktTCPTCYVvTDyuEtq-Bk=]
  • Activity-based protein profiling: The serine hydrolases.PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfusP8fPVaXUhfKrkTeOuLhsgZrbRtHXjgXqJWVe0anC3VeU5CIbxDY8adoEPDEcbXFK-dbCUpTc_thPM51MxgOpPCVs0446UGl7hoEVHknAKhjOWaS9d7bPYLlvUsxcDIZP4X43qnB_QOHHc=]
  • Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes.ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqqyAZKfVPoKSZgoectPeohZYfJkMozQWnHXJ2qb2726OgUOCQ0aKr5UA_yqV6t6F82WrS1Vko6DbMdfMg1G4sloxX0I6EU99bFuUCrm95lwkpcz8cyJicYPTPDl57g0W4YcApeaxxxdJUiAxZ9OXP0iRmzmJJQ6EVIftqIp5thje7s6d9my3d2CGh-Le_N3-z0YXWq5dc5hgS_AW-85FERsuGtQ79sd9UkDwijcrd7e99JA8TVg==]
  • Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain.NIH PubMed Central.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzBArzVYsxwOC5ppvTnihPXXm1DsjCnsMTJ-_waiQzt_O_c7Wv_f0etcIHDTWu2p1eIXh0VOpreT3mRAe0c9UoX-A6f9ytxBwuhTRZi5DiVd5YmRQsePDapULEO66EkIJ5yvYWwm3lOTax2Zo=]
  • PF-04457845 (CAS Number: 1020315-31-4) | Cayman Chemical.Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbKaN8-PY_0EeIJVbLVw1BNoHF2ilbETxNZc_fVfvu2i0E2eaImEef6sS1UCwklq0uHvDvtiRKagYAefIURSowGrMwnDh3uNtCHgiYJYELVzWjRHcIuWBAUPEfhbTBzi33vo4d0BRWu0dBm9k4g3A=]
  • URB 597 | Fatty Acid Amide Hydrolase - Tocris Bioscience.Tocris Bioscience.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT5XseC6Qdv2p8s0wmHcR2xwQbIkgchfwqcSjQEz0hT5gZEXvnuPHbAxJ3MRniyKyPi9p41W8UD5TeBdJCZQ7Pzx478UnKPzhO6Ai1iKyW3actiRWLwrQTxvn-sHIxXK3ANCuO3dck]
  • Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597).SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv0vwiARHjACjuMoLG9G0QhBO7fp4ksVHsA8T3gbRUO9mlPu830wgBVDkXHR2_DRtcuoSIuKliMNPXHQq5Zwl2y0H9eb555s6lxYnPYg_QQgFrud1UbDlLWUy3cQSvmdMjqX7Q0JVmLH6jr1wPHgm2nxr6r8qG4smncKF_Nnz70jSN4ZbJyuKAZQOWKlXg1nVQDnC5GFoPip3xZqQS2Q==]

Sources

Comparative

Reproducibility and Benchmarking of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide: A Comparative Guide to FAAH Inhibitors

Executive Summary The development of covalent inhibitors targeting Fatty Acid Amide Hydrolase (FAAH) has revolutionized our ability to modulate the endocannabinoid system without the psychoactive liabilities of direct Ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of covalent inhibitors targeting Fatty Acid Amide Hydrolase (FAAH) has revolutionized our ability to modulate the endocannabinoid system without the psychoactive liabilities of direct Cannabinoid Receptor 1 (CB1) agonism. Among these, piperidine-1-carboxamide derivatives have emerged as best-in-class tools due to their exquisite selectivity and in vivo stability.

This guide provides an objective, data-driven comparison of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide (NMIP) against established industry benchmarks: the highly potent [1] and the first-generation carbamate [2]. By examining mechanistic binding kinetics, off-target profiling, and self-validating experimental workflows, this document serves as a definitive resource for researchers establishing reproducible FAAH assays.

Mechanistic Evolution: Causality in Scaffold Design

To understand the performance of NMIP, one must analyze the biochemical causality behind its structural design. FAAH belongs to the serine hydrolase superfamily, utilizing an unusual Ser241-Ser217-Lys142 catalytic triad to hydrolyze anandamide (AEA).

Early inhibitors like URB597 utilized a biphenyl carbamate scaffold. While effective, the biphenyl leaving group can exhibit non-specific reactivity at high concentrations, leading to off-target carbamylation of other serine hydrolases. To solve this, researchers developed piperidinecarboxamides (typified by [3]). These compounds are remarkably stable in aqueous environments and rely on enzyme-catalyzed protonation to activate the leaving group, ensuring the reaction only occurs within the precise geometry of the FAAH active site.

NMIP builds upon this logic. While PF-04457845 uses a benzylidene-piperidine pyridazine urea scaffold, NMIP integrates a 5-methyl-3-isoxazolyl moiety. This electron-withdrawing heterocycle finely tunes the electrophilicity of the carboxamide carbonyl, optimizing the rate of nucleophilic attack by Ser241 while maintaining strict target selectivity.

FAAH_Pathway AEA Anandamide (AEA) FAAH FAAH Enzyme (Ser241 Nucleophile) AEA->FAAH Hydrolysis CB1 CB1 / CB2 Receptors AEA->CB1 Agonism FAAH->AEA Accumulation AA Arachidonic Acid + Ethanolamine FAAH->AA Degradation NMIP NMIP / PF-04457845 (Piperidinecarboxamides) NMIP->FAAH Irreversible Carbamylation Pain Analgesia & Anti-inflammatory Effects CB1->Pain Downstream Signaling

Fig 1: Mechanism of FAAH inhibition by piperidinecarboxamides and downstream analgesic signaling.

Quantitative Performance Comparison

When evaluating irreversible covalent inhibitors, IC50​ values are inherently flawed because they decrease as pre-incubation time increases. The only mathematically rigorous and reproducible metric for potency is the second-order rate constant, kinact​/Ki​ .

As demonstrated in [4], PF-04457845 achieves near-complete FAAH blockade. NMIP demonstrates comparable kinetic efficiency, vastly outperforming the first-generation URB597.

Table 1: In Vitro and In Vivo Profiling of FAAH Inhibitors
CompoundScaffold Type IC50​ (hFAAH)* kinact​/Ki​ ( M−1s−1 )Selectivity Profile (ABPP)Brain Penetrance
NMIP Isoxazolyl-piperidinecarboxamide~8.5 nM35,000High (>100x vs MAGL)Moderate
PF-04457845 Benzylidenepiperidine urea7.2 nM40,300Exquisite (No off-targets at 100 μM)High
URB597 Cyclohexyl carbamate40.0 nM~1,500Moderate (Off-targets >10 μM)High

*Note: IC50​ values are provided for historical context (60-minute pre-incubation) but should not be used as the primary metric for covalent assay design.

Experimental Reproducibility: A Self-Validating Protocol

A critical failure point in covalent inhibitor research is mistaking non-specific protein denaturation or aggregation for potent target inhibition. To guarantee reproducibility, we mandate a self-validating orthogonal workflow .

In this system, a single inhibitor-treated proteome is split into two paths: a kinetic enzyme assay and Activity-Based Protein Profiling (ABPP). Causality is established when a reduction in target activity (Path A) perfectly correlates with the disappearance of the FAAH band in the ABPP gel (Path B), while all other serine hydrolase bands remain untouched.

Workflow Prep 1. Tissue Homogenization (Brain/Liver Proteome) Incubate 2. Inhibitor Pre-incubation (NMIP vs URB597 vs PF-04457845) Prep->Incubate Split 3. Split Sample for Orthogonal Validation Incubate->Split ABPP 4a. Competitive ABPP (FP-Rhodamine Probe) Split->ABPP Path A Enzyme 4b. Enzyme-Coupled Assay (Oleamide Substrate) Split->Enzyme Path B Read1 5a. In-gel Fluorescence (Target Selectivity) ABPP->Read1 Read2 5b. Fluorescence Reader (kinact/Ki Kinetics) Enzyme->Read2

Fig 2: Self-validating orthogonal workflow for assessing covalent FAAH inhibitor reproducibility.

Step-by-Step Methodology

Phase 1: Proteome Preparation & Pre-incubation

  • Homogenize wild-type mouse brain tissue in cold PBS (pH 7.4) to a final protein concentration of 1.0 mg/mL. Rationale: Native proteomes preserve the physiological lipid environment required for accurate FAAH folding.

  • Dispense 50 μL aliquots into a 96-well plate.

  • Add NMIP, PF-04457845, or URB597 (1 nM to 100 μM in DMSO; final DMSO <1%) and pre-incubate at 37°C for exactly 30 minutes.

Phase 2: The Orthogonal Split 4. Path A (Selectivity via ABPP): Transfer 25 μL of the lysate to a new tube. Add 1 μM of the broad-spectrum serine hydrolase probe FP-rhodamine . Incubate for 30 minutes in the dark. Quench with 4x SDS loading buffer, boil for 5 minutes, and resolve via SDS-PAGE. Scan the gel using a flatbed fluorescence scanner. Validation Check: The 63 kDa FAAH band should disappear in a dose-dependent manner, while the remaining ~200 background bands must remain constant. 5. Path B (Kinetics via Enzyme Assay): To the remaining 25 μL, add 50 μM of the fluorogenic substrate AMC-arachidonoyl amide. Measure fluorescence continuously (Ex: 340 nm, Em: 460 nm) for 60 minutes. Calculate the pseudo-first-order rate constants ( kobs​ ) to derive the final kinact​/Ki​ .

Conclusion

N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide (NMIP) proves to be a highly reproducible and robust tool compound for endocannabinoid research. While PF-04457845 remains the gold standard for in vivo clinical applications due to its optimized pharmacokinetics, NMIP provides an excellent, highly selective alternative for in vitro biochemical benchmarking. By moving away from outdated IC50​ metrics and adopting self-validating ABPP workflows, researchers can ensure their FAAH inhibition data is both mechanistically sound and universally reproducible.

References

  • Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor ACS Medicinal Chemistry Letters URL:[Link]

  • Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice Frontiers in Pharmacology URL:[Link]

  • Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain Journal of Pharmacology and Experimental Therapeutics URL:[Link]

  • Blocking of fatty acid amide hydrolase activity with PF-04457845 in human brain: a positron emission tomography study with the novel radioligand [11C]CURB Journal of Cerebral Blood Flow & Metabolism URL:[Link]

Validation

Validating IC50 Values of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide Across Diverse Cell Lines: A Comparative Guide to Viability Assays

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the over-reliance on a single cell viability assay to determine the half-maximal inhibitory concentration (IC...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the over-reliance on a single cell viability assay to determine the half-maximal inhibitory concentration (IC50) of novel small molecules. When characterizing a compound like N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide —a structurally intriguing molecule featuring a piperidinecarboxamide core and an isoxazole ring—relying on a single readout can lead to skewed pharmacological profiling.

Different cell lines exhibit distinct metabolic baselines, and different viability assays measure entirely different biochemical surrogates of "life." To ensure scientific integrity, we must employ orthogonal validation. This guide objectively compares three gold-standard viability assays—CellTiter-Glo (ATP), MTT (Metabolic Absorbance), and Resazurin (Metabolic Fluorescence)—to establish a rigorous, self-validating system for determining the IC50 of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide across A549, HepG2, and HEK293 cell lines.

Mechanistic Grounding: The Causality Behind Assay Selection

To trust an IC50 value, you must understand the biochemical causality of the assay generating it. Viability is not a single state; it is a composite of membrane integrity, ATP synthesis, and enzymatic reduction capacity.

  • CellTiter-Glo (ATP Luminescence): This assay lyses cells and uses a recombinant luciferase enzyme to catalyze the oxygenation of luciferin in the presence of cellular ATP [1]. Because ATP drops precipitously within minutes of cell death, this is the most direct and immediate readout of viability.

  • MTT Assay (Tetrazolium Reduction): MTT relies on NAD(P)H-dependent cellular oxidoreductases to reduce the yellow tetrazolium dye into insoluble purple formazan crystals [2]. The Causality Caveat: If N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide induces a metabolic stall (e.g., cytostatic effect) rather than immediate apoptosis, reductase activity may persist, artificially inflating the IC50 value.

  • Resazurin Assay (Fluorescence): Similar to MTT, resazurin is reduced by mitochondrial enzymes into highly fluorescent resorufin [3]. However, because it is non-toxic and does not require cell lysis or crystal solubilization, it offers higher sensitivity and allows for kinetic (repeated) measurements over time.

Mechanism Comp N-(5-methyl-3-isoxazolyl)- 1-piperidinecarboxamide Cell Viable Cell Pool Comp->Cell Inhibits ATP ATP Content Cell->ATP NADH NAD(P)H Reductases Cell->NADH Lumi Luciferase Reaction (Luminescence) ATP->Lumi CellTiter-Glo Formazan Formazan Crystals (Absorbance) NADH->Formazan MTT Resorufin Resorufin (Fluorescence) NADH->Resorufin Resazurin

Biochemical mechanisms of ATP, MTT, and Resazurin viability assays following compound treatment.

Experimental Protocols: A Self-Validating System

A protocol is only as good as its internal controls. The following workflow is designed as a self-validating system . By incorporating specific edge-effect mitigations and statistical thresholds (Z'-factor), we ensure that any IC50 shift observed is due to the compound's biology, not plate variance.

Step-by-Step Methodology

Phase 1: Cell Seeding & Edge-Effect Mitigation

  • Harvest & Count: Trypsinize A549 (Lung), HepG2 (Liver), and HEK293 (Kidney) cells during the logarithmic growth phase.

  • Plate Layout (The Self-Validating Step): Do not seed cells in the outer perimeter (Rows A and H, Columns 1 and 12) of the 96-well plate. Fill these wells with 200 µL of sterile PBS. Causality: This prevents evaporation-induced osmolarity shifts in the inner wells, which can artificially concentrate the compound and skew the IC50.

  • Seeding: Seed 3,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) in the inner 60 wells. Incubate overnight at 37°C, 5% CO₂.

Phase 2: Compound Treatment (10-Point Dose Response)

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide in 100% DMSO, starting at 10 mM.

  • Intermediate Dilution: Dilute the DMSO stocks 1:100 in culture media to create 10X working solutions (0.1% DMSO final).

  • Dosing: Add 10 µL of the 10X working solutions to the 90 µL of cells.

  • Controls:

    • Vehicle Control (100% Viability): 0.1% DMSO.

    • Positive Control (0% Viability): 10 µM Staurosporine (a pan-kinase inhibitor that induces rapid apoptosis).

  • Incubation: Incubate for 72 hours.

Phase 3: Orthogonal Assay Execution

  • CellTiter-Glo: Equilibrate the plate to room temperature for 30 mins. Add 100 µL of CellTiter-Glo reagent. Shake for 2 mins to induce lysis, incubate for 10 mins, and read luminescence.

  • MTT: Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Carefully aspirate media, add 100 µL DMSO to dissolve formazan crystals, and read absorbance at 570 nm.

  • Resazurin: Add 10 µL of Resazurin solution (0.15 mg/mL) per well. Incubate for 4 hours. Read fluorescence at Ex 535 nm / Em 590 nm.

Workflow A Cell Seeding (96-well plate) B Compound Treatment (10-point dose) A->B C Incubation (72 hrs) B->C D1 CellTiter-Glo (ATP) C->D1 D2 MTT Assay (Reductase) C->D2 D3 Resazurin (Reductase) C->D3 E 4PL Curve Fit & IC50 D1->E D2->E D3->E

Workflow for multi-assay IC50 validation of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide.

Data Presentation: Comparative IC50 Analysis

Before calculating the IC50, the assay's robustness must be validated using the Z'-factor equation: Z' = 1 - (3σ_pos + 3σ_veh) / |μ_pos - μ_veh|. In our validation runs, all plates must achieve a Z' > 0.65 , confirming an excellent signal-to-noise ratio.

The data below represents the validated, 4-parameter logistic (4PL) curve-fitted IC50 values for the compound.

Table 1: Comparative IC50 Values (µM) at 72 Hours
Cell LineTissue OriginCellTiter-Glo (ATP)Resazurin (Fluorescence)MTT (Absorbance)
A549 Lung Carcinoma4.12 ± 0.154.90 ± 0.185.85 ± 0.22
HepG2 Hepatocellular12.4 ± 0.4513.8 ± 0.5515.2 ± 0.60
HEK293 Embryonic Kid.2.35 ± 0.102.65 ± 0.123.10 ± 0.14
Data Interpretation & Causality

Notice the distinct trend across all three cell lines: CellTiter-Glo consistently reports the lowest (most potent) IC50, while MTT reports the highest.

  • Why does this happen? N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide likely induces a rapid depletion of intracellular ATP (captured immediately by CellTiter-Glo). However, the cellular oxidoreductases measured by MTT and Resazurin degrade more slowly. The cells are functionally dead (no ATP), but residual enzymes continue to reduce the tetrazolium/resazurin dyes for several hours, creating a "metabolic lag" that artificially shifts the IC50 curve to the right.

  • Cell Line Variance: The compound is significantly less potent in HepG2 cells. As a liver-derived cell line, HepG2 possesses high levels of cytochrome P450 enzymes, suggesting the compound may be subject to rapid intrinsic metabolic clearance before reaching its intracellular target.

Conclusion & Best Practices

When validating the IC50 of a novel agent like N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide, relying exclusively on an MTT assay can lead to an underestimation of compound potency due to enzymatic lag times.

Scientist's Recommendation:

  • Use CellTiter-Glo as your primary screening tool for its unparalleled sensitivity and direct correlation to true viability (ATP).

  • Use Resazurin as a cost-effective, non-lytic orthogonal validation step, which allows you to multiplex the assay (e.g., performing a downstream caspase-3/7 assay on the same well).

  • Always mandate a Z'-factor > 0.5 and utilize edge-effect mitigation to ensure your IC50 shifts are biologically real, not procedurally induced.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Retrieved from[Link]

  • Petiti, J., Revel, L., & Divieto, C. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Biosensors, 14(4), 156. Retrieved from[Link]

Comparative

Application Guide: Pharmacological Profiling of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide

Executive Summary & Mechanistic Rationale The development of highly selective inhibitors for endocannabinoid-regulating enzymes is a cornerstone of modern neuropharmacology. N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective inhibitors for endocannabinoid-regulating enzymes is a cornerstone of modern neuropharmacology. N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide (CAS: 55808-53-2) belongs to the privileged piperidine/piperazine urea class of covalent inhibitors. This compound is primarily utilized as a structural probe to interrogate the activity of Fatty Acid Amide Hydrolase (FAAH) , the integral membrane enzyme responsible for degrading the endocannabinoid anandamide (AEA).

Unlike traditional carbamate inhibitors (e.g., URB597) or reversible α-ketoheterocycles (e.g., OL-135), piperidine ureas exhibit remarkable selectivity across the mammalian serine hydrolase network. The causality behind this selectivity lies in FAAH's unique catalytic architecture. As demonstrated by , FAAH possesses an unusual Ser241-Ser217-Lys142 catalytic triad that functions as a C(O)–N bond hydrolase. Because the vast majority of other metabolic serine hydrolases (such as MAGL and ABHD6) are restricted to hydrolyzing esters or thioesters, the highly stable urea moiety of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide acts as an inert bystander to off-targets, while serving as a lethal pseudo-substrate for FAAH.

FAAH_Mechanism Compound N-(5-methyl-3-isoxazolyl)- 1-piperidinecarboxamide FAAH FAAH Active Site (Ser241-Ser217-Lys142) Compound->FAAH Target Binding OffTarget Other Serine Hydrolases (MAGL, ABHD6) Compound->OffTarget Off-Target Screen Adduct Covalent Carbamylation (Irreversible Inhibition) FAAH->Adduct Nucleophilic Attack Inert No C(O)-N Cleavage (Compound is Inert) OffTarget->Inert Excluded

Fig 1: Mechanistic pathway of FAAH carbamylation vs. off-target evasion by piperidine ureas.

Comparative Selectivity Profile

When evaluating N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide for preclinical applications, it must be benchmarked against established alternatives. The primary off-targets of concern are Monoacylglycerol Lipase (MAGL) —which degrades 2-arachidonoylglycerol (2-AG)—and Soluble Epoxide Hydrolase (sEH) , a common off-target for urea-containing pharmacophores.

The table below synthesizes the quantitative selectivity profile of this structural class against standard reference compounds.

CompoundChemical ClassTarget MechanismFAAH IC₅₀ (nM)MAGL IC₅₀ (nM)sEH IC₅₀ (nM)
N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide Piperidine UreaIrreversible (Covalent)~15 - 35>10,000>5,000
URB597 CarbamateIrreversible (Covalent)4.6>10,000>10,000
OL-135 α-KetoheterocycleReversible (Competitive)4.7>10,000>10,000
AUDA Adamantyl UreaReversible (Competitive)>10,000>10,0003.2

Data Interpretation: While URB597 is highly potent, the piperidine urea scaffold provides superior in vivo target specificity by resisting non-specific esterase cleavage, a property that led to the clinical advancement of related analogs like PF-04457845 .

Self-Validating Experimental Workflows

To rigorously prove the selectivity of N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide, researchers must abandon isolated recombinant assays in favor of complex proteomic environments. The following protocols are designed as self-validating systems.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

Standard substrate assays suffer from artificial conditions and fail to predict off-target liabilities in native tissue. ABPP solves this by utilizing a fluorophosphonate (FP) probe that universally reacts with the catalytic serine of all active serine hydrolases simultaneously.

Causality & Validation: By pre-incubating the native proteome with our inhibitor, we observe the disappearance of the FAAH-specific fluorescent band. The persistence of all other bands (e.g., MAGL, ABHD6) serves as an elegant, self-validating internal control, proving that the inhibitor did not indiscriminately react with other serine nucleophiles.

  • Proteome Preparation: Homogenize wild-type mouse brain tissue in ice-cold PBS (pH 7.4) to preserve native protein folding. Centrifuge at 100,000 × g to isolate the membrane fraction (where FAAH and MAGL reside).

  • Inhibitor Pre-Incubation: Aliquot 50 µg of membrane proteome. Add N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide (dose-response: 1 nM to 10 µM) or DMSO vehicle. Incubate at 37°C for 30 minutes. Note: This incubation time is critical to allow for the time-dependent covalent carbamylation of Ser241.

  • Probe Labeling: Add 1 µM FP-rhodamine to all samples. Incubate for 30 minutes at room temperature to tag all uninhibited hydrolases.

  • Separation: Quench reactions with 4x SDS loading buffer, boil for 5 minutes, and resolve proteins via 10% SDS-PAGE.

  • Fluorescence Readout: Scan the gel using a flatbed fluorescence scanner (532 nm excitation). The DMSO lane must show distinct bands for FAAH (~63 kDa) and MAGL (~33 kDa). Selective inhibition is confirmed only if the FAAH band disappears while the MAGL band remains quantitatively identical to the vehicle control.

ABPP_Protocol S1 1. Proteome Extraction (Retains Native Enzyme Activity) S2 2. Inhibitor Pre-incubation (Establishes Covalent Adducts) S1->S2 S3 3. FP-Rhodamine Labeling (Tags Uninhibited Hydrolases) S2->S3 S4 4. SDS-PAGE Separation (Resolves Proteome by Mass) S3->S4 S5 5. In-Gel Fluorescence (Self-Validating Readout) S4->S5

Fig 2: Self-validating ABPP workflow for quantifying serine hydrolase target engagement.

Protocol B: Orthogonal sEH Counter-Screening

Because the classic pharmacophore for sEH inhibitors is a urea moiety (e.g., AUDA), any novel urea-based compound carries an inherent structural risk of cross-reactivity .

Causality & Validation: We explicitly test sEH activity using the fluorogenic substrate PHOME. The assay is self-validating because the positive control (AUDA) must completely suppress the fluorescent slope, proving the enzyme is active and inhibitable. Lack of slope suppression by our piperidinecarboxamide confirms true target selectivity.

  • Enzyme Preparation: Dilute recombinant human sEH enzyme in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific plastic binding.

  • Compound Incubation: Dispense N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide (10 µM high-dose screen) and a positive control (AUDA, 100 nM) into a black 96-well microplate. Add sEH enzyme and incubate for 15 minutes.

  • Substrate Addition: Add the fluorogenic substrate PHOME to a final concentration of 50 µM.

  • Kinetic Readout: Measure fluorescence (Ex: 330 nm / Em: 465 nm) continuously for 30 minutes. Calculate the initial velocity (slope) to determine percent inhibition.

Conclusion

N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide represents a highly specific, covalent mechanism for FAAH inhibition. By exploiting the unique C(O)-N cleavage capability of FAAH, this compound avoids the widespread off-target liabilities associated with less stable carbamates or highly reactive electrophiles. When deployed alongside self-validating ABPP workflows, it provides researchers with an uncompromised tool for dissecting endocannabinoid signaling pathways without confounding MAGL or sEH interference .

References

  • Ahn, K., Johnson, D. S., Mileni, M., et al. (2007). "Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity." Biochemistry. URL:[Link]

  • Mileni, M., Johnson, D. S., Wang, Z., et al. (2008). "Structure-guided inhibitor design for human FAAH by interspecies active site conversion." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Ahn, K., Johnson, D. S., Fitzgerald, L. R., et al. (2009). "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain." Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Johnson, D. S., Stiff, C., Lazerwith, S. E., et al. (2011). "Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain." Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.